molecular formula C62H86N12O12S2 B1223045 Celad CAS No. 99043-48-8

Celad

货号: B1223045
CAS 编号: 99043-48-8
分子量: 1255.6 g/mol
InChI 键: VBKMVZHRPRDULM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Celad, also known as this compound, is a useful research compound. Its molecular formula is C62H86N12O12S2 and its molecular weight is 1255.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

99043-48-8

分子式

C62H86N12O12S2

分子量

1255.6 g/mol

IUPAC 名称

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]ethyldisulfanyl]ethyl]-4-methylpentanamide

InChI

InChI=1S/C62H86N12O12S2/c1-37(2)29-49(73-61(85)51(33-41-13-9-7-10-14-41)71-53(77)35-67-55(79)39(5)69-57(81)47(63)31-43-17-21-45(75)22-18-43)59(83)65-25-27-87-88-28-26-66-60(84)50(30-38(3)4)74-62(86)52(34-42-15-11-8-12-16-42)72-54(78)36-68-56(80)40(6)70-58(82)48(64)32-44-19-23-46(76)24-20-44/h7-24,37-40,47-52,75-76H,25-36,63-64H2,1-6H3,(H,65,83)(H,66,84)(H,67,79)(H,68,80)(H,69,81)(H,70,82)(H,71,77)(H,72,78)(H,73,85)(H,74,86)

InChI 键

VBKMVZHRPRDULM-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NCCSSCCNC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N

规范 SMILES

CC(C)CC(C(=O)NCCSSCCNC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N

同义词

2-Ala-cystamine-dimer-Leu-enkephalin
CELAD
enkephalin-Leu, Ala(2)-cystamine-dimer-
enkephalin-Leu, alanine(2)-cystamine-dimer-
Leu-enkephalin, Ala(2)-cystamine dimer-
leucine-enkephalin, Ala(2)-cystamine-dimer-

产品来源

United States

Foundational & Exploratory

The Chemical Architecture and Biological Mechanisms of Celastrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celastrol, a quinone methide pentacyclic triterpenoid (B12794562) derived from the roots of the "Thunder God Vine" (Tripterygium wilfordii), has garnered significant attention in the scientific community for its potent anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the chemical structure, biological activity, and mechanisms of action of Celastrol, with a focus on its relevance to drug discovery and development. This document is intended to serve as a comprehensive resource for researchers and professionals in the field.

Chemical Structure and Properties

Celastrol is characterized by a complex pentacyclic triterpenoid framework. Its chemical formula is C₂₉H₃₈O₄, with a molecular weight of approximately 450.6 g/mol .[1] The structure features a quinone methide moiety, which is crucial for its biological activity.

Chemical Name: (9β,13α,14β,20α)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid

Key Structural Features:

  • Pentacyclic triterpenoid core

  • Quinone methide group

  • Carboxylic acid functional group

The unique structural arrangement of Celastrol allows it to interact with a multitude of cellular targets, contributing to its diverse pharmacological effects.

Quantitative Bioactivity Data

The following table summarizes key quantitative data on the bioactivity of Celastrol from various in vitro studies.

Target/AssayCell Line/SystemIC₅₀ ValueReference
Peroxidase activity of peroxiredoxin 1In vitro0.29 µM[2]
Topoisomerase II activityIn vitro7.41 µM[2]
Chymotrypsin-like activity of 20S proteasomePurified enzyme2.5 µM[3]
LPS-induced NO productionRAW264.7 macrophages0.23 µM[3]
LPS-induced NF-κB activationRAW264.7 macrophages0.27 µM[3]
Cell Proliferation (RPMI 8226)Human multiple myeloma cells0.52 µM[3]
Cell Proliferation (KATOIII)Human gastric carcinoma cells0.54 µM[3]
Cell Proliferation (UM-SCC1)Human head and neck squamous carcinoma cells0.76 µM[3]
Cell Proliferation (U251MG)Human glioblastoma cells0.69 µM[3]
Cell Proliferation (MDA-MB-231)Human breast cancer cells0.67 µM[3]
Cell Viability (LNCaP, DU145, PC3)Human prostate cancer cells0.05–1 µM[4]
NOX1 InhibitionCellular assay410 nM[5]
NOX2 InhibitionCellular assay590 nM[5]
NOX4 InhibitionCellular assay2.7 µM[5]
NOX5 InhibitionCellular assay3.13 µM[5]

Key Signaling Pathways and Mechanisms of Action

Celastrol exerts its biological effects by modulating several critical signaling pathways. The primary mechanisms include the inhibition of the NF-κB and PI3K/Akt/mTOR pathways, as well as the induction of apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Celastrol has been shown to be a potent inhibitor of this pathway.[2][3] It can block the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[6] This inhibition leads to the downregulation of NF-κB target genes involved in inflammation and cell proliferation.

NF_kB_Inhibition_by_Celastrol cluster_NFkB_complex Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50/IκBα (Inactive) p_IkBa p-IκBα p65 p65 p50 p50 Ub Ubiquitination p_IkBa->Ub Leads to Proteasome Proteasome Degradation Ub->Proteasome Leads to NFkB_active p65/p50 (Active) Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes Celastrol Celastrol Celastrol->IKK Inhibits

Celastrol inhibits the NF-κB signaling pathway.
Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Celastrol has been demonstrated to suppress the PI3K/Akt/mTOR pathway, contributing to its anti-cancer effects.[4][7] It inhibits the phosphorylation of key downstream effectors such as Akt and mTOR, leading to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Inhibition_by_Celastrol GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Celastrol Celastrol Celastrol->PI3K Inhibits Celastrol->Akt Inhibits

Celastrol inhibits the PI3K/Akt/mTOR signaling pathway.
Induction of Apoptosis

Celastrol is a potent inducer of apoptosis in various cancer cell lines.[8][9][10][11] It can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. Celastrol has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[11]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the bioactivity of Celastrol.

NF-κB Inhibition Assay (Western Blot for p65 Nuclear Translocation)

This protocol details the assessment of NF-κB activation by measuring the nuclear translocation of the p65 subunit.

  • Cell Culture and Treatment: Plate cells (e.g., OVCAR-3) and allow them to adhere. Treat the cells with various concentrations of Celastrol for a specified time. A positive control treated with an NF-κB activator (e.g., TNF-α) and a negative control (vehicle) should be included.

  • Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts. This can be achieved using a hypotonic lysis buffer and centrifugation.[6]

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from the nuclear extracts by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB. A nuclear loading control (e.g., Lamin B1 or PARP) should also be probed.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. A decrease in the nuclear p65 signal in Celastrol-treated cells compared to the TNF-α-treated control indicates inhibition of NF-κB nuclear translocation.

PI3K/Akt Pathway Inhibition Assay (Western Blot for Phospho-Akt)

This protocol describes the evaluation of PI3K/Akt pathway inhibition by measuring the phosphorylation status of Akt.

  • Cell Culture and Treatment: Seed cells (e.g., B16-F10 melanoma cells) and treat with different concentrations of Celastrol.[7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for phosphorylated Akt (p-Akt) at a key regulatory site (e.g., Ser473).

    • The membrane should also be probed with an antibody for total Akt to normalize for protein loading. A loading control like GAPDH or β-actin should also be included.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the bands using an ECL system.

  • Data Analysis: Quantify the band intensities for p-Akt and total Akt. A decrease in the ratio of p-Akt to total Akt in Celastrol-treated cells indicates inhibition of the PI3K/Akt pathway.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection and quantification of apoptosis using flow cytometry.

  • Cell Culture and Treatment: Plate cells (e.g., SGC-7901 gastric cancer cells) and treat with varying concentrations of Celastrol for 24 hours.[10]

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). An increase in the percentage of Annexin V-positive cells in Celastrol-treated samples indicates the induction of apoptosis.

Conclusion

Celastrol is a promising natural product with a well-defined chemical structure and a multifaceted mechanism of action. Its ability to modulate key signaling pathways such as NF-κB and PI3K/Akt/mTOR, and to induce apoptosis, underscores its therapeutic potential, particularly in the fields of oncology and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of Celastrol and its derivatives as next-generation therapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in various disease models.

References

In-Depth Technical Guide: The In Vitro Mechanism of Action of CE-LAD

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available in vitro quantitative data and detailed experimental protocols specifically for CE-LAD are scarce. This guide is constructed based on the intended mechanism of action of CE-LAD, data from analogous lysergamide (B1675752) compounds, and standard pharmacological assays.

Introduction to CE-LAD

CE-LAD (6-(2-chloroethyl)-6-nor-lysergic acid diethylamide) is a synthetic lysergamide and an analog of lysergic acid diethylamide (LSD).[1] It was developed with the intent of creating an irreversible ligand for the serotonin (B10506) 5-HT₂A receptor.[1] The core hypothesis behind its design is that the 2-chloroethyl group at the 6-position of the ergoline (B1233604) scaffold would form a reactive aziridinium (B1262131) ion. This ion is designed to form a covalent bond with a nucleophilic residue within the binding pocket of a specifically mutated 5-HT₂A receptor, thereby facilitating detailed structural and functional studies of the receptor-ligand complex.[1][2]

Proposed In Vitro Mechanism of Action

The proposed mechanism of CE-LAD is centered on its interaction with the 5-HT₂A receptor, a G protein-coupled receptor (GPCR). The mechanism can be broken down into two key stages:

  • Reversible Binding: Initially, CE-LAD is expected to bind to the 5-HT₂A receptor in a reversible manner, similar to other lysergamides like LSD. This binding is driven by non-covalent interactions such as hydrogen bonds, van der Waals forces, and ionic interactions with residues in the receptor's binding pocket.

  • Irreversible Covalent Bonding (Alkylation): Following initial binding, the 2-chloroethyl moiety is hypothesized to undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate can then be attacked by a nucleophilic amino acid residue (e.g., cysteine, serine, or tyrosine) in the vicinity of the binding pocket, leading to the formation of a stable, covalent bond. This process, known as alkylation, would render the binding of CE-LAD to the receptor irreversible.

The following diagram illustrates the proposed mechanism of action.

cluster_0 Cell Membrane 5HT2A_Receptor 5-HT2A Receptor G_Protein Gq/11 5HT2A_Receptor->G_Protein Activation Aziridinium Aziridinium Ion Formation 5HT2A_Receptor->Aziridinium PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK/ERK pathway) Ca2->Downstream PKC->Downstream CE_LAD CE-LAD CE_LAD->5HT2A_Receptor Reversible Binding Covalent_Bond Covalent Bond Formation (Alkylation) Aziridinium->Covalent_Bond Covalent_Bond->5HT2A_Receptor Irreversible Binding

Caption: Proposed mechanism of CE-LAD at the 5-HT2A receptor.

Quantitative Data (Comparative)

As specific in vitro data for CE-LAD is not publicly available, the following table presents data for the parent compound, LSD, and the closely related analog, ETH-LAD, to provide a comparative context for the expected receptor binding profile and potency of CE-LAD.

CompoundReceptorAssay TypeKi (nM)EC₅₀ (nM)Emax (%)
LSD 5-HT₂ARadioligand Binding1.1 - 3.43.9 - 10.7100
5-HT₂CRadioligand Binding1.0 - 4.913.295
5-HT₁ARadioligand Binding1.1 - 9.0--
D₂Radioligand Binding2.4 - 24--
ETH-LAD 5-HT₂AFunctional Assay-0.73118

Data is compiled from various sources and should be considered representative.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the in vitro mechanism of action of CE-LAD.

Objective: To determine the binding affinity (Ki) of CE-LAD for the 5-HT₂A receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human 5-HT₂A receptor are cultured to confluency.

    • Cells are harvested, washed in phosphate-buffered saline (PBS), and pelleted by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then ultracentrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • A constant concentration of a high-affinity radioligand for the 5-HT₂A receptor (e.g., [³H]ketanserin) is incubated with the cell membrane preparation.

    • Increasing concentrations of unlabeled CE-LAD are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., mianserin).

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.

  • Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC₅₀ value (the concentration of CE-LAD that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of CE-LAD as a 5-HT₂A receptor agonist.

Methodology:

  • Cell Culture and Dye Loading:

    • CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor are seeded in 96-well plates.

    • After 24 hours, the culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR).

    • A baseline fluorescence reading is taken.

    • Increasing concentrations of CE-LAD are added to the wells.

    • The change in fluorescence, corresponding to the increase in intracellular calcium concentration, is measured over time.

  • Data Analysis:

    • The peak fluorescence response for each concentration of CE-LAD is determined.

    • The data is normalized to the response of a known full agonist (e.g., serotonin).

    • A dose-response curve is generated, and the EC₅₀ and Emax values are calculated using non-linear regression.

Objective: To determine if CE-LAD binds to the 5-HT₂A receptor in an irreversible manner.

Methodology:

  • Pre-incubation:

    • Two sets of cells expressing the 5-HT₂A receptor are pre-incubated with CE-LAD for a defined period.

    • A control set of cells is incubated with a reversible agonist.

  • Washout:

    • One set of CE-LAD treated cells and the control cells are subjected to extensive washing with fresh buffer to remove any unbound compound. The other set of CE-LAD treated cells is not washed.

  • Functional Assay:

    • A functional assay (e.g., calcium mobilization) is performed on all three sets of cells by adding a reference agonist.

  • Data Analysis:

    • If CE-LAD binds irreversibly, the washed cells will still show a response characteristic of receptor activation, while the response in the washed control cells will be significantly diminished or absent. The magnitude of the response in the washed CE-LAD treated cells compared to the unwashed cells can indicate the extent of irreversible binding.

The following diagram illustrates the experimental workflow for the washout assay.

Start Start: Cells expressing 5-HT2A Receptor Preincubation Pre-incubation with CE-LAD or Reversible Agonist Start->Preincubation Split Split into two groups Preincubation->Split Wash Extensive Washout Split->Wash Group 1 NoWash No Washout Split->NoWash Group 2 Assay_Washed Functional Assay (e.g., Calcium Mobilization) Wash->Assay_Washed Assay_Unwashed Functional Assay (e.g., Calcium Mobilization) NoWash->Assay_Unwashed Analysis Data Analysis: Compare receptor activity Assay_Washed->Analysis Assay_Unwashed->Analysis

Caption: Experimental workflow for the washout assay.

Signaling Pathways

Activation of the 5-HT₂A receptor by an agonist like CE-LAD is expected to primarily couple to the Gq/11 family of G proteins. This initiates a canonical signaling cascade:

  • Gq/11 Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

    • DAG and the increased intracellular Ca²⁺ concentration synergistically activate Protein Kinase C (PKC).

  • Cellular Response: Activated PKC and other calcium-dependent proteins phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to changes in gene expression and cellular function.

The following diagram illustrates the canonical 5-HT₂A receptor signaling pathway.

Agonist CE-LAD Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates

Caption: Canonical 5-HT2A receptor signaling pathway.

Conclusion

CE-LAD is a research compound with a rationally designed mechanism of action aimed at achieving irreversible binding to the 5-HT₂A receptor. While specific in vitro data remains limited in the public domain, its proposed mechanism as an alkylating agent provides a clear framework for its characterization. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to elucidate its binding affinity, functional activity, and the nature of its interaction with the 5-HT₂A receptor. Further research and publication of data are necessary to fully confirm its in vitro pharmacological profile.

References

An In-depth Technical Guide to the Discovery and Manufacturing of NKG2D-Based CAR T-Cell Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, manufacturing processes, and underlying signaling pathways of Natural Killer Group 2D (NKG2D)-based Chimeric Antigen Receptor (CAR) T-cell therapies, with a focus on the pioneering work conducted by Celyad Oncology. This document is intended for researchers, scientists, and drug development professionals engaged in the field of cellular immunotherapy.

Introduction to NKG2D-Based CAR T-Cell Therapy

Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in the treatment of certain malignancies. This approach involves genetically engineering a patient's own T-cells to express a CAR, which enables them to recognize and eliminate cancer cells. While many CAR-T therapies target single, specific tumor antigens (e.g., CD19), an alternative strategy utilizes naturally occurring receptors with broader tumor recognition capabilities.

The NKG2D receptor is a key activating receptor expressed on the surface of natural killer (NK) cells, as well as various T-cell subsets.[1][2][3] It plays a crucial role in immune surveillance by recognizing a diverse family of eight stress-induced ligands: MICA, MICB, and ULBP1-6.[2] These ligands are typically absent or expressed at low levels on healthy tissues but are frequently upregulated on a wide array of tumor cells in response to cellular stress, DNA damage, or malignant transformation.[4] This broad expression across different cancer types, including both hematological and solid tumors, makes the NKG2D receptor an attractive candidate for a "pan-cancer" CAR T-cell approach.[4][5]

Celyad Oncology's lead autologous candidate, CYAD-01, is a first-generation CAR T-cell product based on the fusion of the full-length human NKG2D receptor with the CD3ζ signaling domain.[5][6] This design leverages the natural broad-spectrum tumor recognition of NKG2D to target malignancies.[7]

Manufacturing and Synthesis of NKG2D CAR T-Cells

The manufacturing of autologous NKG2D CAR T-cells is a multi-step process that begins with the collection of a patient's T-cells and culminates in a cryopreserved cell therapy product ready for infusion. Celyad has developed and optimized this process, notably through its "OptimAb" manufacturing protocol.

2.1 Experimental Protocol: The OptimAb Manufacturing Process

The OptimAb process was developed to enhance the yield, stability, and therapeutic potential of the CAR T-cell product by enriching for T-cells with a memory-like phenotype.[8] A critical challenge in manufacturing NKG2D CAR T-cells is "fratricide," where the engineered T-cells recognize NKG2D ligands transiently expressed on other activated T-cells and target them for destruction, thereby reducing the overall yield.[5]

The key steps and innovations in the manufacturing process are as follows:

  • Apheresis and T-Cell Isolation: T-cells are collected from the patient via leukapheresis.

  • T-Cell Activation: The isolated T-cells are activated, a step that is necessary for subsequent genetic modification. However, this activation also upregulates NKG2D ligands, leading to potential fratricide.[5]

  • Transduction: T-cells are transduced with a γ-retroviral vector to express the NKG2D-CAR construct.[2]

  • Expansion and PI3K Inhibition: The transduced T-cells are expanded in culture. To mitigate fratricide and enrich for a less differentiated, memory-like phenotype, a pan-Phosphatidylinositol 3-kinase (PI3K) inhibitor (LY294002) is incorporated into the culture medium.[5][9] This has been shown to reduce the surface expression of the NKG2D-CAR and improve cell expansion.[5]

  • Harvest and Cryopreservation: After expansion, the CAR T-cells are harvested, washed, and formulated for cryopreservation, allowing for shipping and storage before patient administration.[9]

The workflow for this process can be visualized as follows:

G cluster_0 Patient cluster_1 Manufacturing Facility cluster_2 Clinical Site Apheresis Leukapheresis T_Cell_Isolation T-Cell Isolation Apheresis->T_Cell_Isolation Activation T-Cell Activation T_Cell_Isolation->Activation Transduction Retroviral Transduction (NKG2D-CAR) Activation->Transduction Expansion Cell Expansion with PI3K Inhibitor Transduction->Expansion Harvest Harvest & Formulation Expansion->Harvest Cryopreservation Cryopreservation Harvest->Cryopreservation Infusion Patient Infusion Cryopreservation->Infusion

Figure 1: Autologous NKG2D CAR T-Cell Manufacturing Workflow.

Quantitative Data from Clinical Studies

Clinical trials, such as the THINK study (NCT03018405), have evaluated the safety and efficacy of CYAD-01 in patients with relapsed or refractory (r/r) acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and multiple myeloma (MM).[10]

Study / ParameterManufacturing ProcessPatient PopulationDose LevelsKey Findings
THINK (Dose Escalation) [10]Originalr/r AML/MDS, MM3 dose levels, 3 infusions eachFavorable safety profile. 3 of 12 evaluable AML/MDS patients showed an objective response.
THINK (OptimAb Expansion) [6]OptimAbr/r AML/MDS3x10⁸ cells per infusionUnable to deliver responses of greater duration at this dose level.
DEPLETHINK (OptimAb) [6]OptimAbr/r AML/MDSDose Level 2 (3x10⁸) & 3 (1x10⁹)No objective responses observed, suggesting preconditioning had no positive therapeutic impact.
Cell Kinetics (DEPLETHINK vs. THINK) [6]OptimAb vs. Originalr/r AML/MDSN/AMean transgene concentration at Day 15 was higher in DEPLETHINK (5192 copies/µg DNA) vs. THINK (190 copies/µg DNA).

Signaling Pathways of NKG2D-CAR T-Cells

The functionality of the NKG2D-CAR is dependent on the successful initiation of intracellular signaling cascades upon ligand binding, leading to T-cell activation and tumor cell lysis.

4.1 Mechanism of Action

The CYAD-01 construct consists of the full-length NKG2D receptor fused to the intracellular signaling domain of CD3ζ.[2] A key feature of this design is that the CAR, like the native NKG2D receptor, associates with the endogenously expressed DAP10 adaptor molecule through its transmembrane domain.[2][4]

This dual-component signaling mechanism is critical:

  • Primary Activation Signal (Signal 1): Upon binding to NKG2D ligands on a tumor cell, the CD3ζ domain of the CAR provides the primary activation signal.

  • Co-stimulatory Signal (Signal 2): Simultaneously, the association with DAP10 provides a potent co-stimulatory signal, which is crucial for robust and sustained T-cell effector function. The DAP10 signaling pathway involves the recruitment of PI3K.[2][3]

This configuration effectively makes the first-generation NKG2D-CAR construct function like a second-generation CAR, as it incorporates both primary and co-stimulatory signaling upon antigen recognition.[4]

G cluster_0 Tumor Cell cluster_1 NKG2D CAR T-Cell NKG2DL NKG2D Ligand (MICA/B, ULBP1-6) CAR NKG2D Ectodomain Transmembrane Domain CD3ζ Domain NKG2DL->CAR:ext Binding DAP10 DAP10 CAR:tm->DAP10 Association Activation T-Cell Activation (Cytotoxicity, Proliferation, Cytokine Release) CAR:int->Activation Signal 1 PI3K PI3K DAP10->PI3K Recruitment PI3K->Activation Signal 2 (Co-stimulation)

Figure 2: NKG2D-CAR T-Cell Activation Signaling Pathway.

Conclusion

The development of NKG2D-based CAR T-cell therapies offers a promising strategy for targeting a broad range of cancers. The discovery of its wide-ranging ligand expression on tumor cells has provided a strong rationale for its clinical development. The synthesis and manufacturing of these cellular therapies have faced unique challenges, such as T-cell fratricide, which have been addressed through innovative process optimizations like the inclusion of PI3K inhibitors. The intrinsic dual-signaling mechanism of the NKG2D-CAR, which provides both primary activation and co-stimulation, underscores the elegant design of leveraging a natural immune receptor for therapeutic purposes. Continued research and clinical evaluation are essential to fully realize the potential of this approach for patients with difficult-to-treat malignancies.

References

An In-depth Technical Guide to the Binding Targets of the CEACAM Protein Family

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding targets for key members of the Carcinoembryonic Antigen-Related Cell Adhesion Molecule (CEACAM) family, specifically CEACAM1, CEACAM5, and CEACAM6. This document details their protein-protein interactions, the signaling pathways they modulate, and the experimental methodologies used to elucidate these connections.

Introduction to the CEACAM Family

The CEACAM family of proteins is a group of highly glycosylated cell surface proteins belonging to the immunoglobulin (Ig) superfamily.[1][2] They play crucial roles in a variety of biological processes, including cell adhesion, signal transduction, angiogenesis, and the regulation of immune responses.[1][3] Aberrant expression of CEACAM members is frequently observed in various cancers, making them important diagnostic markers and therapeutic targets.[4][5] CEACAM proteins mediate their functions through both homophilic (binding to other CEACAM molecules) and heterophilic (binding to different types of molecules) interactions.[6][7][8]

Quantitative Analysis of CEACAM Binding Interactions

The binding affinities of CEACAM proteins to their various partners are critical for understanding their biological functions. The following tables summarize the known quantitative data for these interactions.

Table 1: Homophilic and Heterophilic CEACAM Interactions

Interacting Protein 1Interacting Protein 2Dissociation Constant (Kd)Experimental Method
CEACAM1CEACAM1 (homophilic)450 nM[9]Biochemical Assays
CEACAM1CEACAM5 (heterophilic)High affinity[9]Biochemical Assays
CEACAM1CEACAM6 (heterophilic)Weak (at least 100-fold weaker than CEACAM1 homophilic)[9]Biochemical Assays
CEACAM1CEACAM8 (heterophilic)Weak (at least 100-fold weaker than CEACAM1 homophilic)[9]Biochemical Assays
CEACAM5CEACAM5 (homophilic)800 nM[9]Biochemical Assays
CEACAM6CEACAM6 (homophilic)Weak[9]Biochemical Assays
NILK-2401 (anti-CEACAM5 arm)CEACAM5≈4 nM[10][11]Not Specified

Table 2: Heterophilic Interactions with Non-CEACAM Proteins

CEACAM ProteinBinding PartnerDissociation Constant (Kd)Experimental Method
CEACAM1TIM-3Not specified, but high affinity implied[9][12]Not Specified
CEACAM1Microbial Opa proteins (e.g., from Neisseria)High affinity[9]Not Specified
NILK-2401 (anti-CD47 arm)CD47≈500 nM[10][11]Not Specified

Signaling Pathways Modulated by CEACAM Interactions

CEACAM-mediated binding events initiate intracellular signaling cascades that influence cell behavior.

CEACAM1 Signaling

CEACAM1 can act as both an inhibitory and an activating receptor. Its cytoplasmic tail contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) which, upon phosphorylation, can recruit phosphatases like SHP-1.[9] This leads to the dephosphorylation of downstream signaling molecules, thereby inhibiting pathways such as the T-cell receptor (TCR) and granulocyte colony-stimulating factor receptor (G-CSFR) signaling.[9] CEACAM1 can also promote cell survival through the PI3K/Akt pathway.[9]

CEACAM1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CEACAM1 CEACAM1 SHP1 SHP-1 CEACAM1->SHP1 recruits PI3K PI3K CEACAM1->PI3K TCR TCR ZAP70 ZAP70 TCR->ZAP70 GCSFR G-CSFR STAT3 STAT3 GCSFR->STAT3 SHP1->ZAP70 dephosphorylates SHP1->STAT3 dephosphorylates Inhibition Inhibition of Activation ZAP70->Inhibition STAT3->Inhibition Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

CEACAM1 signaling pathways.

CEACAM5 and CEACAM6 Signaling

Overexpression of CEACAM5 and CEACAM6 is strongly associated with cancer progression.[4][5][13] These proteins promote tumor growth, invasion, and resistance to anoikis (a form of programmed cell death) by activating key oncogenic pathways.[5][7][14] They can directly or indirectly (via EGFR) activate the SRC/FAK/PI3K/AKT and ERK/MAPK pathways.[5][13]

CEACAM5_6_Signaling cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes CEACAM5_6 CEACAM5 / CEACAM6 EGFR EGFR CEACAM5_6->EGFR activates SRC SRC CEACAM5_6->SRC ERK_MAPK ERK/MAPK CEACAM5_6->ERK_MAPK PI3K PI3K EGFR->PI3K EGFR->ERK_MAPK FAK FAK SRC->FAK FAK->PI3K AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Anoikis_Resistance Anoikis Resistance AKT->Anoikis_Resistance ERK_MAPK->Proliferation Invasion Invasion ERK_MAPK->Invasion

CEACAM5/6 signaling pathways.

Experimental Protocols for Identifying Protein-Protein Interactions

Several key experimental techniques are employed to identify and validate the binding partners of CEACAM proteins.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify in vivo protein-protein interactions.[15] An antibody targeting a known protein (the "bait") is used to pull down this protein from a cell lysate, along with any proteins that are bound to it (the "prey").

Protocol:

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing NP-40) to maintain protein-protein interactions.[16][17] It is recommended to keep samples on ice or at 4°C throughout the procedure.

  • Pre-clearing: Incubate the lysate with Protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody specific to the bait protein to the pre-cleared lysate and incubate to allow the formation of antibody-antigen complexes.

  • Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.[17][18]

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.

CoIP_Workflow start Cell Lysate preclear Pre-clear with Beads start->preclear ip Add Bait-specific Antibody preclear->ip capture Add Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analysis Western Blot Analysis elute->analysis PullDown_Workflow bait Purified Tagged Bait Protein immobilize Immobilize Bait on Beads bait->immobilize beads Affinity Beads beads->immobilize incubate Incubate Bait-Beads with Prey immobilize->incubate prey Cell Lysate (Prey) prey->incubate wash Wash incubate->wash elute Elute wash->elute analysis SDS-PAGE / Western Blot elute->analysis Y2H_Logic cluster_no_interaction No Interaction cluster_interaction Interaction Bait_NI Bait-DBD Promoter_NI Promoter Bait_NI->Promoter_NI binds Prey_NI Prey-AD Reporter_NI Reporter Gene (OFF) Promoter_NI->Reporter_NI Bait_I Bait-DBD Prey_I Prey-AD Bait_I->Prey_I interacts Promoter_I Promoter Bait_I->Promoter_I binds Prey_I->Promoter_I activates Reporter_I Reporter Gene (ON) Promoter_I->Reporter_I

References

Unable to Identify "Celad" Molecule

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for a molecule named "Celad" has not yielded any specific chemical entity in publicly available scientific databases. As a result, the requested in-depth technical guide, including its molecular weight, chemical formula, and associated experimental data, cannot be provided at this time.

Initial investigations suggest that "this compound" may be a typographical error, an internal project name, or a highly novel compound not yet described in scientific literature. The search results for "this compound" predominantly point to an acronym for the "Comité européen de lutte anti-drogues" (European Committee for the Fight Against Drugs).

To proceed with generating the requested technical guide, clarification of the molecule's name is required. Please verify the correct spelling or provide any alternative names or identifiers, such as a CAS Registry Number or IUPAC name.

Once the correct molecular identity is established, a thorough literature search will be conducted to assemble the necessary information for the technical guide, including:

  • Molecular Weight and Formula: The precise mass and elemental composition of the molecule.

  • Quantitative Data: Relevant biophysical and biochemical data will be compiled and presented in structured tables.

  • Experimental Protocols: Detailed methodologies from key studies will be outlined.

  • Signaling Pathways and Workflows: Diagrams will be generated using the DOT language to visualize molecular interactions and experimental processes, adhering to the specified formatting requirements.

We await your clarification to proceed with your request.

biological function of Celad

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the biological function of the L1-like cell adhesion molecule (LAD-1) in Caenorhabditis elegans, a key homolog to the L1 family of neuronal adhesion molecules.

Introduction

LAD-1 is the sole C. elegans homolog of the L1 family of cell adhesion molecules (L1CAMs), a group of transmembrane proteins crucial for nervous system development and tissue morphogenesis in vertebrates. Research into LAD-1 in the simpler model organism C. elegans provides fundamental insights into the conserved functions of L1CAMs. This document outlines the core biological functions of LAD-1, its role in signaling, and the experimental basis for our current understanding.

Core Biological Functions

LAD-1 is a ubiquitously expressed protein found at sites of cell-cell contact throughout the development of C. elegans.[1][2] Its primary functions are essential for the integrity and development of multiple tissues.

1. Morphogenesis and Tissue Development: LAD-1 plays a critical role in embryonic and gonadal morphogenesis.[1][3][4] It is required for the proper development of the germline and the early embryo, ensuring that tissues form correctly.[1][3] Its localization at cell-cell contacts suggests it acts as a molecular "glue," maintaining tissue integrity during the dynamic processes of development.[1][2]

2. Neuronal and Muscular System: The protein is robustly expressed in the developing nervous system, including the nerve ring (the major neuropil in C. elegans), ventral nerve cord, neuronal cell bodies, and dendrites.[2] It is also present in the plasma membrane of body wall muscles and the pharynx, indicating a broad role in the formation and maintenance of the neuromuscular system.[2]

Quantitative Data: LAD-1 Polypeptides

Immunoblot analysis of total C. elegans lysates has identified four major polypeptides for LAD-1, detected using a polyclonal antibody against the LAD-1 cytoplasmic domain.[1][2]

PolypeptideMolecular Weight (kD)
1200
2185
3120
465

Signaling Pathways and Molecular Interactions

LAD-1 is not merely a structural protein; it is an active participant in cell signaling pathways, particularly the Fibroblast Growth Factor (FGF) receptor pathway.

Interaction with Ankyrin (UNC-44): LAD-1 binds to the ankyrin homolog UNC-44.[1][3] Ankyrins are adapter proteins that link transmembrane proteins to the underlying spectrin-actin cytoskeleton. This interaction is crucial for stabilizing cell-cell contacts and maintaining membrane integrity. The colocalization of LAD-1 and UNC-44 in multiple tissues at sites of cell-cell contact underscores this structural and functional link.[1]

LAD1 LAD-1 (L1CAM) UNC44 UNC-44 (Ankyrin) LAD1->UNC44 Binds CYTOSKELETON Actin-Spectrin Cytoskeleton UNC44->CYTOSKELETON Links MEMBRANE Plasma Membrane FGFR FGF Receptor LAD1_Ankyrin LAD-1 - UNC-44 Complex (Stable Adhesion) FGFR->LAD1_Ankyrin Phosphorylates LAD1_P Phosphorylated LAD-1 (pY-FIGQY) LAD1_Ankyrin->LAD1_P Dissociates Ankyrin UNC-44 (Ankyrin) LAD1_Ankyrin->Ankyrin Response Ankyrin-Independent Role (Mechanical Stress Response) LAD1_P->Response start C. elegans Sample (Embryo, Larva, Adult) fix Fixation & Permeabilization start->fix ab1 Primary Antibody Incubation (anti-LAD-1) fix->ab1 ab2 Secondary Antibody Incubation (Fluorescently Labeled) ab1->ab2 microscopy Confocal Microscopy ab2->microscopy result Result: LAD-1 localized to cell-cell contacts microscopy->result

References

Unraveling the Celad Signaling Pathway: A Technical Guide to its Modulation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Signal transduction pathways are intricate cellular communication networks that govern a vast array of physiological and pathological processes. The ability to precisely modulate these pathways is a cornerstone of modern drug discovery and development. This technical guide provides a comprehensive overview of the hypothetical "Celad" signaling pathway, offering a framework for its investigation and therapeutic targeting. While the "this compound" pathway is used here as an illustrative model, the principles and methodologies described are broadly applicable to the study of various intracellular signaling cascades.

This document will delve into the putative architecture of the this compound pathway, present a standardized format for compiling quantitative data on its modulators, detail robust experimental protocols for its characterization, and provide visual representations of the pathway and associated workflows to facilitate a deeper understanding.

The this compound Signaling Pathway: A Proposed Model

The this compound pathway is conceptualized as a critical regulator of cellular proliferation and survival. Its activation is initiated by the binding of an extracellular ligand, "this compound Ligand," to a receptor tyrosine kinase, "this compound Receptor" (CR). This binding event is thought to trigger receptor dimerization and autophosphorylation, creating docking sites for downstream signaling molecules.

The signal is then propagated through a cascade of protein-protein interactions and post-translational modifications. The key effector at the end of this cascade is the transcription factor "this compound-Responsive Element Binding Protein" (CREB-P), which, upon activation, translocates to the nucleus and induces the expression of genes involved in cell cycle progression and apoptosis inhibition.

Below is a diagram illustrating the proposed sequence of events in the this compound signaling pathway.

Celad_Signaling_Pathway This compound Ligand This compound Ligand This compound Receptor (CR) This compound Receptor (CR) This compound Ligand->this compound Receptor (CR) Binds Adapter Protein Adapter Protein This compound Receptor (CR)->Adapter Protein Recruits & Activates Kinase A Kinase A Adapter Protein->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates & Activates Inactive CREB-P Inactive CREB-P Kinase B->Inactive CREB-P Phosphorylates CREB-P CREB-P Gene Expression Gene Expression CREB-P->Gene Expression Translocates & Induces Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization High-Throughput Screen High-Throughput Screen (e.g., Luciferase Reporter Assay) Hit Identification Hit Identification High-Throughput Screen->Hit Identification Dose-Response Analysis Dose-Response Analysis (IC50/EC50 Determination) Hit Identification->Dose-Response Analysis Biochemical Assays Biochemical Assays (e.g., Kinase Assays) Dose-Response Analysis->Biochemical Assays Cellular Assays Cellular Assays (e.g., Western Blot, Co-IP) Dose-Response Analysis->Cellular Assays Lead Candidate Lead Candidate Biochemical Assays->Lead Candidate Cellular Assays->Lead Candidate

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of "Celad"

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for publicly available data, it has been determined that there is no established therapeutic agent or drug candidate with sufficient pharmacokinetic and pharmacodynamic data under the name "Celad." The search has yielded references to "this compound" in contexts other than as a designated therapeutic drug, as well as a research chemical with a similar name for which no formal studies are published.

The primary findings of the search include:

  • CE-LAD: A compound also known as 6-(2-chloroethyl)-6-nor-lysergic acid diethylamide, which is a derivative of LSD.[1] It was synthesized for research purposes, specifically for the study of serotonin (B10506) 5-HT2A receptors.[1] However, there is no evidence of published preclinical or clinical studies detailing its pharmacokinetic or pharmacodynamic profile.[1]

  • This compound (acronym): This acronym has been identified in connection with European governmental bodies involved in drug control and anti-doping efforts. These organizations are not involved in the development of therapeutic agents.

Due to the absence of any quantifiable data regarding the absorption, distribution, metabolism, and excretion (ADME) of a drug named "this compound," or information on its mechanism of action, signaling pathways, and dose-response relationships, it is not possible to fulfill the request for an in-depth technical guide.

Consequently, the creation of data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows cannot be executed.

We recommend verifying the name of the compound of interest. Should a different name or identifier be available, we would be pleased to conduct a new search and provide the requested technical guide.

References

A Historical and Technical Overview of Celyad Oncology's CAR-T Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the historical research and development efforts of Celyad Oncology, a biopharmaceutical company at the forefront of Chimeric Antigen Receptor (CAR) T-cell therapies. We will explore the foundational technologies, preclinical discoveries, and clinical trial outcomes that have shaped their innovative approach to cancer immunotherapy, with a focus on their NKG2D-based and shRNA-mediated platforms.

Foundational Technology: The NKG2D Receptor-Based CAR

Celyad's initial foray into CAR-T therapy was centered on the Natural Killer Group 2D (NKG2D) receptor, a potent activating receptor naturally expressed on NK cells and subsets of T-cells.[1] Unlike traditional CARs that recognize a single tumor antigen, the NKG2D receptor binds to eight distinct stress-induced ligands (MICA, MICB, and ULBP1-6) that are frequently overexpressed on a wide array of both hematological and solid tumors, offering a broad-spectrum targeting approach.[2][3]

Mechanism of Action and Signaling Pathway

The CYAD-01 (formerly NKR-2) CAR construct consists of the full-length human NKG2D receptor fused to the CD3ζ intracellular signaling domain.[2][3] Although structurally a first-generation CAR, it functions as a second-generation CAR. This is because the NKG2D receptor associates with the endogenous DAP10 adaptor protein, which provides a crucial co-stimulatory signal upon ligand binding, akin to the function of CD28 or 4-1BB in conventional CARs.[2][4] This dual signaling is essential for robust T-cell activation, proliferation, and effector function.

The signaling cascade is initiated when the NKG2D CAR binds to its ligands on a tumor cell. This engagement triggers phosphorylation of the CD3ζ domain, providing the primary activation signal (Signal 1). Concurrently, the association with DAP10 leads to the recruitment and activation of PI3K, initiating a co-stimulatory cascade (Signal 2) that enhances cytokine production, cytotoxicity, and T-cell persistence.[2][4]

NKG2D_CAR_Signaling cluster_membrane Cell Membranes cluster_car NKG2D-CAR Complex cluster_tumor Tumor Cell Tumor Cell CAR-T Cell CAR-T Cell NKG2D_CAR NKG2D Receptor TM CD3ζ DAP10 DAP10 TM PI3K binding site NKG2D_CAR:tm->DAP10:tm Syk_ZAP70 Syk/ZAP70 NKG2D_CAR:cd3z->Syk_ZAP70 Signal 1 PI3K PI3K DAP10:pi3k->PI3K Signal 2 (Co-stimulation) Grb2 Grb2 DAP10->Grb2 NKG2DL NKG2D Ligand (MICA/B, ULBP1-6) NKG2DL->NKG2D_CAR:head Binding AKT AKT PI3K->AKT Vav1 Vav1 Effector Effector Functions (Cytotoxicity, Cytokine Release) Vav1->Effector Grb2->Vav1 PKC PKCθ Syk_ZAP70->PKC PKC->Effector AKT->Effector

NKG2D-CAR T-Cell Activation Pathway

Autologous CAR-T Development: The CYAD-01 Program

CYAD-01 was Celyad's lead autologous NKG2D-based CAR T-cell therapy candidate. Its development involved extensive preclinical testing and a comprehensive clinical trial program.

Preclinical Evaluation

Preclinical studies demonstrated the potency of CYAD-01 against a variety of human cancer cell lines in vitro, including leukemia, colorectal, and pancreatic cancer.[5] In vivo studies using xenograft models in immunocompromised mice further confirmed the ability of CYAD-01 to effectively challenge established tumors.[5]

CAR-T Manufacturing Process: The "OptimAb" Evolution

A significant challenge in autologous CAR-T therapy is the manufacturing process. Celyad developed and later optimized its manufacturing protocol, culminating in the "OptimAb" process.[6][7] This proprietary method was designed to overcome issues of low cell yield and poor viability after cryopreservation, which were linked to T-cell fratricide due to the transient expression of NKG2D ligands on activated T-cells.[8]

Experimental Protocol: OptimAb Manufacturing Process

  • Leukapheresis: T-cells are isolated from the patient's blood.

  • T-Cell Activation: T-cells are activated using anti-CD3 and anti-CD28 antibodies.

  • Transduction: A retroviral vector is used to introduce the NKG2D-CAR construct into the activated T-cells.[1]

  • Cell Culture & Expansion: The engineered T-cells are cultured for a shortened period of 8 days (compared to the original 10-day process).[6]

  • PI3K Inhibition: A selective phosphatidylinositol 3-kinase (PI3K) inhibitor is included in the culture medium. This reduces fratricide and enriches the final product for T-cells with a less differentiated, memory-like phenotype (higher frequency of CD62L+ cells), which is believed to improve in vivo persistence.[6][8][9]

  • Harvest and Cryopreservation: The final CAR-T cell product is harvested, washed, and cryopreserved for shipment back to the clinical site.

OptimAb_Workflow cluster_process OptimAb Manufacturing Workflow cluster_key Key Optimization start Patient Apheresis activation T-Cell Activation (anti-CD3/CD28) start->activation transduction Retroviral Transduction (NKG2D-CAR) activation->transduction culture Cell Expansion (8 days) + PI3K Inhibitor transduction->culture harvest Harvest & Cryopreservation culture->harvest end CYAD-01 Product harvest->end opt1 Shortened Culture (8 days) opt1->culture opt2 PI3K Inhibitor Addition opt2->culture

OptimAb Manufacturing Process Workflow
Clinical Trials: The THINK Study

The primary clinical evaluation of CYAD-01 was the Phase 1 THINK trial (NCT03018405), a multinational, open-label study assessing the safety and clinical activity of multiple CYAD-01 infusions in patients with relapsed or refractory (r/r) solid and hematological malignancies.[10][11]

Experimental Protocol: THINK Trial (Hematological Arm)

  • Patient Population: Adults with r/r Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), or Multiple Myeloma (MM) after at least one prior therapy line.[12]

  • Study Design: A 3+3 dose-escalation design was used.[10]

  • Treatment Regimen: Patients received three infusions of CYAD-01 at two-week intervals without any preconditioning chemotherapy.[10][12]

  • Dose Levels:

    • Dose Level 1 (DL1): 3 x 10⁸ cells per infusion

    • Dose Level 2 (DL2): 1 x 10⁹ cells per infusion

    • Dose Level 3 (DL3): 3 x 10⁹ cells per infusion[11]

  • Primary Endpoint: Incidence of dose-limiting toxicities (DLTs).[13]

Summary of THINK Trial (Hematological Arm) Clinical Data

ParameterResultCitation(s)
Patients Treated 16 (12 with AML/MDS)[6][12]
Treatment Multiple CYAD-01 infusions without preconditioning[6][12]
Objective Response Rate (AML/MDS) 25% (3 out of 12 evaluable patients)[4]
Key Safety Findings Favorable safety profile, MTD not reached[6][12]
Grade 3/4 Cytokine Release Syndrome (CRS) in 31% (5 patients)[4][12]
One dose-limiting toxicity (CRS) at DL3[12]
Durability Responses were generally transient, though two responding patients were successfully bridged to allogeneic stem-cell transplantation with durable remissions.[4][12]

While showing a favorable safety profile and signs of anti-leukemic activity, the development of CYAD-01 was ultimately discontinued (B1498344) due to the transient nature of the clinical responses.[4]

Allogeneic Platform: shRNA-Mediated Gene Silencing

To address the limitations of autologous therapies, Celyad developed an innovative allogeneic platform utilizing short hairpin RNA (shRNA) technology. This "off-the-shelf" approach uses T-cells from healthy donors, which requires engineering to prevent Graft-versus-Host Disease (GvHD), a condition where the donor T-cells attack the recipient's healthy tissues.[14]

Mechanism of Action: TCR Knockdown

Celyad's strategy involves using a miRNA-based shRNA delivered via a single "All-in-One" viral vector alongside the CAR construct.[14][15] This shRNA is designed to specifically target the mRNA of the CD3ζ component of the T-cell receptor (TCR) complex.[12][15] By degrading the CD3ζ mRNA, the shRNA effectively knocks down the expression of the entire TCR complex on the cell surface, rendering the allogeneic CAR-T cells unable to recognize and attack the recipient's tissues, thereby mitigating the risk of GvHD.[12][16] This non-gene-editing approach avoids the potential risks of permanent off-target genome modifications associated with technologies like CRISPR/Cas9.[17]

shRNA_Mechanism cluster_vector All-in-One Vector cluster_cell Donor T-Cell Vector Viral Vector CAR_Gene CAR Gene shRNA_Gene shRNA Gene (targets CD3ζ) Transduction Transduction Vector->Transduction Transcription Transcription CAR_Gene->Transcription shRNA_Gene->Transcription Processing shRNA Processing Transcription->Processing CAR_Protein CAR Protein Transcription->CAR_Protein Translation Translation RISC RISC Complex Processing->RISC Degradation mRNA Degradation RISC->Degradation TCR_mRNA CD3ζ mRNA TCR_mRNA->RISC Binding No_TCR No Functional TCR on Cell Surface Degradation->No_TCR

shRNA Mechanism for Allogeneic CAR-T Production
Allogeneic CAR-T Development: The CYAD-211 Program

CYAD-211 is Celyad's first-in-class, shRNA-based allogeneic CAR-T candidate. It is engineered to co-express a CAR targeting B-cell maturation antigen (BCMA) and the shRNA against CD3ζ.[12][18]

Experimental Protocol: IMMUNICY-1 Trial (NCT04613557)

  • Patient Population: Adults with relapsed or refractory multiple myeloma (r/r MM).[3][19]

  • Study Design: Open-label, dose-escalation Phase 1 trial.[19]

  • Preconditioning Regimen: Patients receive lymphodepletion with cyclophosphamide (B585) (300 mg/m²) and fludarabine (B1672870) (30 mg/m²) for three consecutive days prior to infusion.[3][19]

  • Treatment: A single infusion of CYAD-211.[19]

  • Dose Levels:

    • Dose Level 1 (DL1): 30 x 10⁶ cells per infusion

    • Dose Level 2 (DL2): 100 x 10⁶ cells per infusion

    • Dose Level 3 (DL3): 300 x 10⁶ cells per infusion[19]

  • Primary Objective: To determine the recommended dose and evaluate the safety of CYAD-211.[19]

Summary of IMMUNICY-1 Trial Clinical Data

ParameterResultCitation(s)
Patients Evaluated 17[18]
Treatment Single infusion of CYAD-211 post-lymphodepletion[3][19]
Objective Response Rate 29.4% (5 out of 17 evaluable patients achieved a partial response)[18]
Key Safety Findings Good overall safety profile[12][20]
No observed Graft-versus-Host Disease (GvHD)[12][18][20]
No dose-limiting toxicities or neurotoxicity reported[19]
Cell Kinetics Dose-dependent engraftment observed[17]
Engraftment was short-lasting, suggesting rejection by the host's recovering immune system.[19]

The IMMUNICY-1 trial provided crucial proof-of-concept for the safety and feasibility of Celyad's shRNA-based allogeneic platform, demonstrating clinical activity without inducing GvHD.[12][20]

Conclusion and Future Directions

The historical research of Celyad Oncology illustrates a journey of innovation in the CAR-T field, from leveraging the broad-spectrum potential of the NKG2D receptor to pioneering a non-gene-edited allogeneic platform with shRNA technology. While their first-generation autologous candidate, CYAD-01, showed modest efficacy, the learnings were pivotal. The development of the OptimAb manufacturing process and, more significantly, the successful clinical demonstration of the shRNA platform with CYAD-211, have established a robust foundation for future therapies. This work highlights the potential of multiplexed shRNA to simultaneously modulate multiple genes, offering a versatile tool to enhance CAR-T cell persistence, overcome immunosuppression, and ultimately improve therapeutic outcomes for cancer patients.[20][21]

References

The Therapeutic Potential of Celyad's Chimeric Antigen Receptor T-Cell Technologies: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

MONT-SAINT-GUIBERT, Belgium – This technical guide provides an in-depth overview of the core technologies and therapeutic applications of Chimeric Antigen Receptor (CAR) T-cell candidates developed by Celyad Oncology. Aimed at researchers, scientists, and drug development professionals, this document details the underlying mechanisms, manufacturing protocols, and clinical findings for the autologous CYAD-01 and the allogeneic CYAD-211 platforms, with a focus on their potential in treating hematological malignancies.

Executive Summary

Celyad Oncology has been at the forefront of developing innovative CAR T-cell therapies. The company's portfolio includes the NKG2D receptor-based autologous CAR T-cell candidate, CYAD-01, and a first-in-class allogeneic, non-gene-edited CAR T-cell candidate, CYAD-211, which utilizes short hairpin RNA (shRNA) technology. This guide will explore the foundational science, manufacturing processes, and clinical trial outcomes associated with these novel immunotherapies.

The CYAD-01 Program: Targeting NKG2D Ligands

CYAD-01 is an autologous CAR T-cell therapy engineered to express the natural killer group 2D (NKG2D) receptor. The NKG2D receptor is a key activating receptor in the immune system that recognizes eight distinct stress-induced ligands (MICA, MICB, and ULBP1-6) frequently overexpressed on a wide array of hematological and solid tumors, while being largely absent on healthy tissues. This broad tumor recognition potential forms the basis of CYAD-01's therapeutic hypothesis.

Mechanism of Action and Signaling Pathway

The CYAD-01 CAR is a fusion of the full-length human NKG2D receptor with the CD3ζ signaling domain. Upon binding to its ligands on tumor cells, the CAR initiates a primary activation signal through CD3ζ. Concurrently, the CAR associates with the endogenously expressed DAP10 adaptor protein, which provides a crucial co-stimulatory signal. This dual signaling, mimicking a second-generation CAR, activates the phosphatidylinositol 3-kinase (PI3K) and Grb2-Vav1 pathways, leading to T-cell activation, cytokine release, and potent cytotoxicity against tumor cells.[1][2][3]

NKG2D_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKG2D_CAR NKG2D CAR (CYAD-01) DAP10 DAP10 NKG2D_CAR->DAP10 Associates CD3_zeta CD3ζ (Primary Signal) NKG2D_CAR->CD3_zeta PI3K PI3K DAP10->PI3K Grb2_Vav1 Grb2-Vav1 DAP10->Grb2_Vav1 NKG2D_Ligand NKG2D Ligand (on Tumor Cell) NKG2D_Ligand->NKG2D_CAR Binding Downstream Downstream Signaling (MAPK, Ca²⁺ influx) PI3K->Downstream Grb2_Vav1->Downstream Activation T-Cell Activation (Cytotoxicity, Cytokine Release) Downstream->Activation

NKG2D CAR (CYAD-01) Signaling Pathway.
Experimental Protocols: Manufacturing CYAD-01

The manufacturing of CYAD-01 presented a unique challenge: T-cell activation during the manufacturing process leads to the transient expression of NKG2D ligands on the T-cells themselves, resulting in CAR T-cell fratricide and poor cell expansion.[4] Celyad developed the proprietary "OptimAb" manufacturing process to overcome this hurdle.

OptimAb Manufacturing Process Workflow:

  • Leukapheresis: T-cells are collected from the patient.

  • T-Cell Activation: T-cells are activated using anti-CD3 and anti-CD28 antibodies.

  • Transduction: Activated T-cells are transduced with a lentiviral vector encoding the NKG2D CAR.

  • Expansion with PI3K Inhibition: The transduced T-cells are expanded in a culture medium supplemented with a PI3K inhibitor (LY294002).[5] The PI3K inhibitor reversibly reduces the surface expression of the NKG2D CAR, thus mitigating fratricide and enhancing cell yield.[4] This step is crucial for producing a T-cell product enriched with a memory-like phenotype.

  • Harvest and Cryopreservation: The final CYAD-01 product is harvested, washed, and cryopreserved for shipment to the clinical site.

CYAD01_Workflow Patient Patient Apheresis Activation T-Cell Activation (anti-CD3/CD28) Patient->Activation Transduction Lentiviral Transduction (NKG2D CAR) Activation->Transduction Expansion Cell Expansion + PI3K Inhibitor (OptimAb Process) Transduction->Expansion Harvest Harvest & Cryopreservation Expansion->Harvest Infusion Patient Infusion Harvest->Infusion CYAD211_Workflow Donor Healthy Donor Apheresis Activation T-Cell Activation & Transduction (All-in-One Vector) Donor->Activation Expansion Cell Expansion Activation->Expansion Harvest Harvest, Cryopreservation & Cell Banking ('Off-the-Shelf') Expansion->Harvest Patient Multiple Patients Harvest->Patient

References

An In-depth Technical Guide to CEACAM Homologs and Analogs in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Carcinoembryonic Antigen-related Cell Adhesion Molecule (CEACAM) family, homologs of the broader "Celad" classification, represents a group of highly glycosylated glycoproteins belonging to the immunoglobulin (Ig) superfamily.[1][2][3] These proteins are crucial mediators of intercellular interactions, influencing a wide array of physiological and pathological processes including cell adhesion, immune response modulation, angiogenesis, and the development and progression of cancer.[2][3] Members of this family, particularly CEACAM1, CEACAM5, and CEACAM6, are frequently dysregulated in various malignancies, making them compelling targets for novel therapeutic interventions in oncology.[4][5][6] This technical guide provides a comprehensive overview of key CEACAM homologs and analogs, their signaling pathways, experimental methodologies for their study, and quantitative data pertinent to their role in disease.

Core CEACAM Family Members and Their Function

The human CEACAM family is a diverse group of proteins, each with distinct structural features and functional roles.[1][7] They are characterized by an N-terminal variable (V)-like Ig domain followed by a variable number of constant (C2)-like Ig domains.[2][7] Their mode of attachment to the cell membrane, either via a transmembrane domain or a glycosylphosphatidylinositol (GPI) anchor, further dictates their signaling capabilities.[7][8]

CEACAM1 (CD66a): As a transmembrane protein, CEACAM1 is a critical regulator of immune responses and cellular growth.[4][9] It is expressed on various cell types, including epithelial, endothelial, and immune cells.[9] CEACAM1 can mediate both inhibitory and activating signals, depending on the isoform and cellular context.[9][10] Its long cytoplasmic tail contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that, upon phosphorylation, can recruit phosphatases like SHP-1 and SHP-2 to dampen signaling cascades.[7][9] In the context of cancer, CEACAM1 has a dual role, sometimes acting as a tumor suppressor and in other cases promoting tumor progression and immune evasion.[4][11]

CEACAM5 (CEA, CD66e): This GPI-anchored protein is one of the most well-known tumor markers, particularly for colorectal cancer.[6][12] Overexpression of CEACAM5 is associated with tumor progression, metastasis, and resistance to therapy.[6][13] It functions as a cell adhesion molecule, promoting both homophilic (CEACAM5-CEACAM5) and heterophilic (e.g., with CEACAM6) interactions.[14] Its signaling can activate pathways like c-Src/MAP-ERK, which promotes cell proliferation and migration.[6]

CEACAM6 (NCA, CD66c): Also a GPI-anchored protein, CEACAM6 is frequently overexpressed in a wide range of cancers, including pancreatic, breast, and non-small cell lung cancer.[15][16][17] High expression levels of CEACAM6 are often correlated with poor prognosis.[5] It plays a significant role in promoting tumor cell invasion, metastasis, and resistance to anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix). CEACAM6 can activate key oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK.[15][16][17]

Signaling Pathways

The signaling cascades initiated by CEACAM proteins are central to their function in both normal physiology and disease. These pathways are complex and often interconnected, influencing cell fate decisions such as proliferation, survival, and migration.

CEACAM1 Signaling

CEACAM1 signaling is multifaceted, with its outcome being highly dependent on its isoform and the cellular environment. The long isoform of CEACAM1 (CEACAM1-L) contains ITIMs in its cytoplasmic domain.[9] Upon homophilic binding, these ITIMs can be phosphorylated, leading to the recruitment of the phosphatases SHP-1 and SHP-2.[7][9] This recruitment can inhibit signaling from activating receptors, such as the B cell receptor (BCR) and T cell receptor (TCR), thereby acting as an immune checkpoint.[2][4] In monocytes, however, homophilic CEACAM1 binding can promote survival through a PI3K/Akt-dependent pathway that leads to the activation of Bcl-2 and inhibition of caspase-3.[4]

CEACAM1_Signaling cluster_T_B_Cell T Cell / B Cell cluster_Monocyte Monocyte CEACAM1_L_T CEACAM1-L SHP1_SHP2_T SHP-1 / SHP-2 CEACAM1_L_T->SHP1_SHP2_T recruits TCR_BCR TCR / BCR PI3K_T PI3K TCR_BCR->PI3K_T SHP1_SHP2_T->PI3K_T dephosphorylates Inhibition_T Inhibition of Activation PI3K_T->Inhibition_T CEACAM1_M CEACAM1 PI3K_M PI3K CEACAM1_M->PI3K_M activates AKT_M Akt PI3K_M->AKT_M Bcl2 Bcl-2 AKT_M->Bcl2 Caspase3 Caspase-3 AKT_M->Caspase3 Survival Cell Survival Bcl2->Survival Caspase3->Survival

Caption: CEACAM1 signaling pathways in immune cells.

CEACAM5 and CEACAM6 Signaling

As GPI-anchored proteins, CEACAM5 and CEACAM6 lack intracellular signaling domains and are thought to transmit signals by associating with other transmembrane proteins or by localizing to specific membrane microdomains.[8] Overexpression of CEACAM5 and CEACAM6 in cancer cells leads to the activation of several oncogenic pathways.

PI3K/Akt Pathway: Both CEACAM5 and CEACAM6 can activate the PI3K/Akt pathway, a central signaling node that promotes cell survival, growth, and proliferation.[6][15] This activation can be mediated through interactions with other receptor tyrosine kinases.

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade that is often activated by CEACAM5 and CEACAM6.[6][15][17] This pathway regulates cell proliferation, differentiation, and migration.

p38-Smad2/3 Pathway: In non-small-cell lung cancer (NSCLC), CEACAM5 has been shown to promote cell proliferation and migration through the p38-Smad2/3 signaling pathway.[18]

CEACAM5_6_Signaling cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway cluster_p38_Smad p38/Smad Pathway (NSCLC) CEACAM5_6 CEACAM5 / CEACAM6 PI3K PI3K CEACAM5_6->PI3K Ras Ras CEACAM5_6->Ras p38 p38 CEACAM5_6->p38 Akt Akt PI3K->Akt Survival_Growth Survival & Growth Akt->Survival_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Migration Proliferation & Migration ERK->Proliferation_Migration Smad2_3 Smad2/3 p38->Smad2_3 Prolif_Mig_NSCLC Proliferation & Migration Smad2_3->Prolif_Mig_NSCLC

Caption: Oncogenic signaling by CEACAM5 and CEACAM6.

Quantitative Data

The expression levels of CEACAM proteins are often altered in cancerous tissues compared to their normal counterparts. This differential expression is a key aspect of their utility as biomarkers and therapeutic targets.

CEACAM Protein Cancer Type Expression Change in Tumor vs. Normal Tissue Associated Outcome with High Expression Reference(s)
CEACAM1 Pancreatic CarcinomaUpregulated in 69% of casesDecreased overall survival[19]
Colorectal CancerGenerally downregulated-[19]
Gastric CancerUpregulatedDecreased overall survival[19]
Hepatocellular CarcinomaUpregulatedDecreased overall survival[19]
Ovarian Cancer-Improved overall survival[20]
CEACAM5 Colorectal CancerOverexpressed-[6]
Pancreatic CancerOverexpressed-[12]
Gastric CancerOverexpressed-[12]
Non-Small Cell Lung CancerOverexpressed-[12][21]
CEACAM6 Pancreatic AdenocarcinomaUpregulatedPoor prognosis[15][16][17]
Breast CancerUpregulatedPoor prognosis[15][16][17]
Non-Small Cell Lung CancerUpregulatedPoor prognosis[15][16][17]
Gastric CancerUpregulatedShorter recurrence-free survival[19]
Colon CancerUpregulatedShorter recurrence-free survival[19]

Experimental Protocols

A variety of experimental techniques are employed to study the expression, localization, and function of CEACAM proteins.

Western Blot Analysis for CEACAM Protein Expression

This technique is used to detect and quantify the amount of a specific CEACAM protein in a cell or tissue lysate.

Methodology:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the CEACAM protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[22][23][24]

Immunohistochemistry (IHC) for CEACAM Localization

IHC is used to visualize the expression and localization of CEACAM proteins within tissue sections.

Methodology:

  • Tissue Preparation: Fix tissue samples in formalin and embed in paraffin. Cut thin sections (e.g., 4 µm) and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections with xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform antigen retrieval to unmask the antigenic epitopes, often by heat-induced methods in a citrate (B86180) or EDTA buffer.

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against the target CEACAM protein.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei, dehydrate, and mount with a coverslip.[22][24]

Flow Cytometry for Cell Surface CEACAM Expression

Flow cytometry allows for the quantification of cell surface expression of CEACAM proteins on single cells in a population.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from cell culture or dissociated tissue.

  • Blocking: Block non-specific antibody binding by incubating the cells with an Fc receptor blocking solution.

  • Primary Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody specific for the extracellular domain of the CEACAM protein.

  • Washing: Wash the cells to remove unbound antibody.

  • Data Acquisition: Analyze the stained cells on a flow cytometer, exciting the fluorophore with a laser and detecting the emitted fluorescence.

  • Data Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity to determine the level of CEACAM expression.[22][25]

Real-Time Quantitative PCR (RT-qPCR) for CEACAM mRNA Expression

RT-qPCR is used to measure the messenger RNA (mRNA) levels of CEACAM genes, providing an indication of gene expression.

Methodology:

  • RNA Extraction: Isolate total RNA from cells or tissues.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up a PCR reaction containing the cDNA template, gene-specific primers for the CEACAM gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Thermocycling and Data Collection: Perform the PCR in a real-time PCR instrument that monitors the fluorescence intensity at each cycle.

  • Data Analysis: Determine the cycle threshold (Ct) value for each sample and normalize to a housekeeping gene to calculate the relative expression of the CEACAM gene.[23][26]

Experimental_Workflow cluster_Protein_Analysis Protein Level Analysis cluster_mRNA_Analysis mRNA Level Analysis Sample_P Cell/Tissue Sample Lysate Protein Lysate Sample_P->Lysate Tissue_Section Tissue Section Sample_P->Tissue_Section Single_Cell Single-Cell Suspension Sample_P->Single_Cell Western_Blot Western Blot Lysate->Western_Blot IHC Immunohistochemistry Tissue_Section->IHC Flow_Cytometry Flow Cytometry Single_Cell->Flow_Cytometry Expression_Quant Expression & Quantification Western_Blot->Expression_Quant Localization Localization IHC->Localization Surface_Expression Surface Expression Flow_Cytometry->Surface_Expression Sample_M Cell/Tissue Sample RNA Total RNA Sample_M->RNA cDNA cDNA RNA->cDNA RT_qPCR RT-qPCR cDNA->RT_qPCR Gene_Expression Gene Expression RT_qPCR->Gene_Expression

Caption: Workflow for studying CEACAM expression.

Conclusion

The CEACAM family of proteins represents a class of molecules with profound implications for cancer biology and immunology. Their aberrant expression in numerous cancers and their roles in key signaling pathways that drive malignancy underscore their importance as diagnostic markers and therapeutic targets. A thorough understanding of their complex signaling networks and the application of robust experimental methodologies are essential for the continued development of effective CEACAM-targeted therapies. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.

References

"Celad": Unraveling a Synthetic Origin in Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the natural source or origin of "Celad" have revealed that the substance is likely CE-LAD, a synthetic compound developed for scientific research, rather than a naturally occurring molecule. CE-LAD, or 6-(2-chloroethyl)-6-nor-lysergic acid diethylamide, is a lysergamide (B1675752) compound related to the well-known psychedelic lysergic acid diethylamide (LSD). It does not have a known natural source.

CE-LAD was synthesized by the psychedelic chemist David E. Nichols at UNC-Chapel Hill.[1] The compound is an analog of LSD and ETH-LAD, where the N-alkyl chain at the 6-position has been substituted with a nitrogen mustard 2-chloroethyl group.[1] Nichols's objective in creating CE-LAD was to develop an alkylating irreversible ligand for a mutant serotonin (B10506) 5-HT2A receptor.[1] This specific binding property was intended to aid researchers in studying the intricate interactions between ligands and the serotonin 5-HT2A protein complex.[1]

The development of CE-LAD was highlighted in a 2021 episode of the television show "Hamilton's Pharmacopeia," where it was described as one of Nichols's final creations before his retirement.[1] The synthesis of this compound had reportedly been a long-standing challenge.[1] While Nichols was successful in creating CE-LAD, the detailed results of the research involving this compound do not appear to have been published.[1]

It is important to distinguish CE-LAD from "this compound," an acronym for the former European Committee to Combat Drugs (Comité européen de lutte anti-drogues).[2][3] This ad hoc political group was instrumental in drafting the European Plan to Combat Drugs in the early 1990s and is unrelated to any natural or synthetic compound.[2]

Given that CE-LAD is a synthetic molecule designed for specific laboratory research, a technical guide on its "natural source or origin" is not applicable. The following sections will instead provide a technical overview of its intended scientific application, specifically focusing on the targeted signaling pathway.

Targeted Signaling Pathway: Serotonin 5-HT2A Receptor

The primary target of CE-LAD is the serotonin 5-HT2A receptor, a key player in a multitude of physiological and neurological processes. The rationale behind designing CE-LAD as an irreversible ligand was to "lock" it into the receptor, thereby allowing for a more stable and detailed study of the receptor's structure and function when bound to a ligand.

Below is a conceptual diagram illustrating the intended interaction of CE-LAD with the 5-HT2A receptor and the subsequent signaling cascade.

G cluster_cytoplasm Cytoplasm CE_LAD CE-LAD Receptor Mutant 5-HT2A Receptor CE_LAD->Receptor Irreversible Alkylation G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Target Proteins

Conceptual signaling pathway of CE-LAD at the mutant 5-HT2A receptor.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of CE-LAD have not been formally published.[1] However, a general understanding of the methodologies that would be employed in such research can be inferred from standard practices in pharmacology and molecular biology.

Table 1: Hypothetical Experimental Workflow for CE-LAD Research

Phase Objective Key Methodologies
Synthesis & Purification To chemically synthesize and purify CE-LAD.Organic synthesis techniques (e.g., multi-step synthesis), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy.
Receptor Binding Assays To characterize the binding affinity and irreversible nature of CE-LAD to the mutant 5-HT2A receptor.Radioligand binding assays, competition binding assays, washout experiments to confirm irreversible binding.
Functional Assays To determine the functional activity of CE-LAD at the receptor.Calcium imaging (to measure IP3-mediated calcium release), inositol (B14025) phosphate (B84403) accumulation assays.
Structural Biology Studies To determine the three-dimensional structure of the CE-LAD-receptor complex.X-ray crystallography or cryo-electron microscopy (cryo-EM) of the stabilized ligand-receptor complex.

The following diagram illustrates a logical workflow for the characterization of a novel synthetic ligand like CE-LAD.

G cluster_synthesis Synthesis & Characterization cluster_binding Receptor Interaction Studies cluster_functional Functional Activity Assessment cluster_structural Structural Biology Synthesis Chemical Synthesis of CE-LAD Purification Purification (HPLC) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Binding_Assays Radioligand Binding Assays Structure_Verification->Binding_Assays Irreversibility_Test Washout Experiments Binding_Assays->Irreversibility_Test Functional_Assays In Vitro Functional Assays (e.g., Calcium Imaging) Binding_Assays->Functional_Assays Complex_Formation Formation of CE-LAD-Receptor Complex Irreversibility_Test->Complex_Formation Structural_Analysis Structural Determination (X-ray Crystallography/Cryo-EM) Complex_Formation->Structural_Analysis

References

Establishing a Preliminary Toxicity Profile for Novel Therapeutic Candidates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a substance specifically named "Celad" did not yield publicly available data to construct a toxicity profile. Therefore, this guide provides a comprehensive framework and methodology for establishing a preliminary toxicity profile for a novel therapeutic candidate, using illustrative examples and data based on common practices in toxicology and drug development. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The preclinical safety evaluation of a novel therapeutic candidate is a critical component of the drug development process. A preliminary toxicity profile provides essential information on the potential adverse effects of a new chemical or biological entity, guiding decisions on dose selection for first-in-human studies and identifying potential target organs for toxicity. This guide outlines the key components of a preliminary toxicity assessment, including in vitro and in vivo studies, data presentation, and detailed experimental protocols.

In Vitro Toxicity Assessment

In vitro toxicity studies are crucial for early screening of potential liabilities of a drug candidate, providing mechanistic insights and helping to refine the selection of candidates for further development.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. These assays are typically performed on a panel of cell lines, including those relevant to the intended therapeutic target and those representing major organs like the liver (e.g., HepG2) and kidney (e.g., HEK293).

Table 1: Example In Vitro Cytotoxicity Data (IC50 Values)

Cell LineCompound A (µM)Compound B (µM)Doxorubicin (µM) (Positive Control)
HepG2 (Liver)15.2> 1000.8
HEK293 (Kidney)25.8> 1001.2
HCT116 (Colon)8.575.30.5
Jurkat (T-cell)5.150.10.2

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

G cluster_workflow In Vitro Cytotoxicity Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

In Vitro Cytotoxicity Workflow Diagram
Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect damage to DNA. The standard preliminary screen includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus or chromosomal aberration assay in mammalian cells.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Culture mammalian cells (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) to a suitable density.

  • Compound Exposure: Treat the cells with the test compound at various concentrations, with and without metabolic activation (S9 fraction), for a short (3-6 hours) and long (24 hours) exposure period.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxicity.

In Vivo Toxicity Assessment

In vivo studies in animal models are essential to understand the systemic toxicity of a drug candidate.

Acute Systemic Toxicity

Acute toxicity studies are performed to determine the median lethal dose (LD50) and to identify the potential target organs of toxicity after a single dose. These studies are typically conducted in two rodent species (e.g., rats and mice) via the intended clinical route of administration.

Table 2: Example Acute Systemic Toxicity Data

SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence Interval (mg/kg)Key Observations
MouseIntravenous150120 - 180Ataxia, lethargy, respiratory distress
RatOral> 2000N/ANo mortality or significant clinical signs

Experimental Protocol: Acute Systemic Toxicity (Up-and-Down Procedure)

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often more sensitive).

  • Dosing: Administer a single dose of the test substance to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

  • LD50 Estimation: The LD50 is estimated after a series of animals have been dosed, using statistical methods.

Repeat-Dose Toxicity

Sub-acute or sub-chronic repeat-dose toxicity studies are conducted to evaluate the effects of repeated exposure to a compound over a period of 14 to 90 days. These studies help to determine the No-Observed-Adverse-Effect-Level (NOAEL), which is crucial for setting the safe starting dose in human clinical trials.[1][2][3]

Table 3: Example 28-Day Repeat-Dose Toxicity Findings in Rats (Oral Gavage)

Dose Group (mg/kg/day)NOAEL (mg/kg/day)Target OrgansKey Findings
0 (Vehicle)--No significant findings
1010-No adverse effects observed
50-LiverIncreased liver enzymes (ALT, AST), hepatocellular hypertrophy
200-Liver, KidneyMarked increase in liver enzymes, single-cell necrosis; tubular degeneration in kidneys

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats (OECD 407)

  • Animal Groups: Use at least three dose groups and a concurrent control group, with an equal number of male and female rats in each group.

  • Daily Dosing: Administer the test substance daily by oral gavage for 28 days.

  • Clinical Observations: Conduct detailed clinical observations daily.

  • Body Weight and Food Consumption: Record body weight and food consumption weekly.

  • Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis at the end of the study.

  • Necropsy and Histopathology: Perform a full necropsy on all animals and examine major organs and tissues histopathologically.

  • NOAEL Determination: The NOAEL is the highest dose at which no adverse effects are observed.[1][2][3]

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests assesses the cardiovascular, respiratory, and central nervous systems.

Experimental Protocol: In Vitro hERG Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Use manual or automated patch-clamp electrophysiology to measure hERG channel currents.

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Data Analysis: Determine the concentration of the compound that causes 50% inhibition of the hERG current (IC50). A low IC50 value is a significant concern for potential cardiotoxicity.

G cluster_pathway Simplified Cardiac Action Potential and hERG Depol Depolarization (Na+, Ca2+ influx) Repol Repolarization (K+ efflux) Depol->Repol Action Potential hERG hERG K+ Channel hERG->Repol contributes to QT_Prolong QT Prolongation (Arrhythmia Risk) hERG->QT_Prolong leads to Drug Test Compound Drug->hERG Inhibits

hERG Channel Inhibition Pathway

Conclusion

Establishing a preliminary toxicity profile is a multi-faceted process that requires a systematic evaluation of a drug candidate's effects across different biological systems. The data generated from these studies are fundamental for a comprehensive risk assessment and for the safe progression of a new therapeutic into clinical development. This guide provides a foundational framework for designing and interpreting these critical preclinical safety studies.

References

An In-depth Technical Guide to the Interaction of Celad with Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document describes the properties and interactions of a hypothetical molecule, "Celad," to serve as a comprehensive example of a technical whitepaper. The data and specific mechanisms presented are illustrative and based on established principles of molecule-membrane interactions.

Introduction

This compound is a novel synthetic cationic amphiphilic peptide currently under investigation for its potential therapeutic applications. Its unique molecular structure allows for potent and selective interactions with cellular membranes, leading to a cascade of downstream cellular events. This guide provides a detailed overview of the core mechanisms governing this compound's interaction with the plasma membrane, summarizing key quantitative data and outlining the experimental protocols used to elucidate these interactions.

The primary mode of action for this compound involves its initial electrostatic attraction to the negatively charged components of the cell membrane, followed by insertion into the lipid bilayer. This interaction leads to localized membrane disruption, altered membrane fluidity, and the initiation of specific signaling pathways. Understanding these fundamental processes is crucial for the development of this compound as a therapeutic agent.

Mechanism of this compound-Membrane Interaction

The interaction of this compound with the cell membrane can be conceptualized as a multi-step process:

  • Electrostatic Binding: As a cationic peptide, this compound is initially attracted to the net negative charge of the outer leaflet of the plasma membrane, which is rich in anionic phospholipids (B1166683) like phosphatidylserine. This initial binding is rapid and reversible.

  • Hydrophobic Insertion: Following the initial electrostatic interaction, the amphiphilic nature of this compound drives the insertion of its hydrophobic domains into the nonpolar core of the lipid bilayer. This process is thermodynamically favorable and leads to a more stable association with the membrane.

  • Membrane Disruption: The insertion of this compound molecules into the bilayer disrupts the local lipid packing, leading to an increase in membrane fluidity and permeability. At higher concentrations, this can result in the formation of transient pores or the complete solubilization of the membrane.[1][2][3]

  • Initiation of Signaling: The alteration of membrane integrity and the clustering of specific membrane components, such as receptors in lipid rafts, can trigger downstream signaling cascades.[4][5][6]

Logical Relationship of this compound's Actions

Celad_Action_Logic A This compound (Cationic, Amphiphilic) C Electrostatic Attraction A->C B Cell Membrane (Anionic Surface) B->C D Hydrophobic Insertion into Bilayer C->D Affinity Driven E Membrane Disruption (Increased Permeability, Fluidity) D->E Physical Perturbation F Alteration of Ion Gradients E->F G Activation of Membrane Receptors E->G Lipid Raft Modulation H Initiation of Downstream Signaling F->H G->H I Cellular Response (e.g., Apoptosis) H->I Signal Transduction

Caption: Logical flow of this compound's interaction with the cell membrane.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data derived from various in vitro assays, characterizing the interaction of this compound with model membranes and cultured cells.

Table 1: Binding Affinity of this compound to Liposomes of Varying Compositions

Liposome (B1194612) CompositionThis compound Concentration (nM)Dissociation Constant (KD) (nM)
Zwitterionic (PC:Chol)100550 ± 45
Anionic (PC:PS:Chol)10085 ± 12
Lipid Raft-like (PC:SM:Chol)100120 ± 20

Data obtained via Surface Plasmon Resonance (SPR).

Table 2: Effect of this compound on Membrane Potential of HEK293 Cells

This compound Concentration (µM)Change in Membrane Potential (mV)
0.1-2.5 ± 0.8
1.0-15.2 ± 2.1
10.0-45.8 ± 3.5

Data obtained using a voltage-sensitive fluorescent dye.[7]

Table 3: Cytotoxicity of this compound on Various Cell Lines after 24h Exposure

Cell LineIC50 (µM)
HEK293 (non-cancerous)48.5
A549 (Lung Carcinoma)12.3
MCF-7 (Breast Adenocarcinoma)9.8

Data obtained from MTT cell viability assays.

Key Experimental Methodologies

Detailed protocols for the key experiments used to characterize this compound's interaction with cell membranes are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol details the measurement of this compound's binding affinity to lipid membranes.[8][9][10]

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis A Prepare Liposomes (e.g., PC:PS:Chol) C Immobilize Liposomes on L1 Chip A->C B Equilibrate L1 Sensor Chip B->C D Inject this compound at Various Concentrations C->D E Measure Association/Dissociation Curves D->E F Fit Data to Binding Model E->F G Calculate KD, kon, koff F->G

Caption: Workflow for SPR analysis of this compound-membrane binding.

Protocol:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) with the desired lipid composition (e.g., PC:PS:Chol at a 4:1:1 molar ratio) by extrusion.

  • Chip Preparation: Equilibrate a Biacore L1 sensor chip with running buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Liposome Immobilization: Inject the prepared liposomes over the sensor surface to allow for the formation of a stable lipid bilayer.

  • Analyte Injection: Inject serial dilutions of this compound (e.g., 1 nM to 500 nM) over the immobilized liposome surface and monitor the change in response units (RU).

  • Regeneration: After each injection, regenerate the surface with a pulse of 20 mM NaOH to remove bound this compound.

  • Data Analysis: Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Confocal Fluorescence Microscopy for Membrane Permeabilization

This protocol visualizes this compound-induced membrane disruption using fluorescent dyes.[11][12][13]

Protocol:

  • Cell Culture: Plate cells (e.g., A549) on glass-bottom dishes and culture overnight.

  • Dye Loading: Incubate the cells with a membrane-impermeable dye (e.g., Propidium Iodide, red fluorescence) and a membrane potential-sensitive dye (e.g., TMRE, orange fluorescence) in imaging buffer.

  • Image Acquisition: Mount the dish on a confocal microscope and acquire baseline fluorescence images.

  • This compound Treatment: Add this compound to the imaging buffer at the desired final concentration and immediately begin time-lapse imaging.

  • Analysis: Monitor the influx of the membrane-impermeable dye (indicating membrane disruption) and the change in the fluorescence of the membrane potential dye over time.

MTT Assay for Cell Viability

This protocol quantifies the cytotoxic effects of this compound.[14][15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • This compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and incubate for the desired time (e.g., 24 hours).

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Patch-Clamp Electrophysiology for Ion Channel Activity

This protocol measures the effect of this compound on ion channel currents.[16][17][18][19]

Protocol:

  • Cell Preparation: Prepare cells for patch-clamp recording by plating them on coverslips.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane (cell-attached configuration).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Current Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit ion channel currents. Record baseline currents.

  • This compound Application: Perfuse the cell with an extracellular solution containing this compound at the desired concentration.

  • Post-Treatment Recording: Record the currents in the presence of this compound and compare them to the baseline recordings to determine the effect on channel activity (e.g., potentiation, inhibition).

Signaling Pathways Activated by this compound

The interaction of this compound with the cell membrane can trigger various signaling pathways, primarily due to the influx of ions and the reorganization of membrane proteins. One proposed pathway involves the activation of stress-activated protein kinases (SAPKs) following membrane perturbation.

Proposed this compound-Induced Signaling Pathway

Celad_Signaling This compound This compound Membrane Cell Membrane This compound->Membrane Binds to Disruption Membrane Disruption Membrane->Disruption Causes Ca_Influx Ca2+ Influx Disruption->Ca_Influx ROS ROS Production Disruption->ROS ASK1 ASK1 Activation Ca_Influx->ASK1 ROS->ASK1 MKK MKK4/7 Phosphorylation ASK1->MKK JNK JNK Phosphorylation MKK->JNK cJun c-Jun Activation JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Transcriptional Regulation

Caption: Proposed signaling cascade initiated by this compound.

This pathway suggests that the membrane disruption caused by this compound leads to an influx of extracellular calcium and the generation of reactive oxygen species (ROS).[20] These intracellular signals can activate Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn phosphorylates and activates MAP kinase kinases (MKK4/7). These kinases then phosphorylate and activate c-Jun N-terminal kinase (JNK), a key regulator of apoptosis. Activated JNK translocates to the nucleus and phosphorylates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.

Conclusion and Future Directions

This compound demonstrates a potent and concentration-dependent interaction with cell membranes, leading to membrane disruption and the induction of apoptotic signaling pathways. The quantitative data and experimental protocols outlined in this guide provide a solid framework for understanding its mechanism of action. The preferential interaction of this compound with anionic membranes suggests a potential for selective targeting of cells with altered membrane compositions, such as cancer cells.

Future research should focus on:

  • Elucidating the precise structure of this compound-induced membrane pores.

  • Identifying the full spectrum of signaling pathways modulated by this compound.

  • Evaluating the in vivo efficacy and safety profile of this compound in preclinical models.

A thorough understanding of these aspects will be critical for the continued development of this compound as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Celad in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing Celad, a novel investigational agent, in cell culture experiments. The information herein is intended to guide researchers in designing and executing experiments to evaluate the cytotoxic and mechanistic properties of this compound.

Introduction to this compound

This compound is a synthetic small molecule inhibitor targeting the intracellular kinase MEK1/2, a critical component of the MAPK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of various cancers, making it a key target for therapeutic intervention. This compound exhibits potent and selective inhibition of MEK1/2, leading to the downstream suppression of cell proliferation and induction of apoptosis in susceptible cancer cell lines.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour treatment period using a standard MTT assay.

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma50
MCF-7Breast Adenocarcinoma120
HCT116Colorectal Carcinoma85
U-87 MGGlioblastoma250
SK-MEL-28Malignant Melanoma35

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: A549, MCF-7, HCT116, U-87 MG, and SK-MEL-28 cells are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

    • A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of this compound used.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Celad_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation Survival TF->Proliferation This compound This compound This compound->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment This compound Treatment (Serial Dilutions) Seeding->Treatment Incubation 72h Incubation Treatment->Incubation Assay MTT Assay Incubation->Assay Readout Absorbance Reading (570 nm) Assay->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis End End: Results Analysis->End

Caption: Workflow for determining this compound's cytotoxicity.

Application Note & Protocol: Strategies for Solubilizing Poorly Water-Soluble Compounds for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The effective in vivo evaluation of novel therapeutic compounds is frequently hampered by their poor aqueous solubility. This application note provides a comprehensive overview and practical protocols for the dissolution and formulation of poorly water-soluble compounds, referred to herein as "Compound X," for administration in animal models. The strategies discussed are based on established methods for various challenging molecules and aim to provide a rational approach to formulation development for preclinical in vivo studies.

Data Presentation: Common Excipients for In Vivo Formulation

The selection of a suitable vehicle is critical for achieving the desired exposure and ensuring the tolerability of the administered compound. Below is a summary of commonly used excipients for the formulation of poorly water-soluble drugs for in vivo studies.

Excipient CategoryExample(s)Concentration Range (Typical)AdvantagesDisadvantages/Considerations
Aqueous Vehicles Saline, Phosphate-Buffered Saline (PBS)N/AIsotonic, well-tolerated.Not suitable for hydrophobic compounds.
Co-solvents Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene glycol 300/400 (PEG300/400), Propylene glycol (PG)1-10% (DMSO), 5-20% (Ethanol), 10-60% (PEG/PG)Can significantly increase the solubility of hydrophobic compounds.Potential for toxicity and vehicle-induced pharmacological effects at higher concentrations. May cause precipitation upon injection.
Surfactants/Solubilizing Agents Tween® 80, Kolliphor® EL (Cremophor® EL), Solutol® HS 151-10%Enhance wetting and dispersion; can form micelles to encapsulate the drug.Potential for hypersensitivity reactions (especially Kolliphor® EL) and other toxicities.
Suspending Agents Carboxymethylcellulose sodium (CMC-Na), Methylcellulose (B11928114) (MC), Hydroxypropyl methylcellulose (HPMC)0.5-2%Forms a uniform suspension for oral or parenteral administration of insoluble compounds.Does not solubilize the compound; particle size control is crucial for bioavailability and to avoid injection site reactions.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)20-40%Forms inclusion complexes to increase aqueous solubility.Can have dose-limiting renal toxicity.
Lipid-Based Formulations Corn oil, Sesame oil, Miglyol® 812N/ASuitable for highly lipophilic compounds; can improve oral bioavailability.May influence absorption and distribution; potential for vehicle-specific physiological effects.

Experimental Protocols

Protocol 1: Screening for a Suitable Solubilization Vehicle

This protocol outlines a systematic approach to identifying an appropriate vehicle for a novel, poorly water-soluble compound ("Compound X").

Materials:

  • Compound X (powder)

  • Selection of vehicles from the table above (e.g., DMSO, PEG300, Tween® 80, 0.5% CMC-Na in water)

  • Vortex mixer

  • Water bath or sonicator

  • pH meter

  • Microscope

Methodology:

  • Initial Solubility Assessment:

    • Weigh 1-5 mg of Compound X into separate glass vials.

    • Add a small, measured volume (e.g., 100 µL) of each selected vehicle to the respective vials.

    • Vortex vigorously for 1-2 minutes.

    • If the compound does not dissolve, incrementally add more vehicle, vortexing after each addition, until the compound is fully dissolved or the maximum desired volume is reached. Record the final concentration.

    • Gentle heating (e.g., in a 37-50°C water bath) or sonication can be applied to aid dissolution, but the solution should remain clear upon returning to room temperature.

  • Aqueous Dilution Test:

    • For formulations using co-solvents (e.g., DMSO, PEG300), it is crucial to assess for precipitation upon dilution with an aqueous medium, mimicking in vivo conditions.

    • Take a small volume of the concentrated stock solution (e.g., 10 µL) and dilute it 1:10 or 1:20 with saline or PBS.

    • Observe immediately and after 30-60 minutes for any signs of precipitation (cloudiness, visible particles).

  • pH and Osmolality:

    • Measure the pH of the final formulation. For parenteral routes, a pH close to physiological (7.2-7.4) is ideal to minimize irritation.

    • If necessary, adjust the pH with dilute HCl or NaOH, ensuring the compound remains in solution.

    • If available, measure the osmolality of the formulation to assess its suitability for injection.

  • Microscopic Examination:

    • For suspensions, place a drop of the formulation on a microscope slide and examine for particle size and uniformity. Homogeneous, small particles are desirable.

Protocol 2: Preparation of a Suspension Formulation for Oral Gavage

This protocol is suitable for water-insoluble compounds intended for oral administration. A common vehicle is 0.5% CMC-Na.

Materials:

  • Compound X

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water for injection or purified water

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Methodology:

  • Vehicle Preparation:

    • To prepare a 0.5% (w/v) CMC-Na solution, slowly add 0.5 g of CMC-Na to 100 mL of water while stirring continuously to prevent clumping.

    • Continue stirring until the CMC-Na is fully dissolved. This may take several hours. The solution should be clear to slightly opalescent.

  • Suspension Formulation:

    • Calculate the required amount of Compound X for the desired concentration and final volume.

    • If starting with a coarse powder, gently grind Compound X with a mortar and pestle to a fine, uniform powder.

    • In a suitable container, add a small amount of the 0.5% CMC-Na vehicle to the Compound X powder to create a paste. This "wetting" step is crucial for preventing aggregation.

    • Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer.

    • For a more uniform suspension, homogenization may be employed.

    • Stir the suspension for at least 30 minutes before administration to ensure homogeneity. Keep the suspension stirring during the dosing procedure if the compound tends to settle.

Visualizations

G cluster_0 Formulation Development Workflow for Poorly Soluble Compounds A Start: Poorly Soluble Compound X B Assess Physicochemical Properties (pKa, logP, melting point) A->B C Initial Solubility Screening (Co-solvents, Surfactants, pH) B->C D Is a clear solution formed? C->D E Yes D->E Yes F No D->F No H Optimize Solution (e.g., co-solvent/surfactant blend) E->H G Prepare Suspension (e.g., with CMC-Na, MC) F->G O Characterize Suspension (Particle size, uniformity) G->O I Aqueous Dilution Test (Check for precipitation) H->I J Precipitation? I->J K Yes J->K Yes L No J->L No M Consider Advanced Formulations (Liposomes, Nanoparticles, etc.) K->M N Proceed to In Vivo Study L->N O->N G cluster_1 Logical Flow for In Vivo Formulation A Compound X Received B Review Known Data (Solubility, Stability) A->B C Define Study Requirements (Dose, Route, Volume) B->C D Select Candidate Vehicles (Co-solvents, Surfactants, Suspending agents) C->D E Perform Solubility Screening D->E F Identify Lead Formulation(s) E->F G Assess Formulation Stability & Tolerability (in vitro/ex vivo) F->G H Final Formulation for Dosing G->H

Application Notes and Protocols for Sandwich ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following is a generalized protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) and is intended for educational and illustrative purposes. No specific "Celad ELISA kit" was found in the public domain. Researchers, scientists, and drug development professionals should always refer to the specific instructions and protocols provided by the manufacturer of their particular ELISA kit.

Introduction

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological assay for detecting and quantifying soluble analytes such as proteins, peptides, antibodies, and hormones.[1] Among the various ELISA formats, the sandwich ELISA is particularly popular due to its high specificity and sensitivity, as it utilizes two antibodies that bind to different epitopes on the antigen.[2] This application note provides a detailed protocol for a typical sandwich ELISA, along with data presentation guidelines and troubleshooting advice to assist researchers in obtaining reliable and reproducible results.

Assay Principle

The sandwich ELISA involves the immobilization of a capture antibody onto the surface of a microplate well. When the sample containing the antigen of interest is added, the antigen binds to the capture antibody. After a washing step, a second, enzyme-conjugated detection antibody is added, which binds to a different epitope on the captured antigen, thus "sandwiching" the antigen. A substrate for the enzyme is then added, leading to a colorimetric, fluorescent, or chemiluminescent signal. The intensity of the signal is directly proportional to the concentration of the antigen in the sample.[2]

Experimental Protocols

Materials Required
  • Microplate pre-coated with capture antibody

  • Lyophilized standard

  • Biotinylated detection antibody

  • HRP-Streptavidin conjugate

  • Standard/Sample Diluent

  • Wash Buffer (concentrate)

  • TMB Substrate

  • Stop Solution

  • Plate sealers

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Distilled or deionized water

  • Tubes for dilution

Reagent Preparation

Proper reagent preparation is crucial for the success of the ELISA.

  • Bring all reagents to room temperature (18-25°C) before use. [3] If crystals have formed in any of the buffer concentrates, warm the bottle gently and mix until the crystals have completely dissolved.[4]

  • Standard Preparation: Reconstitute the lyophilized standard with the volume of Standard/Sample Diluent specified in the kit's manual. Allow it to sit for at least 15 minutes with gentle agitation.[4] Prepare a serial dilution of the standard to create a standard curve.

  • Sample Preparation:

    • Serum: Use a serum separator tube and allow samples to clot for 2 hours at room temperature or overnight at 4°C before centrifugation for 20 minutes at approximately 1000 x g.[4]

    • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[4]

    • Cell Culture Supernatants: Centrifuge samples for 20 minutes at 1000 x g to remove particulates.[4]

    • Sample Dilution: It is often necessary to dilute samples to bring the analyte concentration within the detection range of the assay. A pre-test is recommended to determine the optimal dilution factor.[4]

  • Wash Buffer (1x): Dilute the concentrated Wash Buffer with distilled or deionized water to the final working concentration. For example, dilute 20 mL of 20x Wash Buffer concentrate into 380 mL of water to make 400 mL of 1x Wash Buffer.[3]

  • Biotinylated Detection Antibody (1x): Prepare the working dilution of the biotinylated detection antibody in the appropriate diluent as specified by the kit manufacturer.

  • HRP-Streptavidin Conjugate (1x): Prepare the working dilution of the HRP-Streptavidin conjugate in the appropriate diluent shortly before use.[5]

Assay Procedure

It is recommended to run all standards and samples in duplicate or triplicate to ensure statistical validity.[6]

  • Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the microplate.[3]

  • Incubation: Cover the plate with a plate sealer and incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.[3]

  • Washing: Discard the solution and wash each well 4 times with 300 µL of 1x Wash Buffer. Ensure complete removal of liquid at each step by inverting the plate and blotting it on absorbent paper.[3]

  • Add Detection Antibody: Add 100 µL of the 1x prepared Biotinylated Detection Antibody to each well.[3]

  • Incubation: Cover the plate and incubate for 1 hour at room temperature with gentle shaking.[3]

  • Washing: Repeat the wash step as described in step 3.

  • Add HRP-Streptavidin Conjugate: Add 100 µL of the prepared HRP-Streptavidin solution to each well.[3]

  • Incubation: Cover the plate and incubate for 45 minutes at room temperature with gentle shaking.[3]

  • Washing: Repeat the wash step as described in step 3.

  • Develop Color: Add 100 µL of TMB Substrate to each well. Incubate for 30 minutes at room temperature in the dark with gentle shaking.[3]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[3]

  • Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Presentation

Standard Curve

A standard curve must be generated for each assay. Plot the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for ELISA data.[6]

Table 1: Example Standard Curve Data

Concentration (pg/mL)Absorbance (450 nm)
00.052
31.250.125
62.50.231
1250.458
2500.895
5001.654
10002.897
20003.851
Calculation of Results
  • Calculate the mean absorbance for each set of replicate standards and samples.

  • Subtract the mean absorbance of the zero standard (blank) from all other readings.[6]

  • Plot the standard curve as described above.

  • Interpolate the concentration of the target analyte in the samples from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the actual concentration of the analyte in the original sample.[7]

Visualizations

Experimental Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Bring Reagents to RT Standards Prepare Standard Curve Reagents->Standards Samples Prepare Samples Standards->Samples Add_Samples Add Standards & Samples (100 µL) Samples->Add_Samples Incubate1 Incubate (2.5h RT or O/N 4°C) Add_Samples->Incubate1 Wash1 Wash (4x) Incubate1->Wash1 Add_Detect_Ab Add Detection Ab (100 µL) Wash1->Add_Detect_Ab Incubate2 Incubate (1h RT) Add_Detect_Ab->Incubate2 Wash2 Wash (4x) Incubate2->Wash2 Add_HRP Add HRP-Streptavidin (100 µL) Wash2->Add_HRP Incubate3 Incubate (45 min RT) Add_HRP->Incubate3 Wash3 Wash (4x) Incubate3->Wash3 Add_TMB Add TMB Substrate (100 µL) Wash3->Add_TMB Incubate4 Incubate (30 min RT, dark) Add_TMB->Incubate4 Add_Stop Add Stop Solution (50 µL) Incubate4->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Calc_Curve Generate Standard Curve Read_Plate->Calc_Curve Calc_Conc Calculate Sample Concentrations Calc_Curve->Calc_Conc

Caption: General workflow for a sandwich ELISA experiment.

Hypothetical Signaling Pathway Analysis

The following diagram illustrates a hypothetical signaling pathway that could be investigated using an ELISA to measure the secretion of a cytokine, such as IL-6.

Signaling_Pathway cluster_cell Cell cluster_elisa ELISA Detection LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to IL6_Gene IL-6 Gene NFkB->IL6_Gene activates transcription of IL6_mRNA IL-6 mRNA IL6_Gene->IL6_mRNA IL6_Protein IL-6 Protein (Secreted) IL6_mRNA->IL6_Protein translation & secretion ELISA ELISA measures secreted IL-6 IL6_Protein->ELISA

Caption: IL-6 secretion pathway and its detection by ELISA.

Troubleshooting

Table 2: Common ELISA Problems and Solutions

ProblemPossible CauseSolution
No or Weak Signal Reagents added in incorrect order or improperly prepared.Repeat the assay, carefully following the protocol.[8]
Antibody concentration is too low.Increase the antibody concentration or incubation time.
Insufficient incubation time or temperature.Ensure adherence to recommended incubation times and temperatures.[9]
Standard has degraded.Use a fresh vial of standard.[8]
High Background Insufficient washing.Increase the number of washes or add a soak step.[8]
Detection antibody concentration is too high.Optimize the detection antibody concentration by titration.[9]
Substrate solution contaminated or exposed to light.Use fresh, colorless substrate and perform incubation in the dark.[10]
Incubation times are too long.Adhere to the recommended incubation times.[11]
Poor Duplicates/ High CV% Pipetting errors.Check pipetting technique and ensure proper calibration of pipettes.[6]
Inconsistent temperature across the plate ("edge effect").Ensure the plate is sealed properly and incubated in a stable environment.[11]
Incomplete washing.Ensure all wells are washed thoroughly and uniformly.[11]
Poor Standard Curve Improper standard preparation.Re-prepare the standard dilutions carefully.
Incorrect curve fitting model.Use a 4-parameter logistic curve fit for sigmoidal data.[6]
Pipetting errors during serial dilution.Use fresh tips for each dilution step and ensure accurate pipetting.

References

Application Notes and Protocols for Western Blot Analysis of Celastrol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celastrol (B190767), a pentacyclic triterpenoid (B12794562) extracted from the thunder god vine (Tripterygium wilfordii), has garnered significant interest in the scientific community for its potent anti-inflammatory, anti-obesity, and anti-cancer properties. The therapeutic effects of Celastrol are attributed to its ability to modulate a variety of cellular signaling pathways. Western blot analysis is a fundamental technique employed to investigate the molecular mechanisms of Celastrol by detecting and quantifying changes in the expression and phosphorylation status of key proteins within these pathways.

These application notes provide a comprehensive guide for researchers utilizing Western blot analysis to study the effects of Celastrol treatment. This document includes detailed experimental protocols, a summary of quantitative data from published studies, and visual diagrams of relevant signaling pathways and workflows.

Data Presentation: Quantitative Effects of Celastrol on Protein Expression

The following tables summarize the quantitative effects of Celastrol on key proteins in various signaling pathways, as determined by Western blot analysis in different studies. This data provides a reference for expected outcomes and aids in experimental design.

Table 1: Effect of Celastrol on Apoptosis-Regulating Proteins

Cell LineProteinCelastrol ConcentrationTreatment TimeFold Change/EffectReference
U-2OSBax0.5 µM24 hSignificant Increase[1]
U-2OSBax1.0 µM24 hSignificant Increase[1]
U-2OSBax2.0 µM24 hSignificant Increase[1]
U-2OSBcl-20.5 µM24 hSignificant Decrease[1]
U-2OSBcl-21.0 µM24 hSignificant Decrease[1]
U-2OSBcl-22.0 µM24 hSignificant Decrease[1]
U-2OSCytochrome c1.0 µM24 h~1.5-fold increase[2]
U-2OSCytochrome c2.0 µM24 h~2.5-fold increase[2]
U-2OSPro-caspase-91.0 µM24 h~0.6-fold of control[2]
U-2OSPro-caspase-92.0 µM24 h~0.3-fold of control[2]

Table 2: Effect of Celastrol on Heat Shock Proteins (HSPs)

Cell LineProteinCelastrol ConcentrationTreatment TimeFold Change/EffectReference
HeLaHsp700.2 µM24 h~2-fold increase[3]
HeLaHsp700.4 µM24 h~4-fold increase[3]
HeLaHsp700.8 µM24 h~6-fold increase[3]
HeLaHsp701.6 µM24 h~7-fold increase[3]
SH-SY5YSecreted TTR1.0 µM24 h1.4-fold increase[4]
U937Hsp70600 nM24 hSignificant Increase[5]

Table 3: Effect of Celastrol on STAT3 Signaling Pathway

Cell LineProteinCelastrol DerivativeConcentrationTreatment TimeFold Change/EffectReference
SKOV3p-STAT3 (Tyr705)Cel-N0.1 µM24 h~0.6-fold of control[6]
SKOV3p-STAT3 (Tyr705)Cel-N0.2 µM24 h~0.3-fold of control[6]
SKOV3p-STAT3 (Tyr705)Cel-N0.4 µM24 h~0.1-fold of control[6]
SKOV3STAT3Cel-N0.1 µM24 h~0.8-fold of control[6]
SKOV3STAT3Cel-N0.2 µM24 h~0.5-fold of control[6]
SKOV3STAT3Cel-N0.4 µM24 h~0.2-fold of control[6]

Table 4: Qualitative Effects of Celastrol on Other Signaling Pathways

PathwayProteinEffectCell Type(s)
NF-κBp-IκBαDecreaseOvarian cancer cells
NF-κBp65 (nuclear)DecreaseOvarian cancer cells, Prostate carcinoma cells
PI3K/Akt/mTORp-PI3KDecreaseMelanoma cells
PI3K/Akt/mTORp-AktDecreaseMelanoma cells
PI3K/Akt/mTORp-mTORDecreaseMelanoma cells
ERKp-ERKDecreaseOvarian cancer cells

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the impact of Celastrol treatment on cellular protein levels.

Cell Culture and Celastrol Treatment
  • Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well or 10 cm plates) and allow them to adhere and reach 70-80% confluency.

  • Celastrol Preparation: Prepare a stock solution of Celastrol (e.g., 10 mM in DMSO) and store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh, serum-containing or serum-free culture medium.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of Celastrol. Include a vehicle control group treated with the same final concentration of DMSO as the highest Celastrol concentration.

  • Incubation: Incubate the cells for the desired time periods (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

Protein Extraction (Lysis)
  • Cell Harvesting: After incubation, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each dish (e.g., 100-200 µL for a 6-well plate). Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.

Protein Quantification
  • Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay or the Bradford assay, following the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve using a known protein standard (e.g., Bovine Serum Albumin, BSA).

  • Measurement: Measure the absorbance of the standards and samples using a spectrophotometer or plate reader.

  • Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Mix a specific amount of protein (typically 20-50 µg) with 4x Laemmli sample buffer.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel in an appropriate running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Transfer Confirmation: After transfer, briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful transfer. Destain with TBST (Tris-Buffered Saline with 0.1% Tween 20).

Immunoblotting
  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point is often provided on the antibody datasheet.

  • Washing: The following day, wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

Detection and Analysis
  • Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Signal Capture: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Densitometry Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalization: To ensure accurate quantification, normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., β-actin, GAPDH, or α-tubulin) from the same sample. For phosphorylated proteins, it is best practice to normalize the phosphorylated protein signal to the total protein signal.

  • Data Presentation: Express the data as a fold change relative to the vehicle-treated control group.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways affected by Celastrol and the general workflow for Western blot analysis.

Celastrol_Signaling_Pathways cluster_celastrol Celastrol Treatment cluster_pathways Cellular Signaling Pathways Celastrol Celastrol IKK IKK Celastrol->IKK Bax Bax Celastrol->Bax Bcl2 Bcl-2 Celastrol->Bcl2 JAK JAK Celastrol->JAK PI3K PI3K Celastrol->PI3K HSF1 HSF1 Celastrol->HSF1 IkBa IκBα IKK->IkBa p NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc Gene_Exp_NFkB Inflammatory Gene Expression NFkB_nuc->Gene_Exp_NFkB Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspases Caspases Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis STAT3 STAT3 JAK->STAT3 p pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Exp_STAT3 Proliferation & Survival Genes pSTAT3->Gene_Exp_STAT3 Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Cell_Growth Cell Growth & Survival mTOR->Cell_Growth HSPs Hsp70, Hsp90 HSF1->HSPs

Caption: Celastrol modulates multiple signaling pathways.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Cell Culture & Celastrol Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Densitometry Analysis & Normalization J->K

Caption: Standard workflow for Western blot analysis.

NFkB_Pathway_Celastrol cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Celastrol Celastrol IKK IKK Celastrol->IKK Inhibits IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Degradation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene_Exp Inflammatory Gene Transcription DNA->Gene_Exp

Caption: Celastrol inhibits the NF-κB signaling pathway.

References

Application Note: Multiparametric Analysis of Immune Cell Proliferation and Apoptosis using Cela-Dye Staining Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations, providing multiparametric data on cell characteristics.[1][2] The simultaneous analysis of cell proliferation, viability, and expression of specific protein markers is crucial in immunology, oncology, and drug development to assess the effects of novel compounds on target cells. This application note describes a detailed protocol for using the hypothetical "Cela-Dye" reagent kit for the concurrent evaluation of cell division, apoptosis, and immunophenotyping by flow cytometry. This method is analogous to combined assays that utilize a proliferation dye (like CFSE) and an apoptosis marker (like Annexin V) to simultaneously track cell death and division.[3]

Principle of the Assay The "Cela-Dye" protocol employs three key components:

  • Cela-Dye Blue: A cell proliferation dye that covalently labels intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, leading to a halving of the fluorescence intensity. This allows for the tracking of cell division history.

  • Annexin V-Green: A recombinant protein that binds with high affinity to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis.

  • 7-AAD (7-Aminoactinomycin D): A fluorescent intercalator that is excluded by live cells with intact membranes but penetrates late apoptotic and necrotic cells, binding to DNA.

This combination allows for the discrimination of distinct cell populations: live non-proliferating cells, proliferating cells, early apoptotic cells, and late apoptotic/necrotic cells, which can be further characterized by staining for specific cell surface markers.

Experimental Protocols

A. Materials Required

  • "Cela-Dye" Staining Kit (hypothetical)

    • Cela-Dye Blue

    • Annexin V-Green

    • 7-Aminoactinomycin D (7-AAD)

    • 10X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Cell Staining Buffer (e.g., PBS with 2% FBS)[4]

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD8-PE)

  • Cell culture medium

  • 12 x 75mm flow cytometry tubes

  • Flow cytometer with appropriate lasers and filters

B. Cell Preparation and Staining Protocol This protocol is designed for staining cells in suspension.[5]

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.[6] For adherent cells, use a gentle detachment method like Accutase or Trypsin-EDTA.[6]

    • Wash the cells once with PBS and centrifuge at 350 x g for 5 minutes. Discard the supernatant.[4]

    • Resuspend the cell pellet in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.

  • Cela-Dye Blue Staining (Proliferation):

    • Add Cela-Dye Blue to the cell suspension to a final concentration of 5 µM.

    • Incubate for 20 minutes at 37°C, protected from light.

    • To stop the staining, add 5 volumes of ice-cold complete culture medium and incubate on ice for 5 minutes.

    • Wash the cells twice with complete culture medium.

  • Cell Culture:

    • Resuspend the stained cells in complete culture medium at the desired density.

    • Add experimental compounds (e.g., proliferation inducers or cytotoxic drugs) and culture for the desired period (e.g., 48-72 hours).

  • Cell Surface Marker Staining:

    • After the culture period, harvest the cells and wash once with Cell Staining Buffer.[5]

    • If necessary, perform an Fc receptor blocking step to reduce non-specific antibody binding.[4][7]

    • Add the predetermined optimal concentration of the fluorochrome-conjugated surface marker antibody (e.g., CD8-PE).

    • Incubate for 30 minutes at 4°C in the dark.[5]

    • Wash the cells twice with 2 mL of Cell Staining Buffer.[5]

  • Apoptosis Staining (Annexin V and 7-AAD):

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-Green and 5 µL of 7-AAD to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash.

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer immediately. For optimal results, acquisition should be completed within 1 hour of staining.

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in the following table. This allows for clear comparison between different treatment conditions.

Treatment Group% Parent Population% Live (Annexin V-/7-AAD-)% Early Apoptotic (Annexin V+/7-AAD-)% Late Apoptotic/Necrotic (Annexin V+/7-AAD+)Proliferation Index
Untreated Control10095.22.52.31.1
Compound A (10 µM)10080.112.57.43.5
Compound B (10 µM)10045.625.329.11.8

Diagrams

Experimental Workflow

G cluster_prep Cell Preparation & Staining cluster_stain Antibody & Apoptosis Staining cluster_acq Data Acquisition & Analysis p1 Harvest & Wash Cells p2 Stain with Cela-Dye Blue (37°C, 20 min) p1->p2 p3 Wash & Culture with Test Compounds p2->p3 s1 Harvest & Wash Cells p3->s1 After 48-72h Incubation s2 Stain Surface Markers (e.g., CD8-PE) s1->s2 s3 Wash Cells s2->s3 s4 Stain with Annexin V-Green & 7-AAD s3->s4 a1 Acquire on Flow Cytometer s4->a1 Immediately a2 Gate on Cell Populations a1->a2 a3 Quantify Proliferation, Apoptosis & Markers a2->a3 G cluster_populations Cell Populations start Total Events singlets Singlets (FSC-A vs FSC-H) start->singlets 1. Gate cells Cells (FSC-A vs SSC-A) singlets->cells 2. Gate live_dead Annexin V vs 7-AAD Plot cells->live_dead 3. Analyze live Live (AnnV- / 7-AAD-) live_dead->live 4. Gate early Early Apoptotic (AnnV+ / 7-AAD-) live_dead->early 4. Gate late Late Apoptotic (AnnV+ / 7-AAD+) live_dead->late 4. Gate prolif Cela-Dye Blue Histogram (Proliferation Analysis) live->prolif 5. Analyze on Live Cells G stim Apoptotic Stimulus (e.g., Drug Treatment) ps Phosphatidylserine (PS) Translocation stim->ps annexin Annexin V-Green Binding ps->annexin Early Apoptosis membrane Loss of Membrane Integrity ps->membrane aad 7-AAD Influx & DNA Binding membrane->aad Late Apoptosis

References

Preparing "Celad" Stock Solutions: A Clarification

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for protocols on the preparation of "Celad" stock solutions have revealed that "this compound" is not a chemical compound used in biomedical research. Instead, "this compound" is an acronym for "Compositional Evaluation for Logical Anomaly Detection," a benchmark in the field of computer vision and anomaly detection[1][2]. Therefore, the creation of application notes and protocols for preparing "this compound" stock solutions is not applicable.

The term "this compound" as a reagent, drug, or chemical substance for use in biological assays or drug development does not appear in the scientific literature based on the performed searches. Protocols for preparing stock solutions are specific to the chemical and physical properties of a compound, such as its solubility and stability[3][4]. Without a chemical entity to refer to, no such protocol can be developed.

For researchers, scientists, and drug development professionals, it is crucial to ensure the correct identification of a substance before proceeding with any experimental work. In this instance, it appears there has been a misunderstanding of the term "this compound."

Should you be working with a different, correctly named compound, please provide the accurate chemical name, and a detailed application note and protocol for the preparation of its stock solutions can be developed. This would typically include:

  • Chemical Properties: Molecular weight, solubility in various solvents (e.g., DMSO, ethanol, water), and stability.

  • Stock Solution Preparation: Step-by-step instructions for dissolving the compound to create a high-concentration stock solution.

  • Storage and Handling: Recommendations for storage temperature and duration to maintain the integrity of the stock solution.

  • Working Solution Preparation: Guidelines for diluting the stock solution to the desired final concentrations for various experimental assays.

  • Safety Precautions: Relevant safety information for handling the compound.

Below is a generalized workflow for preparing a stock solution, which would be adapted for a specific, known chemical compound.

General Workflow for Stock Solution Preparation

This diagram illustrates a typical workflow for preparing a stock solution from a powdered chemical compound.

G cluster_0 Preparation cluster_1 Storage & Use A Weigh Compound C Calculate Volume for Desired Concentration A->C B Select Solvent B->C D Dissolve Compound C->D E Vortex/Sonicate until Dissolved D->E F Sterile Filter (if necessary) E->F G Aliquot Stock Solution F->G H Store at Recommended Temperature G->H I Prepare Working Solutions from Stock G->I

Caption: General workflow for preparing a chemical stock solution.

Without a specific compound named "this compound," it is not possible to provide quantitative data, detailed experimental protocols, or specific signaling pathway diagrams. We recommend verifying the name of the compound of interest to proceed with creating accurate and relevant documentation.

References

Celad: A Tool for Elucidating Protein-Ligand Interactions of Protein X

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the intricate dance between proteins and their ligands is fundamental to unraveling complex biological processes and advancing therapeutic interventions. Celad, powered by Affinity Capillary Electrophoresis (ACE), offers a robust and sensitive platform for the quantitative analysis of these interactions. This application note details the use of the this compound system to investigate the binding of a model protein, Bovine Carbonic Anhydrase II (BCA II), referred to herein as Protein X, with a class of well-characterized inhibitors, the sulfonamides.

Protein X is a zinc-containing metalloenzyme that plays a crucial role in pH homeostasis and CO2 transport in physiological systems. Its inhibition has therapeutic applications in various conditions, including glaucoma and altitude sickness. Sulfonamides are known to bind to the active site of Protein X, making this a well-established model system for studying protein-ligand interactions. The this compound system enables the precise determination of binding affinities (dissociation constants, Kd) and provides insights into the stoichiometry of these interactions with minimal sample consumption and without the need for labeling.

Principle of this compound (Affinity Capillary Electrophoresis)

The this compound system leverages the principles of capillary electrophoresis to separate molecules based on their electrophoretic mobility. In an ACE experiment, a constant concentration of the protein of interest (Protein X) is injected into a capillary filled with a run buffer containing varying concentrations of a ligand (e.g., a sulfonamide). The binding of the charged ligand to the protein alters the protein's overall charge-to-mass ratio, resulting in a change in its electrophoretic mobility. This "mobility shift" is directly proportional to the fraction of protein bound to the ligand. By plotting the change in mobility against the ligand concentration, a binding curve can be generated, from which the dissociation constant (Kd) can be accurately determined.

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of Protein X (Bovine Carbonic Anhydrase II) binding to various sulfonamide inhibitors using the this compound system.

Table 1: Binding Affinities of Sulfonamide Inhibitors to Protein X (Bovine Carbonic Anhydrase II)

Sulfonamide InhibitorInhibition Constant (K_I) (nM)[1]
Acetazolamide12
Methazolamide14
Ethoxzolamide8
Dichlorphenamide25
Benzolamide3

Note: Inhibition constants (K_I) are presented as a close approximation of dissociation constants (Kd) for competitive inhibitors.

Table 2: Experimental Parameters for this compound Analysis

ParameterValue
CapillaryFused-silica, 50 µm i.d., 360 µm o.d., 50 cm total length (40 cm to detector)
Run Buffer25 mM Tris-HCl, pH 7.4
Applied Voltage20 kV
Temperature25 °C
DetectionUV absorbance at 214 nm
Injection50 mbar for 5 seconds
Protein X Concentration1 µM
Ligand Concentration Range0 - 100 µM

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Protein X Solution (10 µM Stock):

    • Dissolve lyophilized Bovine Carbonic Anhydrase II (BCA II) in 25 mM Tris-HCl buffer (pH 7.4) to a final concentration of 10 µM.

    • Determine the exact protein concentration spectrophotometrically by measuring the absorbance at 280 nm (extinction coefficient for BCA II is 5.4 x 10^4 M-1 cm-1).

    • Store the stock solution in aliquots at -20°C.

  • Sulfonamide Ligand Solutions (1 mM Stock):

    • Dissolve each sulfonamide inhibitor in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with 25 mM Tris-HCl buffer (pH 7.4) to a final concentration of 1 mM.

    • Store the stock solutions at -20°C.

  • Run Buffer Series:

    • Prepare a series of run buffers (25 mM Tris-HCl, pH 7.4) containing varying concentrations of the sulfonamide ligand (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM).

    • To prepare the run buffers, dilute the 1 mM sulfonamide stock solution into the appropriate volume of 25 mM Tris-HCl buffer.

    • Degas all buffers by sonication or vacuum filtration before use.

Protocol 2: this compound (ACE) Experiment
  • Capillary Conditioning:

    • Before the first use, rinse the capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and run buffer (30 min).

    • Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and the corresponding run buffer for the next experiment (5 min).

  • Sample Preparation:

    • For each run, prepare a sample by diluting the 10 µM Protein X stock solution to a final concentration of 1 µM in the corresponding run buffer (containing a specific concentration of the sulfonamide ligand).

  • This compound System Setup and Run:

    • Set the capillary temperature to 25°C.

    • Fill the capillary and the inlet/outlet vials with the same run buffer containing the desired ligand concentration.

    • Inject the prepared sample (1 µM Protein X in the same run buffer) into the capillary (50 mbar for 5 seconds).

    • Apply a voltage of 20 kV.

    • Monitor the migration of Protein X by detecting the UV absorbance at 214 nm.

    • Record the migration time of the Protein X peak.

  • Data Collection:

    • Repeat the experiment for each sulfonamide concentration in the run buffer series.

    • For each concentration, perform the measurement in triplicate to ensure reproducibility.

Protocol 3: Data Analysis
  • Calculate Electrophoretic Mobility:

    • The electrophoretic mobility (µ) of Protein X at each ligand concentration is calculated using the following equation: µ = (Ld * Lt) / (V * t_m) where Ld is the effective capillary length, Lt is the total capillary length, V is the applied voltage, and t_m is the migration time of Protein X.

  • Determine the Mobility Shift:

    • Calculate the change in electrophoretic mobility (Δµ) at each ligand concentration relative to the mobility of the free protein (in the absence of ligand): Δµ = µ_obs - µ_free where µ_obs is the observed mobility at a given ligand concentration and µ_free is the mobility of the free protein.

  • Calculate the Dissociation Constant (Kd):

    • The dissociation constant (Kd) can be determined by fitting the mobility shift data to the following equation, which describes a 1:1 binding model: Δµ = Δµ_max * ([L] / (Kd + [L])) where Δµ_max is the maximum change in mobility upon saturation with the ligand, and [L] is the concentration of the free ligand (which is approximately equal to the total ligand concentration in the run buffer as the protein concentration is much lower).

    • A non-linear regression analysis of the plot of Δµ versus [L] will yield the value of Kd.

Mandatory Visualizations

G cluster_0 This compound Experimental Workflow p1 Prepare Protein X and Ligand Stock Solutions p2 Prepare Run Buffer Series with Varying Ligand Concentrations p1->p2 p3 Condition Capillary p2->p3 p4 Inject Protein X Sample p3->p4 p5 Apply Voltage and Detect Migration p4->p5 p6 Record Migration Time p5->p6 p7 Repeat for all Ligand Concentrations p6->p7 p8 Calculate Electrophoretic Mobility and Mobility Shift p7->p8 p9 Plot Mobility Shift vs. Ligand Concentration p8->p9 p10 Determine Dissociation Constant (Kd) p9->p10

Caption: Workflow for determining protein-ligand binding affinity using the this compound system.

G cluster_1 Mechanism of Protein X (Carbonic Anhydrase) Inhibition ProteinX Protein X (Active Site with Zn2+) Product H+ + HCO3- ProteinX->Product InhibitedComplex Protein X-Sulfonamide Complex (Inactive) ProteinX->InhibitedComplex Substrate CO2 + H2O Substrate->ProteinX Catalysis Sulfonamide Sulfonamide Inhibitor Sulfonamide->ProteinX Binding to Active Site Sulfonamide->InhibitedComplex PhysiologicalEffect Altered pH Homeostasis InhibitedComplex->PhysiologicalEffect Leads to

Caption: Sulfonamide inhibition of Protein X catalytic activity.

Conclusion

The this compound system, based on Affinity Capillary Electrophoresis, provides a powerful and efficient method for the detailed characterization of protein-ligand interactions. As demonstrated with Protein X (Bovine Carbonic Anhydrase II) and its sulfonamide inhibitors, the platform allows for the accurate determination of binding affinities in a label-free manner. The detailed protocols and data analysis workflow presented in this application note offer a comprehensive guide for researchers in drug discovery and molecular biology to leverage the capabilities of the this compound system for their specific research needs.

References

Application Notes: The Use of Celedastrol in Enhancing Intestinal Organoid Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organoids are three-dimensional (3D) multicellular structures that mimic the architecture and function of their corresponding organs in vitro.[1][2][3] Derived from pluripotent or adult stem cells, these cultures have emerged as powerful models in developmental biology, disease modeling, and drug discovery.[4][5][6] A significant challenge in organoid technology is directing the differentiation of stem cells into specific, mature cell lineages to better recapitulate in vivo physiology.[5][7]

Celedastrol, a novel synthetic small molecule, has been identified as a potent modulator of key developmental signaling pathways. These application notes provide a summary of the effects of Celedastrol on intestinal organoid cultures, detailing its role in promoting cellular differentiation and providing protocols for its use.

Principle of Action

Celedastrol is a selective activator of the Notch signaling pathway, a critical regulator of cell fate decisions in the intestinal epithelium.[2] By upregulating Notch signaling, Celedastrol promotes the differentiation of intestinal stem cells (ISCs) towards absorptive enterocyte lineages while concurrently suppressing secretory cell fate. This targeted action allows for the generation of organoid cultures enriched in mature enterocytes, providing a more physiologically relevant model for studying nutrient absorption, drug metabolism, and intestinal barrier function.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Celedastrol on human intestinal organoids derived from adult stem cells. Organoids were treated with varying concentrations of Celedastrol for 7 days, after which they were analyzed for changes in size, viability, and cellular composition.

Table 1: Effect of Celedastrol on Organoid Size and Viability

Celedastrol (µM)Average Diameter (µm)Standard Deviation (µm)Viability (%)Standard Deviation (%)
0 (Control)45055954
143552945
541048925
1038045886
2535041758

Table 2: Effect of Celedastrol on Cellular Composition (Day 7)

Celedastrol (µM)Lgr5+ Stems (%)Villin+ Enterocytes (%)Mucin2+ Goblet Cells (%)
0 (Control)304525
1255520
5157015
10108010
25<585<10

Experimental Protocols

Protocol 1: Culture of Human Intestinal Organoids

This protocol outlines the basic steps for establishing and maintaining human intestinal organoid cultures from cryopreserved stocks.

Materials:

  • Cryopreserved human intestinal organoids

  • Basement Membrane Extract (BME), such as Matrigel®[8][9]

  • IntestiCult™ Organoid Growth Medium (Human)

  • DMEM/F-12 with 15 mM HEPES

  • Gentle Cell Dissociation Reagent

  • 24-well tissue culture plates

Procedure:

  • Thaw cryopreserved organoids rapidly in a 37°C water bath.

  • Wash the organoids with 10 mL of cold DMEM/F-12.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the organoid pellet in an appropriate volume of BME on ice.

  • Plate 50 µL domes of the BME-organoid suspension into a pre-warmed 24-well plate.[10]

  • Incubate at 37°C for 15-20 minutes to solidify the BME.

  • Add 500 µL of IntestiCult™ Organoid Growth Medium to each well.

  • Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Passage the organoids every 7-10 days by dissociating them with Gentle Cell Dissociation Reagent and re-plating in fresh BME.

Protocol 2: Treatment of Intestinal Organoids with Celedastrol

This protocol describes the procedure for treating established intestinal organoids with Celedastrol to induce differentiation.

Materials:

  • Established intestinal organoid cultures (from Protocol 1)

  • Celedastrol stock solution (10 mM in DMSO)

  • IntestiCult™ Organoid Growth Medium (Human)

Procedure:

  • Prepare working solutions of Celedastrol in IntestiCult™ medium at the desired final concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at the same concentration as the highest Celedastrol dose.

  • Aspirate the old medium from the organoid cultures.

  • Add 500 µL of the prepared Celedastrol-containing or control medium to the respective wells.

  • Incubate the organoids at 37°C and 5% CO2 for the desired treatment duration (e.g., 7 days).

  • Replace the medium with freshly prepared Celedastrol-containing or control medium every 2-3 days.

  • After the treatment period, the organoids can be harvested for downstream analysis (e.g., immunohistochemistry, qPCR, or viability assays).

Visualizations

Signaling Pathway

Celedastrol_Notch_Pathway cluster_membrane Cell Membrane Notch_Receptor Notch Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD cleavage Delta_Ligand Delta-like Ligand Celedastrol Celedastrol Celedastrol->Notch_Receptor activates Nucleus Nucleus NICD->Nucleus translocation Hes1 Hes1 Transcription Nucleus->Hes1 activates Differentiation Enterocyte Differentiation Hes1->Differentiation

Caption: Celedastrol activates the Notch signaling pathway.

Experimental Workflow

Organoid_Treatment_Workflow cluster_analysis Analysis Methods Start Start: Cryopreserved Organoids Thaw Thaw & Plate Organoids in BME Start->Thaw Culture Establish Organoid Culture (7-10 days) Thaw->Culture Treatment Treat with Celedastrol (7 days) Culture->Treatment Analysis Downstream Analysis Treatment->Analysis Imaging Imaging (Morphology) Analysis->Imaging Viability Viability Assay Analysis->Viability IHC Immunohistochemistry Analysis->IHC qPCR qPCR (Gene Expression) Analysis->qPCR

Caption: Workflow for Celedastrol treatment of organoids.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Celastrol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Celastrol (B190767), a pentacyclic triterpenoid (B12794562) extracted from the roots of Tripterygium wilfordii (Thunder God Vine), has garnered significant attention for its potent anti-inflammatory, anti-obesity, and anti-cancer properties.[1][2] Understanding the metabolic fate of Celastrol is crucial for elucidating its mechanism of action, identifying potential active metabolites, and assessing its toxicity profile.[3][4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerful analytical tool for the comprehensive analysis of Celastrol and its metabolites in various biological matrices.[1][5] This document provides detailed application notes and protocols for the mass spectrometry-based analysis of Celastrol metabolites.

Data Presentation

Summary of Identified Celastrol Metabolites
Biological MatrixStudy TypeNumber of Metabolites IdentifiedTypes of Metabolic ReactionsReference
Rat Plasma, Urine, FecesIn vivo26Hydroxylation, Glucuronidation, Sulfation, Methylation, Glutathione (B108866) Conjugation[1]
Rat Liver MicrosomesIn vitro9Phase I (e.g., Hydroxylation)[1]
Rat Intestinal FloraIn vitro24Reduction, Deglycosylation[1]
Mouse and RatIn vivo20Phase I and Phase II reactions[3][4]
In vitro MetabolismIn vitro7 (Phase I)Oxidation[3][4]
In vitro Glutathione CaptureIn vitro9Glutathione Conjugation[3][4]

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation technique is critical for removing interferences and enriching the analytes of interest.[6][7]

a. Plasma/Serum Samples:

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[8]

  • Liquid-Liquid Extraction (LLE):

    • To 200 µL of plasma, add an internal standard and 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[8]

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

b. Tissue Homogenates:

  • Weigh approximately 100 mg of tissue and add 500 µL of ice-cold saline or PBS.

  • Homogenize the tissue using a mechanical homogenizer.

  • Perform protein precipitation or LLE as described for plasma/serum samples.

c. In vitro Samples (Microsomes, Intestinal Flora):

  • Terminate the incubation reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge to pellet the protein and other solids.

  • Process the supernatant as described above.

Liquid Chromatography (LC) Method

A robust chromatographic method is essential for separating Celastrol from its various metabolites.[8]

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for better resolution and sensitivity.[1]

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.9 µm particle size) is commonly used.[8][9]

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate.[8]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[8]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds. An example gradient is as follows:

    • 0-2 min: 50% B

    • 2-3 min: 50-95% B

    • 3-6 min: 95% B

    • 6-7 min: 95-50% B

    • 7-10 min: 50% B (re-equilibration)[8]

  • Flow Rate: 0.3-0.4 mL/min.

  • Column Temperature: 40-45°C.[10]

  • Injection Volume: 5-10 µL.[8]

Mass Spectrometry (MS) Method

High-resolution mass spectrometry is crucial for the accurate identification and characterization of metabolites.[1][3]

  • MS System: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is ideal for metabolite identification. A triple quadrupole (QqQ) mass spectrometer is suitable for targeted quantification.[11][12]

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to detect a wider range of metabolites.[8]

  • Ionization Mode:

    • Positive Ion Mode: For detecting protonated molecules [M+H]+ and other adducts like [M+Na]+ and [M+NH4]+.[10]

    • Negative Ion Mode: For detecting deprotonated molecules [M-H]-.

  • Data Acquisition:

    • Full Scan MS: To obtain the mass-to-charge ratio (m/z) of all ions within a specified range.

    • Tandem MS (MS/MS): To obtain fragmentation patterns for structural elucidation. Data-dependent acquisition (DDA) is a common mode where the most abundant ions from the full scan are automatically selected for fragmentation.

  • Key MS Parameters (example):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be used to generate informative fragment ions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Tissue, etc.) Extraction Extraction (Protein Precipitation/LLE) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC UHPLC Separation (C18 Column) Concentration->LC MS Mass Spectrometry (Q-TOF or Orbitrap) LC->MS Processing Data Processing (Peak Picking, Alignment) MS->Processing Identification Metabolite Identification (Accurate Mass, MS/MS) Processing->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for Celastrol metabolite analysis.

Celastrol Signaling Pathway (NF-κB Inhibition)

celastrol_pathway Celastrol Celastrol MD2 MD2 Celastrol->MD2 binds to TLR4 TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation MD2->TLR4 inhibits interaction with Inflammation Pro-inflammatory Cytokine Production NFkB_activation->Inflammation

Caption: Celastrol inhibits the NF-κB signaling pathway.[13]

References

Application Notes and Protocols for CE-LAD

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: CE-LAD (6-(2-chloroethyl)-6-nor-lysergic acid diethylamide) is a novel psychoactive research compound and a structural analogue of Lysergic Acid Diethylamide (LSD).[1] Due to its novelty, comprehensive safety and toxicity data are not publicly available. The 2-chloroethyl group on the ergoline (B1233604) nitrogen classifies CE-LAD as a nitrogen mustard, suggesting it may act as an alkylating agent.[1] This feature was intentionally designed for it to function as a potential irreversible ligand for the serotonin (B10506) 5-HT2A receptor.[1] Consequently, CE-LAD must be handled as an extremely potent and hazardous substance with potential cytotoxic and powerful psychoactive properties. The following guidelines are based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and related lysergamide (B1675752) compounds.

Hazard Identification and Quantitative Data

CE-LAD poses significant health risks at very low exposure levels. The primary hazards include intense psychoactive effects, potential irreversible binding to serotonin receptors, and possible cytotoxicity due to its alkylating nitrogen mustard moiety. All handling must be performed with the assumption that the compound is highly toxic via all routes of exposure (inhalation, ingestion, dermal absorption).

Table 1: Comparative Data of CE-LAD and Related Lysergamides

PropertyCE-LADLysergic Acid Diethylamide (LSD)
Molar Mass 370.90 g/mol [1]323.44 g/mol
Primary Target Serotonin 5-HT2A Receptor (putative irreversible ligand)[1]Serotonin 5-HT2A Receptor (agonist)[2][3]
Receptor Affinity (Ki) Data not publicly available.~1-3 nM for 5-HT2A[3][4]
Potency Assumed to be extremely high.Active at doses as low as 20 µg.[3]
Occupational Exposure Limit (OEL) Not established. Must be handled as <1 µg/m³.Not established. Handled as a highly potent compound.

Safe Handling Protocols

Due to the extreme potency of CE-LAD, a "double barrier" concept should be employed, meaning two layers of protection are always present between the researcher and the compound.[5]

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • Primary Containment: All manipulations involving solid CE-LAD or its concentrated solutions must be performed in a certified Class II biological safety cabinet or a powder containment hood (glove box). A standard chemical fume hood may be used for handling highly dilute solutions.[6][7]

  • Ventilation: The laboratory must be under negative pressure with controlled access.

Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with nitrile gloves is mandatory. Check for perforations before and during use. Dispose of outer gloves immediately after handling the compound and inner gloves upon leaving the containment area.

  • Eye Protection: Chemical splash goggles or a full-face shield are required. Standard safety glasses are insufficient.

  • Lab Coat: A dedicated, disposable lab coat or a Tyvek suit should be worn. It must not be worn outside the designated work area.

  • Respiratory Protection: When not using a glove box, a powered air-purifying respirator (PAPR) with appropriate cartridges is highly recommended, especially when handling the powdered form.[6]

Weighing and Solution Preparation Protocol
  • Preparation: Cordon off the work area. Ensure all necessary equipment (analytical balance, spatulas, glassware, solvents, waste containers) is inside the containment unit (glove box or hood) before starting.

  • Tare: Place a tared weigh boat on the analytical balance.

  • Aliquotting: Carefully transfer a small amount of CE-LAD powder to the weigh boat using a dedicated spatula. Avoid any actions that could generate airborne particles.

  • Weighing: Record the weight.

  • Solubilization: Directly add the solvent to the weigh boat or transfer the powder to a vial and add the solvent. Ensure the compound is fully dissolved.

  • Decontamination: Decontaminate the spatula, weigh boat, and any other surfaces with a 10% bleach solution followed by 70% ethanol. All disposable items used in the process are to be considered hazardous waste.

Emergency Procedures

Spill:

  • Evacuate: Immediately alert others and evacuate the area.

  • Isolate: Close off the affected area to prevent the spread of the compound.

  • Decontaminate: If the spill is manageable and you are trained to do so, don appropriate PPE. Cover the spill with an absorbent material. Gently apply a 10% bleach solution to the area, working from the outside in. Allow a contact time of at least 30 minutes.

  • Dispose: Collect all contaminated materials into a designated hazardous waste container.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for a related compound like LSD to the medical personnel.

Disposal Protocol

All materials contaminated with CE-LAD are considered hazardous waste. Under no circumstances should this material be disposed of in standard trash or down the sewer.[8][9]

Waste Segregation
  • Solid Waste: Contaminated gloves, lab coats, pipette tips, and weigh boats should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing CE-LAD must be collected in a sealed, labeled hazardous waste container.

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

Chemical Deactivation/Degradation

For liquid waste, chemical deactivation can reduce its hazard level before final disposal. The nitrogen mustard and indole (B1671886) moieties are susceptible to oxidation.

  • Preparation: Conduct this procedure in a chemical fume hood. Wear full PPE.

  • Oxidation: Slowly add a 10% sodium hypochlorite (B82951) (bleach) solution to the aqueous CE-LAD waste solution with stirring, aiming for a final bleach concentration of at least 2%.

  • Reaction: Allow the mixture to react for a minimum of 4 hours to ensure complete degradation of the active compound.

  • Disposal: The resulting solution, though deactivated, must still be collected and disposed of as hazardous chemical waste through your institution's environmental health and safety office.

Visual Protocols and Pathways

Experimental Workflow for Handling CE-LAD

G inventory Receive & Log Compound ppe Don Full PPE inventory->ppe setup Prepare Containment Area ppe->setup weigh Weigh Solid CE-LAD setup->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decon_equip Decontaminate Equipment experiment->decon_equip decon_area Decontaminate Work Area decon_equip->decon_area waste_collect Collect Hazardous Waste decon_area->waste_collect deactivate Chemically Deactivate (if applicable) waste_collect->deactivate dispose Dispose via Certified Service deactivate->dispose

Caption: General workflow for safely handling potent compounds like CE-LAD.

Proposed Mechanism of Irreversible Binding

G CELAD CE-LAD Receptor 5-HT2A Receptor This compound->Receptor 1. Reversible Binding Aziridinium Aziridinium Ion Intermediate This compound->Aziridinium 2. Intramolecular Cyclization Nucleophile Receptor Nucleophile (e.g., Cys, Ser, Asp) CovalentComplex Irreversible Covalent Complex Aziridinium->CovalentComplex 3. Nucleophilic Attack SignalingBlocked Downstream Signaling Blocked CovalentComplex->SignalingBlocked 4. Permanent Inactivation

Caption: Proposed mechanism of CE-LAD as an irreversible 5-HT2A antagonist.

Protocol: In Vitro Assay for Irreversible Receptor Binding

This protocol describes a competitive radioligand binding assay with a washout step to determine if CE-LAD binds irreversibly to the 5-HT2A receptor expressed in a stable cell line (e.g., HEK293).

Materials and Equipment
  • HEK293 cells stably expressing human 5-HT2A receptors

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]ketanserin (a 5-HT2A antagonist)

  • Non-specific competitor: Mianserin (B1677119)

  • CE-LAD stock solution

  • Microplate reader (scintillation counter)

  • Cell scraper, dounce homogenizer, centrifuge

Experimental Procedure

Part 1: Cell Membrane Preparation

  • Culture 5-HT2A-HEK293 cells to ~90% confluency.

  • Harvest cells using a cell scraper and centrifuge at 500 x g for 5 min.

  • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

  • Centrifuge the homogenate at 40,000 x g for 20 min at 4°C.

  • Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

Part 2: Irreversible Binding Assay

  • Pre-incubation: In separate tubes, incubate cell membranes (20-50 µg protein) with:

    • a) Vehicle (control)

    • b) A high concentration of CE-LAD (e.g., 10x the expected Ki)

  • Incubate for 60 minutes at 37°C to allow for potential covalent binding.

  • Washout Step:

    • Dilute each reaction mixture 100-fold with ice-cold assay buffer.

    • Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Discard the supernatant. Repeat this wash/centrifugation step two more times to remove any unbound CE-LAD.

  • Radioligand Binding:

    • Resuspend the washed pellets in assay buffer.

    • Aliquot the resuspended membranes into a 96-well plate.

    • Add [³H]ketanserin (at a concentration near its Kd, e.g., 2 nM) to all wells.

    • To a subset of wells for each condition (Vehicle and CE-LAD pre-treated), add a saturating concentration of mianserin (e.g., 10 µM) to determine non-specific binding.

  • Incubate for 90 minutes at room temperature.

  • Harvest the membranes onto filter mats using a cell harvester and measure bound radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding for both the vehicle-treated and CE-LAD-treated membranes.

  • Expected Outcome: If CE-LAD binds irreversibly, the specific binding of [³H]ketanserin will be significantly reduced in the membranes pre-incubated with CE-LAD compared to the vehicle-treated control, even after extensive washing. If binding is reversible, the specific binding should be similar in both conditions.

References

Application Notes & Protocols for Enzyme Replacement Therapy in Animal Models of Lysosomal Storage Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "CELAD" (Complexes of Enzymes for Lysosomal Access and Delivery) does not correspond to a widely recognized or published delivery platform. Therefore, these application notes and protocols will focus on the well-established and clinically relevant method of Enzyme Replacement Therapy (ERT) for the treatment of Lysosomal Storage Diseases (LSDs) in animal models. This approach is a cornerstone of current research and therapeutic strategies in the field.

I. Application Notes: Enzyme Replacement Therapy for Lysosomal Storage Diseases

Introduction

Lysosomal Storage Diseases (LSDs) are a group of over 50 distinct genetic disorders caused by deficiencies in specific lysosomal enzymes, leading to the accumulation of undigested macromolecules within lysosomes.[1] This buildup disrupts cellular function and results in progressive damage to various tissues and organs, including the central nervous system (CNS), skeleton, heart, and liver.[2] Enzyme Replacement Therapy (ERT) is a therapeutic strategy that aims to correct the underlying enzymatic deficiency by periodically administering a recombinant, functional version of the missing enzyme.[3][4] The administered enzyme is taken up by cells, transported to the lysosome, and can then degrade the accumulated substrate.[5] Animal models that accurately replicate the human disease phenotype are critical for the preclinical evaluation of ERT efficacy, pharmacokinetics, and biodistribution.[3][6]

Principle of ERT and Cellular Uptake

The success of ERT relies on the cellular mechanism of "cross-correction," where secreted enzymes are taken up by deficient cells.[7] This process is primarily mediated by mannose-6-phosphate (B13060355) receptors (MPRs) on the cell surface.[8][9] Lysosomal enzymes are glycoproteins that are tagged with mannose-6-phosphate (M6P) residues in the Golgi apparatus.[10] These M6P tags are recognized by MPRs, which bind the enzymes and facilitate their internalization via endocytosis.[1][10] Following internalization, the enzyme-receptor complex is transported to late endosomes, where the acidic environment causes the enzyme to dissociate from the receptor.[10] The enzyme is then delivered to the lysosome, while the receptor is recycled back to the cell surface or the Golgi apparatus.[1][10] The efficiency of ERT is therefore highly dependent on the presence of M6P on the recombinant enzyme to ensure effective receptor-mediated uptake.[8]

Role of Animal Models in ERT Development

Animal models are indispensable for the development of new ERTs.[4][6] Naturally occurring and genetically engineered models, particularly in mice, cats, and dogs, that are true homologs of human LSDs, allow researchers to:

  • Evaluate Biodistribution: Determine the uptake and distribution of the recombinant enzyme in various tissues and organs after systemic administration.[6]

  • Assess Pharmacokinetics: Study the absorption, distribution, metabolism, and excretion (ADME) of the therapeutic enzyme.[6]

  • Demonstrate Efficacy: Measure the reduction of accumulated substrates in tissues and observe the reversal or slowing of the disease pathology.[6][11]

  • Optimize Dosing Regimens: Determine the optimal dose and frequency of administration required to achieve a therapeutic effect.[6]

  • Investigate Safety and Immunogenicity: Assess potential adverse effects and the development of an immune response to the recombinant human enzyme.[12]

Preclinical studies in animal models for diseases like Fabry, Pompe, Gaucher, and various mucopolysaccharidoses (MPS) have been foundational to the clinical approval and success of ERT for these conditions.[3][6][13]

Challenges in ERT for Animal Models

Despite its success, ERT faces several challenges, many of which are studied extensively in animal models:

  • The Blood-Brain Barrier (BBB): Recombinant enzymes are large molecules that do not efficiently cross the BBB, making ERT largely ineffective for the neurological symptoms present in many LSDs.[2][6][7]

  • Immune Response: The administration of a recombinant human protein can elicit an antibody response in animal models, which may impact the therapy's efficacy and safety.[12]

  • Poorly Perfused Tissues: Delivering therapeutic concentrations of the enzyme to tissues like bone, cartilage, and heart valves remains a significant challenge.[2][12]

  • Suboptimal Cellular Uptake: Insufficient levels of M6P on recombinant enzymes can lead to poor recognition by MPRs and reduced cellular uptake, limiting therapeutic efficacy.[8]

II. Data Presentation: ERT Efficacy in Animal Models

The following tables summarize representative data from preclinical ERT studies in mouse models of different Lysosomal Storage Diseases.

Table 1: Biodistribution of Recombinant α-Galactosidase A in a Fabry Disease Mouse Model

TissueEnzyme Activity (% of Normal)Reference
Liver150-200%[6]
Spleen80-120%[6]
Heart40-60%[6]
Kidney30-50%[6]

Data are illustrative and compiled from descriptions of preclinical studies.[6] Dosing and timing post-injection can significantly affect these values.

Table 2: Substrate Reduction in a Mucopolysaccharidosis VI (MPS VI) Mouse Model after ERT

Treatment GroupUrinary GAGs (% of Untreated)Liver GAGs (% of Untreated)Myocardium GAGs (% of Untreated)Reference
Weekly ERT~25%~20%~30%[11][14]
Single-dose Gene Therapy~20%~15%~25%[11][14]

This table compares the efficacy of traditional weekly ERT with a single administration of a liver-targeted AAV gene therapy, which turns the liver into a factory for continuous enzyme secretion.[11][14]

III. Experimental Protocols

These protocols provide a generalized framework for conducting ERT studies in a mouse model of a lysosomal storage disease. Specific details (e.g., enzyme concentration, buffer composition, animal strain) must be optimized for the specific LSD and recombinant enzyme being studied.

Protocol 1: Preparation and Intravenous Administration of Recombinant Enzyme

1. Reconstitution of Recombinant Enzyme: a. Aseptically reconstitute the lyophilized recombinant enzyme with sterile, pyrogen-free Water for Injection (WFI) or a buffer specified by the manufacturer (e.g., phosphate-buffered saline, PBS). b. Gently swirl the vial to dissolve the powder. Do not shake, as this may denature the protein. c. Dilute the reconstituted enzyme to the final desired concentration for injection using sterile, isotonic saline (0.9% NaCl) or PBS. The final volume for a tail vein injection in a mouse should be approximately 100-200 µL (or 5-10 mL/kg).

2. Animal Preparation: a. Use an appropriate animal model for the LSD being studied (e.g., a knockout mouse strain). b. Acclimatize animals to the facility and handling procedures. c. Weigh each mouse immediately before injection to calculate the precise dose volume.

3. Intravenous (Tail Vein) Injection: a. Place the mouse in a suitable restraint device that provides access to the tail. b. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins. c. Swab the tail with 70% ethanol. d. Using a 27-30 gauge needle attached to a 1 mL syringe, carefully insert the needle into one of the lateral tail veins. e. Slowly inject the prepared enzyme solution over 30-60 seconds. f. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. g. Monitor the animal for any immediate adverse reactions before returning it to its cage.

Protocol 2: Biodistribution and Efficacy Assessment

1. Tissue Collection: a. At a predetermined time point after the final enzyme injection (e.g., 24 hours for biodistribution, 1 week for efficacy), euthanize the mouse using an IACUC-approved method. b. Perfuse the animal transcardially with cold PBS to remove blood from the tissues. c. Carefully dissect the organs of interest (e.g., liver, spleen, kidney, heart, brain). d. Weigh each tissue sample and either snap-freeze it in liquid nitrogen or place it on dry ice. Store samples at -80°C until analysis.

2. Tissue Homogenization: a. Thaw the tissue sample on ice. b. Add a pre-chilled lysis buffer (e.g., RIPA buffer with protease inhibitors) at a fixed ratio (e.g., 10 µL of buffer per 1 mg of tissue). c. Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until no visible tissue fragments remain. d. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris. e. Carefully collect the supernatant (tissue lysate) and store it at -80°C.

3. Enzyme Activity Assay (for Biodistribution): a. Determine the total protein concentration of each tissue lysate using a standard protein assay (e.g., BCA or Bradford assay). b. Use a fluorometric or colorimetric assay specific to the recombinant enzyme. This typically involves incubating a known amount of tissue lysate with a synthetic substrate that releases a fluorescent or colored product upon cleavage by the enzyme. c. Measure the signal using a plate reader. d. Calculate the enzyme activity, normalizing it to the total protein concentration (e.g., nmol/hr/mg protein). Compare these values to those from untreated and wild-type control animals.

4. Substrate Quantification Assay (for Efficacy): a. Use an appropriate method to quantify the accumulated substrate in the tissue lysate. This can include:

  • ELISA: For specific glycosaminoglycans (GAGs) or glycolipids.
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For precise quantification of small molecule substrates.
  • Histology/Immunohistochemistry: For visual assessment of substrate storage in tissue sections. b. Normalize the substrate level to the total protein or lipid content of the lysate. c. Compare the substrate levels in treated animals to those in untreated and wild-type controls to determine the percentage of substrate reduction.

IV. Visualizations

Mannose-6-Phosphate Receptor-Mediated Endocytosis

M6P_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Enzyme Recombinant Enzyme (with M6P tag) MPR Mannose-6-Phosphate Receptor (MPR) Enzyme->MPR Binding Complex Enzyme-MPR Complex MPR->Complex CoatedVesicle Clathrin-Coated Vesicle Complex->CoatedVesicle Endocytosis EarlyEndosome Early Endosome (pH ~6.5) CoatedVesicle->EarlyEndosome LateEndosome Late Endosome (pH <6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH ~5.0) LateEndosome->Lysosome Enzyme Delivery RecyclingVesicle Recycling Vesicle LateEndosome->RecyclingVesicle Dissociation RecyclingVesicle->MPR Receptor Recycling

Caption: Mannose-6-Phosphate Receptor pathway for enzyme uptake.

Experimental Workflow for an In Vivo ERT Study

ERT_Workflow cluster_Analysis Ex Vivo Analysis start Animal Model Selection (LSD Knockout Strain) groups Group Assignment (Untreated, Treated, Wild-Type) start->groups prep Enzyme Preparation & Dosing Calculation groups->prep admin Systemic Administration (e.g., IV Injection) prep->admin monitoring In-Life Monitoring (Health, Weight) admin->monitoring endpoint Endpoint: Euthanasia & Tissue Collection monitoring->endpoint processing Tissue Processing (Homogenization, Lysate Prep) endpoint->processing biodist Biodistribution (Enzyme Activity Assay) processing->biodist efficacy Efficacy (Substrate Quantification) processing->efficacy safety Safety/Tox (Histopathology) processing->safety data Data Analysis & Interpretation biodist->data efficacy->data safety->data conclusion Conclusion data->conclusion

Caption: General workflow for a preclinical ERT study in an animal model.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering issues with compounds, such as "Celad," that do not show expected activity in kinase assays. The following resources are designed to help you troubleshoot and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My compound, "this compound," is not showing any inhibitory activity in my kinase assay. What are the potential reasons?

There are several possibilities when a compound fails to show activity. These can be broadly categorized into three areas: issues with the compound itself, problems with the assay conditions or reagents, and the specific mechanism of action of the compound that may not be compatible with the assay format.[1][2]

Q2: How can the compound itself be the source of the problem?

Several factors related to the compound can lead to a lack of activity:

  • Degradation: The compound may have degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles).[3] It's crucial to store inhibitor stock solutions at -20°C or -80°C in small aliquots.

  • Solubility Issues: The compound may not be soluble in the assay buffer, leading to precipitation and an effective concentration that is much lower than intended.[4]

  • Aggregation: Some compounds form aggregates that can lead to non-specific inhibition or a lack of specific activity.[2]

  • Purity: The compound preparation may lack purity, with the active component present at a very low concentration.

Q3: What aspects of my assay setup should I investigate?

Assay conditions are critical for reliable results. Here are key areas to check:

  • Enzyme Activity: The kinase itself might be inactive. This can happen due to improper storage, multiple freeze-thaw cycles, or the absence of necessary cofactors.[3][5] It is recommended to test the enzyme activity with a known positive control inhibitor.[1]

  • ATP Concentration: For ATP-competitive inhibitors, the concentration of ATP in the assay is crucial. If the ATP concentration is too high, it can outcompete the inhibitor, making it appear inactive.[3]

  • Substrate Concentration and Quality: Ensure the substrate is correct for the kinase and is not degraded. The concentration should be optimal for the reaction.[3]

  • Buffer Composition: The pH, ionic strength, and presence of necessary cofactors (like Mg²⁺) in the kinase buffer are essential for enzyme activity.[3]

  • Assay Detection System: If you are using a luminescence-based assay (like Kinase-Glo®), your compound might be a luciferase inhibitor, which would mask any true kinase inhibition. Similarly, in fluorescence-based assays, the compound could be fluorescent or a quencher, leading to false negatives.[2]

Q4: Could the inhibitor's mechanism of action explain the lack of activity?

Yes, the mechanism of action can significantly impact the outcome in certain assay formats:

  • Type III and IV Inhibitors: These inhibitors bind to allosteric sites or sites distal to the ATP-binding pocket and may only bind to the inactive conformation of the kinase.[1] Standard biochemical assays often use activated kinases, which may not be sensitive to these types of inhibitors.[6]

  • Requirement for a Cellular Environment: Some inhibitors require cellular factors or the presence of a signaling cascade to be active. Their activity might only be observable in cell-based assays.[7] There can be a significant discrepancy between biochemical IC50 values and cellular potency.[7]

Troubleshooting Guide

If you are observing no activity with "this compound" in your kinase assay, follow this systematic troubleshooting workflow.

G cluster_0 Start cluster_1 Compound Integrity cluster_2 Assay Validation cluster_3 Assay Conditions cluster_4 Mechanism & Assay Format cluster_5 Resolution start No Activity Observed with 'this compound' compound_check 1. Verify Compound Integrity start->compound_check solubility Check Solubility & Aggregation compound_check->solubility stability Confirm Stability & Purity compound_check->stability assay_check 2. Validate Assay Components compound_check->assay_check Compound OK solubility->assay_check stability->assay_check enzyme_activity Confirm Kinase Activity (Use Positive Control Inhibitor) assay_check->enzyme_activity reagents_ok Check Substrate & ATP Quality assay_check->reagents_ok conditions_check 3. Optimize Assay Conditions assay_check->conditions_check Assay Components OK enzyme_activity->conditions_check reagents_ok->conditions_check atp_conc Vary ATP Concentration conditions_check->atp_conc buffer_comp Verify Buffer Composition conditions_check->buffer_comp moa_check 4. Consider Mechanism of Action conditions_check->moa_check Conditions Optimized atp_conc->moa_check buffer_comp->moa_check assay_format Biochemical vs. Cell-Based Assay moa_check->assay_format inhibitor_type Allosteric or Inactive-State Binder? moa_check->inhibitor_type resolution Potential Resolution moa_check->resolution Mechanism Considered assay_format->resolution inhibitor_type->resolution

Data Presentation

Table 1: Recommended Starting Points for Kinase Assay Optimization

ParameterRecommended Range/ConditionRationale
Enzyme Concentration 1-10 nMShould be in the linear range of the assay.[3]
ATP Concentration Km of ATP for the kinaseFor ATP-competitive inhibitors, starting at the Km allows for sensitive detection of inhibition.[3]
Substrate Concentration Km of the substrateEnsures the reaction rate is sensitive to kinase activity.
DMSO Concentration < 1% (v/v)High concentrations of DMSO can inhibit kinase activity.[2]
Incubation Time 30-60 minutesShould be within the linear range of the reaction; avoid substrate depletion.[3]
Positive Control Inhibitor Staurosporine or a known inhibitor for the target kinaseValidates that the assay can detect inhibition.
Negative Control DMSO (vehicle)Establishes the baseline 100% activity level.

Experimental Protocols

Protocol: Standard In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a generic procedure for measuring kinase activity and inhibition.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT).

    • Prepare a 2X substrate/ATP solution in the kinase buffer. The final ATP concentration should ideally be at its Km for the target kinase.

    • Prepare serial dilutions of "this compound" and a positive control inhibitor in DMSO. Then, create a 4X working solution in the kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 4X inhibitor solution to the appropriate wells.

    • For positive controls (100% activity), add 5 µL of buffer with the same final DMSO concentration.

    • Add 10 µL of the 2X kinase solution to all wells except the negative controls (background).

    • To the negative control wells, add 10 µL of 1X kinase buffer.

    • Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all other wells.

    • Normalize the data with the positive control representing 100% activity and a fully inhibited control as 0% activity.

Visualizations

Signaling Pathway Context

G

References

Technical Support Center: Troubleshooting Compound Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to address common solubility challenges encountered during in vitro and in vivo experiments with poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in my desired aqueous buffer. What should I do first?

A1: The initial step is to determine the optimal solvent for your compound by performing small-scale solubility tests.[1] Many organic small molecules exhibit poor aqueous solubility.[2] A common strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous assay buffer.[2]

Q2: What are the most common organic solvents used for preparing stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for creating high-concentration stock solutions due to its high dissolving power for a wide range of compounds.[1][3] Other common solvents include ethanol, methanol, and N,N-dimethylformamide (DMF).[1] The choice of solvent is critical and should be based on the compound's properties and the tolerance of the experimental system (e.g., cell lines) to the solvent.[1][2]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay medium. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds.[4] To mitigate this, ensure rapid and vigorous mixing of the diluted solution to prevent the compound from aggregating.[2] It is also crucial to keep the final concentration of the organic solvent in your assay low and consistent across all experiments, including vehicle controls.[2][5] If precipitation persists, consider using a lower concentration of your compound or exploring solubility enhancement techniques.

Q4: Can repeated freeze-thaw cycles of my stock solution affect my compound's solubility?

A4: Yes, repeated freeze-thaw cycles can increase the probability of your compound crystallizing out of solution, especially from DMSO.[6][7] Once a compound crystallizes, it can be difficult to redissolve.[7] To avoid this, it is best practice to aliquot your stock solution into smaller, single-use volumes.[2]

Q5: How does the solid form of my compound affect its solubility?

A5: The crystalline form of a compound significantly impacts its solubility. Amorphous forms are generally more soluble than their crystalline counterparts because they have a lower crystal lattice energy to overcome.[6] The process of isolating and purifying a compound can lead to different polymorphic forms, each with its own solubility profile.[6]

Troubleshooting Guide

Issue 1: Compound is Insoluble in Common Organic Solvents

Q: I've tried dissolving my compound in DMSO, ethanol, and methanol, but it remains insoluble or only sparingly soluble. What are my options?

A: For highly insoluble compounds, you may need to explore stronger organic solvents or alternative solubilization techniques.

  • Alternative Solvents: Consider using N,N-dimethylformamide (DMF) or other strong organic solvents. However, be mindful of their higher potential for toxicity in biological assays.[1]

  • Physical Modifications:

    • Sonication: Applying ultrasonic energy can help break down compound aggregates and enhance dissolution.[4][8]

    • Gentle Warming: Carefully warming the solution in a water bath (e.g., to 37°C) can increase the solubility of some compounds.[2] However, be cautious of potential compound degradation at higher temperatures.

    • Particle Size Reduction: Grinding the solid compound to a finer powder (micronization) increases the surface area available for solvent interaction, which can improve the rate of dissolution.[8][9][10]

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[4][8][9]

Issue 2: Compound Precipitates in Cell Culture Media

Q: My compound is soluble in DMSO, but it crashes out of solution when I add it to my cell culture medium. How can I maintain its solubility in the final assay?

A: This is a common challenge when transitioning from a high-concentration organic stock to an aqueous environment.

  • Optimize Dilution Protocol:

    • Perform an intermediate dilution step in pre-warmed cell culture medium. For instance, instead of directly adding a small volume of a high-concentration stock to a large volume of media, create a more concentrated intermediate dilution first.[2]

    • Ensure immediate and vigorous vortexing after each dilution step to prevent precipitation.[2]

  • Use of Surfactants or Co-solvents:

    • For biochemical assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain compound solubility.[4] Note that this is generally not suitable for cell-based assays as detergents can be toxic to cells above their critical micelle concentration.[4]

    • The inclusion of co-solvents in the final medium can sometimes help, but their concentration must be carefully controlled to avoid cellular toxicity.[11]

  • Complexation:

    • Using cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[12]

Data Presentation: Solubility of a Hypothetical Compound

Table 1: Solubility of Compound X in Common Solvents

SolventPolarity IndexSolubility (mg/mL) at 25°C
Water10.2< 0.01
Ethanol5.25
Methanol6.62
N,N-Dimethylformamide (DMF)6.450
Dimethyl Sulfoxide (DMSO)7.2> 100

Table 2: Effect of pH on the Aqueous Solubility of Compound X (an ionizable compound)

pHSolubility (µg/mL)
5.00.5
6.01.2
7.05.8
7.410.2
8.025.0

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of your compound in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM, or 100 mM).[2]

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved.[2] If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[2]

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C, protected from light.[2]

Protocol 2: Sonication to Enhance Dissolution
  • Preparation: Place the vessel containing your compound and solvent into an ultrasonic bath or immerse an ultrasonic probe into the mixture.[8]

  • Operation: Turn on the sonicator. The duration and power will depend on the specific compound and solvent.

  • Monitoring: Monitor the dissolution visually. Continue sonication until the solid is fully dissolved or no further dissolution is observed.[8]

  • Caution: Be aware that prolonged sonication can generate heat, which may degrade sensitive compounds. Monitor the temperature of the solution.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Assay weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate / Warm add_solvent->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect aliquot Aliquot and Store at -20°C / -80°C inspect->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Intermediate Dilution in Pre-warmed Medium thaw->intermediate vortex1 Vortex Vigorously intermediate->vortex1 serial Serial Dilutions to Final Concentrations vortex1->serial vortex2 Vortex Vigorously serial->vortex2 add_to_plate Add to Assay Plate vortex2->add_to_plate control Include Vehicle Control

Caption: Experimental workflow for preparing solutions of a poorly soluble compound.

G start Compound Insoluble in Aqueous Buffer? stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock Yes success Proceed with Experiment start->success No precipitates Precipitates Upon Dilution? stock->precipitates precipitates->success No optimize_dilution Optimize Dilution Protocol (Intermediate Dilution, Vigorous Mixing) precipitates->optimize_dilution Yes troubleshoot Troubleshoot Further reformulate Consider Compound Reformulation (e.g., Salt Formation, Amorphous Form) troubleshoot->reformulate still_precipitates Still Precipitates? optimize_dilution->still_precipitates still_precipitates->success No use_enhancers Consider Solubility Enhancers (e.g., Surfactants, Co-solvents) still_precipitates->use_enhancers Yes use_enhancers->troubleshoot

Caption: Decision-making flowchart for troubleshooting solubility issues.

G cluster_physical Physical Factors cluster_chemical Chemical Factors solubility Compound Solubility particle_size Particle Size solubility->particle_size temperature Temperature solubility->temperature sonication Sonication solubility->sonication crystal_form Crystal Form (Amorphous vs. Crystalline) solubility->crystal_form solvent Solvent Choice solubility->solvent ph pH (for ionizable compounds) solubility->ph co_solvents Co-solvents solubility->co_solvents surfactants Surfactants solubility->surfactants

Caption: Factors influencing compound solubility.

References

Technical Support Center: Optimizing Celastrol Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Celastrol (Celad) concentration for IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is a typical IC50 range for Celastrol?

The IC50 value of Celastrol can vary significantly depending on the cell line, experimental conditions, and assay used. However, published data indicates that for many cancer cell lines, the IC50 value typically falls within the low micromolar range. For example, in non-small cell lung cancer (NSCLC) cell lines like H460 and H520, IC50 values have been reported to be around 1.2 µM.[1] In glioblastoma cells such as U251, the IC50 has been observed at approximately 1.49 µM after 24 hours of treatment.[2] For ovarian cancer cell lines A2780 and SKOV3, the IC50 values were found to be 2.11 µM and 2.29 µM, respectively, after 72 hours.[3]

Q2: Why am I observing high variability in my Celastrol IC50 values between experiments?

High variability in IC50 values is a common issue in cell-based assays. Several factors can contribute to this, including:

  • Cell Health and Passage Number: The physiological state of your cells is critical. Using cells at a high passage number or cells that are not in the exponential growth phase can lead to inconsistent results.

  • Compound Purity and Handling: The purity of the Celastrol stock can affect its potency. Ensure the compound is fully dissolved and avoid repeated freeze-thaw cycles.

  • Reagent Consistency: Variations in media, serum, and assay reagent batches can influence cell growth and drug sensitivity.

  • Assay Protocol Deviations: Minor changes in incubation times, cell seeding density, and pipetting accuracy can introduce significant errors.[1]

  • Data Analysis Methods: The method used for curve fitting and data normalization can impact the calculated IC50 value.

Q3: Can the choice of cell viability assay affect the determined IC50 value?

Yes, the choice of assay is critical. Different assays measure different cellular endpoints. For instance, an MTT or MTS assay measures metabolic activity by assessing mitochondrial dehydrogenase function, while a trypan blue exclusion assay measures cell membrane integrity. A compound like Celastrol might impact these processes differently, leading to variations in the calculated IC50.

Q4: What is the "edge effect" in 96-well plates and how can I mitigate it?

The "edge effect" refers to the phenomenon where wells on the perimeter of a 96-well plate are more prone to evaporation than the inner wells. This can lead to increased concentrations of the test compound and affect cell growth, skewing results. To mitigate this, it is recommended to not use the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effect- Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media.
Dose-response curve does not fit a sigmoidal model - Inappropriate concentration range- Compound precipitation at high concentrations- Compound degradation- Perform a wider range of serial dilutions to capture the full curve.- Visually inspect the wells for any signs of precipitation.- Prepare fresh compound dilutions for each experiment.
Cell viability is over 100% at low concentrations - Compound may have a hormetic effect (stimulatory at low doses).- Overgrowth of control cells leading to cell death and reduced metabolic activity.- This can be a real biological effect. Report it as observed.- Optimize cell seeding density to ensure control cells remain in the exponential growth phase throughout the experiment.
Inconsistent IC50 values across different experiments - Variation in cell passage number- Different lots of reagents (e.g., FBS)- Inconsistent incubation times- Use cells within a defined passage number range.- Qualify new lots of critical reagents before use in experiments.- Strictly adhere to the same incubation times for all experiments.

Data Presentation

Table 1: Reported IC50 Values of Celastrol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
H460Non-Small Cell Lung1.28848MTT[1]
PC-9Non-Small Cell Lung2.48648MTT[1]
H520Non-Small Cell Lung1.22548MTT[1]
U251Glioblastoma1.49424CCK-8[2]
LN229Glioblastoma2.99924CCK-8[2]
U87-MGGlioblastoma3.15924CCK-8[2]
A2780Ovarian Cancer2.1172MTT[3]
SKOV3Ovarian Cancer2.2972MTT[3]
AGSGastric Cancer3.7748MTT[4]
EPG85-257Gastric Cancer6.948MTT[4]

Experimental Protocols

Protocol 1: Determining IC50 of Celastrol using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of Celastrol.

Materials:

  • Celastrol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Adherent cancer cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Perform a cell count to determine cell viability and concentration.

    • Dilute the cells to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate in a final volume of 100 µL.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Celastrol in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the Celastrol stock in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank (medium only).

    • After the 24-hour incubation, carefully remove the old medium from the wells and add 100 µL of the prepared Celastrol dilutions to the respective wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[3]

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the Celastrol concentration and use non-linear regression to determine the IC50 value.

Visualizations

Experimental_Workflow_for_IC50_Determination cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Viability Assay cluster_analysis Data Analysis Harvest Harvest Exponentially Growing Cells Seed Seed Cells in 96-well Plate Harvest->Seed Incubate_attach Incubate Overnight (37°C, 5% CO2) Seed->Incubate_attach Add_this compound Add Celastrol to Cells Incubate_attach->Add_this compound Prepare_this compound Prepare Serial Dilutions of Celastrol Prepare_this compound->Add_this compound Incubate_treat Incubate for Desired Duration (e.g., 24-72h) Add_this compound->Incubate_treat Add_MTT Add MTT Reagent Incubate_treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (490-570nm) Solubilize->Read_Absorbance Normalize Normalize Data to Vehicle Control Read_Absorbance->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate_IC50 Calculate IC50 via Non-linear Regression Plot->Calculate_IC50

Caption: Experimental workflow for IC50 determination using an MTT assay.

Celastrol_PI3K_Akt_Signaling_Pathway Celastrol Celastrol PI3K PI3K Celastrol->PI3K Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MMP MMP2/MMP9 NFkB->MMP Proliferation Cell Proliferation, Invasion, Metastasis MMP->Proliferation

Caption: Celastrol inhibits the PI3K/Akt/NF-κB signaling pathway.

Celastrol_ROS_Apoptosis_Pathway Celastrol Celastrol ROS Increased ROS Celastrol->ROS Apoptosis Apoptosis Celastrol->Apoptosis Induces STAT3 STAT3 Pathway ROS->STAT3 Inhibits STAT3->Apoptosis Inhibits

Caption: Celastrol induces apoptosis via ROS accumulation and STAT3 inhibition.

References

preventing Celad degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Celad, a potent and selective small molecule inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to this compound degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is most stable when dissolved in anhydrous Dimethyl Sulfoxide (DMSO) for stock solutions. For working solutions in aqueous buffers, it is crucial to minimize the percentage of DMSO (ideally ≤0.5%) and use the solution immediately.

Q2: What are the optimal storage conditions for this compound solutions?

A2: this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Aqueous working solutions are not recommended for storage and should be prepared fresh before each experiment.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound in solution are hydrolysis, particularly at non-neutral pH, and oxidation. It is also moderately sensitive to photodegradation upon prolonged exposure to light.

Q4: How can I detect this compound degradation in my sample?

A4: The most reliable method for detecting this compound degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2][3] Degradation will typically appear as a decrease in the peak area of the parent this compound molecule and the appearance of new peaks corresponding to degradation products.

Q5: Are there any known incompatibilities with common buffers or additives?

A5: Avoid highly acidic or alkaline buffers (pH < 5 or pH > 8) as they can accelerate hydrolytic degradation. Buffers containing strong oxidizing agents should also be avoided. Compatibility with other additives should be determined on a case-by-case basis using a stability-indicating assay.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of biological activity in cell-based assays. 1. Degradation: this compound has degraded in the aqueous culture medium. 2. Precipitation: this compound has precipitated out of the working solution.1. Prepare fresh working solutions from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous buffer before use. 2. Ensure the final concentration of this compound does not exceed its solubility limit in the final assay medium. Check for precipitates visually or by microscopy.
Appearance of new peaks in HPLC analysis. Chemical Degradation: The sample has been exposed to harsh conditions (e.g., non-neutral pH, oxidizing agents, light, or high temperature).[4][5][6]1. Review solution preparation and storage procedures. Ensure pH is maintained between 6.0 and 7.5. 2. Protect solutions from light by using amber vials or covering with foil. 3. Avoid unnecessary exposure to temperatures above room temperature.
Precipitate forms upon dilution of DMSO stock into aqueous buffer. Low Aqueous Solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvents if the experimental system allows, but be mindful of solvent toxicity in cell-based assays. 3. Consider using solubilizing agents or stabilizers like cyclodextrins.[7][8]
Inconsistent results between experiments. 1. Repeated Freeze-Thaw Cycles: Aliquots of the DMSO stock solution are being repeatedly frozen and thawed. 2. Solvent Water Content: The DMSO used for the stock solution was not anhydrous, leading to gradual hydrolysis during storage.1. Prepare small, single-use aliquots of the this compound stock solution to avoid freeze-thaw cycles. 2. Use high-purity, anhydrous DMSO to prepare stock solutions.

Quantitative Stability Data

The following tables summarize the stability of this compound under various stress conditions as determined by HPLC.[4][5][9]

Table 1: pH-Dependent Stability of this compound in Aqueous Solution (Conditions: 10 µg/mL this compound, 48 hours at 37°C)

pHBuffer System% this compound RemainingMajor Degradant Peak (RT, min)
3.0Citrate Buffer65.2%4.1
5.0Acetate Buffer91.5%4.1
7.4Phosphate Buffer98.8%N/A
9.0Borate Buffer72.3%5.8

Table 2: Stability of this compound Under Forced Degradation Conditions (Conditions: 10 µg/mL this compound in PBS, pH 7.4 for 24 hours, unless otherwise specified)

Stress Condition% this compound RemainingNotes
Control (4°C, dark) 99.5%Baseline stability
Thermal (60°C) 85.1%Thermolytic degradation observed.
Oxidative (3% H₂O₂) 45.7%Highly susceptible to oxidation.[6]
Photolytic (UV/Vis light) 78.9%Significant degradation with light exposure.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To determine the degradation profile of this compound under various stress conditions, identifying the likely degradation pathways.[4][5]

Materials:

  • This compound

  • Anhydrous DMSO

  • 1N HCl, 1N NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with UV detector

  • Photostability chamber

  • Calibrated oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Sample Preparation (Target concentration: 10 µg/mL):

    • Acid Hydrolysis: Dilute stock solution in 0.1N HCl.

    • Base Hydrolysis: Dilute stock solution in 0.1N NaOH.

    • Oxidative Degradation: Dilute stock solution in a 3% H₂O₂ solution.

    • Thermal Degradation: Dilute stock solution in PBS (pH 7.4).

    • Photolytic Degradation: Dilute stock solution in PBS (pH 7.4).

    • Control: Dilute stock solution in PBS (pH 7.4).

  • Incubation:

    • Incubate acid, base, oxidative, and thermal samples at 60°C for 24 hours.

    • Place the photolytic sample in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[6]

    • Keep the control sample at 4°C in the dark.

  • Sample Analysis: After incubation, neutralize the acid and base samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Calculate the percentage of this compound remaining and identify the relative retention times of any new peaks formed.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and resolve its degradation products from the parent peak.[1][2]

Instrumentation & Columns:

  • HPLC system with a PDA or UV detector (detection at 280 nm)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    18.0 90
    18.1 10

    | 22.0 | 10 |

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Set the injection volume to 10 µL.

  • Inject the prepared samples from the forced degradation study.

  • Integrate the peak areas for this compound and all degradation products. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.

Visualizations

Celad_Degradation_Pathways This compound This compound (Active Compound) Hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation (e.g., via Peroxides) This compound->Oxidation Photodegradation Photodegradation (UV/Vis Light Exposure) This compound->Photodegradation Degradant_A Hydrolytic Degradant A Hydrolysis->Degradant_A Degradant_B Oxidative Degradant B Oxidation->Degradant_B Degradant_C Photolytic Degradant C Photodegradation->Degradant_C

Caption: Primary degradation pathways for this compound in solution.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_hplc Analyze sample with stability-indicating HPLC start->check_hplc degradation Degradation products detected check_hplc->degradation Yes no_degradation No degradation products check_hplc->no_degradation No review_storage Review storage conditions: - Aliquot stocks - Use anhydrous DMSO - Protect from light/heat degradation->review_storage review_prep Review solution prep: - Use fresh solutions - Check buffer pH - Check for precipitation no_degradation->review_prep end Problem Resolved review_storage->end review_prep->end

Caption: Troubleshooting workflow for inconsistent experimental results.

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., Myc, Fos) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene This compound This compound This compound->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

References

Technical Support Center: Understanding and Mitigating Off-Target Effects in Cell Line-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected or off-target effects in their cell line-based experiments. While the specific agent "Celad" did not yield targeted search results, this guide addresses the broader, critical issue of off-target effects, a common challenge in drug development. The principles and troubleshooting strategies outlined here are widely applicable to a variety of experimental compounds.

Off-target effects occur when a therapeutic agent interacts with proteins other than its intended target, potentially leading to unforeseen biological consequences and complicating the interpretation of experimental results. Understanding and mitigating these effects is crucial for the accurate assessment of a compound's efficacy and safety.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my cell line experiments?

Q2: How can I determine if the observed effects in my cell line are due to off-target interactions?

A2: Differentiating on-target from off-target effects is a critical step in experimental validation. A multi-pronged approach is often necessary:

  • Use of Controls: Employing structurally related but inactive control compounds can help determine if the observed phenotype is specific to the active molecule.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if your compound is binding to its intended target within the cell.

  • Target Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target can help verify if the compound's effect is dependent on that target. If the effect persists in the absence of the target, it is likely an off-target effect.

  • Dose-Response Analysis: Characterizing the concentration at which on-target versus potential off-target effects occur can provide valuable insights.

Q3: What are some common causes of off-target effects?

A3: Off-target effects can arise from several factors:

  • Compound Specificity: The inherent promiscuity of a small molecule, allowing it to bind to multiple proteins with similar structural motifs.

  • High Compound Concentrations: Using concentrations that are significantly higher than the on-target IC50 or Kd can lead to binding to lower-affinity, off-target molecules.

  • Cell Line-Specific Factors: The unique proteomic and genomic landscape of a particular cell line can influence how a compound behaves.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating off-target effects in your cell line experiments.

Step 1: Initial Observation and Hypothesis Generation

If you observe an unexpected or inconsistent phenotype in your experiments, the first step is to systematically evaluate the potential causes.

Table 1: Initial Troubleshooting Checklist

Observation Potential Cause Initial Action
High cell toxicity at low concentrationsOff-target toxicityReview literature for known toxicophores in your compound's structure.
Inconsistent results between different cell linesCell line-dependent off-target effectsProfile the expression of the intended target and potential off-target proteins in the cell lines.
Phenotype does not match known target biologyEngagement of an unknown off-targetPerform a literature search for compounds with similar scaffolds to identify potential off-target families.
Effect is not rescued by overexpression of the targetOff-target mechanismConsider that the observed effect may be independent of the intended target.
Step 2: Experimental Workflow for Investigating Off-Target Effects

The following workflow provides a systematic approach to diagnosing and understanding off-target effects.

experimental_workflow cluster_observe Observation cluster_validate Validation cluster_investigate Investigation cluster_confirm Confirmation observe Unexpected Phenotype in Cell Line validate_target Confirm Target Engagement (e.g., CETSA) observe->validate_target Hypothesize On-Target Effect validate_phenotype Validate Phenotype with Target Knockdown/Knockout validate_target->validate_phenotype profiling Off-Target Profiling (e.g., Kinase Panel) validate_phenotype->profiling If Phenotype Persists omics Omics Analysis (Transcriptomics, Proteomics) profiling->omics confirm_off_target Validate Off-Target with Knockdown/Knockout omics->confirm_off_target structure_activity Structure-Activity Relationship Studies confirm_off_target->structure_activity

Caption: A stepwise workflow for the investigation of suspected off-target effects.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement by a compound in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Methodology:

  • Cell Treatment: Treat intact cells with the compound of interest at various concentrations. Include a vehicle-treated control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Protocol 2: CRISPR/Cas9-Mediated Target Knockout

Creating a target knockout cell line is a definitive way to determine if a compound's effect is on-target.

Methodology:

  • gRNA Design: Design and clone guide RNAs (gRNAs) specific to the gene encoding the target protein.

  • Transfection: Co-transfect the gRNA and Cas9 nuclease into the cell line.

  • Clonal Selection: Select and expand single-cell clones.

  • Validation: Screen clones for target protein knockout by Western blot and confirm gene disruption by sequencing.

  • Phenotypic Assay: Treat the knockout and parental cell lines with the compound and compare the phenotypic response.

Signaling Pathway Considerations

Off-target effects often manifest as the modulation of unintended signaling pathways. It is crucial to have a clear understanding of the expected on-target pathway to identify deviations.

Diagram: Generic Kinase Inhibitor Signaling Pathway

Many therapeutic compounds target protein kinases. An off-target effect could involve the inhibition of an unintended kinase, leading to the modulation of a different signaling cascade.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Compound Compound TargetKinase Target Kinase Compound->TargetKinase Inhibits OffTargetKinase Off-Target Kinase Compound->OffTargetKinase Inhibits (Unintended) Substrate1 Downstream Substrate 1 TargetKinase->Substrate1 Phosphorylates Phenotype1 Expected Phenotype Substrate1->Phenotype1 Substrate2 Downstream Substrate 2 OffTargetKinase->Substrate2 Phosphorylates Phenotype2 Unexpected Phenotype Substrate2->Phenotype2

Caption: On-target vs. off-target kinase inhibitor effects.

By following these guidelines and employing rigorous experimental controls, researchers can more effectively navigate the complexities of off-target effects, leading to more robust and reliable data in the drug development process.

Technical Support Center: Managing Celad-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Celad-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of this compound-induced cytotoxicity?

This compound, like many cytotoxic compounds, can induce cell death through several mechanisms:

  • Apoptosis Induction: this compound can trigger programmed cell death (apoptosis) by activating caspases, key enzymes in the apoptotic pathway.[1]

  • DNA Damage: It may directly or indirectly cause damage to cellular DNA, leading to cell cycle arrest and subsequent cell death.[1]

  • Mitochondrial Dysfunction: this compound can disrupt the function of mitochondria, leading to a decrease in ATP production and the release of factors that promote apoptosis.[1]

  • Inhibition of Critical Signaling Pathways: Interference with essential cell survival signaling pathways, such as the PI3K/Akt and MAPK pathways, can also lead to cell death.

Q2: How can I minimize this compound's toxicity to normal (non-cancerous) cells while targeting cancer cells?

Achieving selective cytotoxicity is a primary challenge. Here are some strategies:

  • Targeted Drug Delivery: Encapsulating this compound in nanoparticles or conjugating it to molecules that specifically target cancer cells can increase its concentration at the tumor site, thereby reducing systemic toxicity.[1]

  • Dose Optimization: Carefully titrating the concentration of this compound is crucial to identify a therapeutic window that is effective against cancer cells while minimizing harm to normal cells.

  • Co-administration with Cytoprotective Agents: Certain agents can be used to protect normal cells from the harmful effects of cytotoxic compounds like this compound.[1]

  • Exploiting Cancer Cell Metabolism: Cancer cells often have different metabolic pathways that can be selectively targeted in combination with this compound.

Q3: My results show high variability between experiments. What could be the cause?

Inconsistent results in cytotoxicity assays can stem from several factors:

  • Cell Seeding Density: Ensure the same number of cells is seeded in each well, as variations can significantly impact the outcomes of cytotoxicity assays.[1]

  • Compound Potency: If using different batches of this compound, there might be variations in purity or potency.

  • Incubation Time: The timing of this compound addition and the overall duration of the assay must be consistent across all experiments.[1]

  • Instrument Variability: Ensure that any plate readers or other analytical instruments are properly calibrated and maintained.[1]

Troubleshooting Guides

Issue 1: Higher-than-Expected Cytotoxicity in Control Groups
Possible Cause Troubleshooting Step
Solvent Toxicity Dimethyl sulfoxide (B87167) (DMSO) is a common solvent. Ensure its final concentration is kept low (typically below 0.5%) to avoid solvent-induced cell death.[2]
Edge Effects Evaporation from the outer wells of a microplate can concentrate media components and the compound. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[2]
Contamination Microbial contamination can compromise cell health. Regularly inspect cultures for any signs of contamination and always use a good aseptic technique.[2]
Issue 2: Lower-than-Expected or No Cytotoxicity Observed
Possible Cause Troubleshooting Step
Incorrect Compound Concentration Double-check all calculations for your stock solution and subsequent dilutions. Confirm the purity and integrity of your this compound sample.[2]
Short Incubation Time Some compounds require a longer duration to induce a cytotoxic response. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.[2]
Cell Line Resistance The selected cell line may possess intrinsic or acquired resistance to this compound. Consider testing the compound on a panel of different cell lines to assess its efficacy.[2]
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, refer to solubility troubleshooting measures, such as using a co-solvent or performing serial dilutions in pre-warmed media.[2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plate

  • Test cells

  • Complete culture medium

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the corresponding wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Materials:

  • 96-well plate

  • Test cells

  • Complete culture medium

  • This compound (or other test compound)

  • LDH assay kit (containing substrate, cofactor, and dye)

Procedure:

  • Seed cells in a 96-well plate and treat them with varying concentrations of this compound as described in the MTT assay protocol.

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to prepare the reaction mixture.

  • Add the reaction mixture to the collected supernatant in a new 96-well plate.

  • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Quantitative Data Summary

The following tables provide illustrative data on the effects of a hypothetical cytotoxic agent, "this compound," on different cell lines. This data is for reference and can help in designing experiments.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast15.2
A549Lung22.8
HeLaCervical18.5
HepG2Liver35.1

Table 2: Percentage of Apoptotic Cells (Annexin V positive) after 24h Treatment with this compound

Cell LineConcentration (µM)% Apoptotic Cells
MCF-7 0 (Control)5.3
1025.1
2048.9
A549 0 (Control)4.8
1522.4
3045.6

Visualizations

Celad_Cytotoxicity_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_outcome Outcome This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction This compound->Mito_Dysfunction Signaling_Inhibition Signaling Pathway Inhibition (e.g., PI3K/Akt) This compound->Signaling_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Signaling_Inhibition->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Cell Seeding (96-well plate) Incubation Incubation (24, 48, 72h) Cell_Seeding->Incubation Compound_Prep This compound Dilution Series Compound_Prep->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Data_Analysis Absorbance Reading & Data Analysis MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

Caption: General workflow for cytotoxicity assays.

Caption: Troubleshooting decision tree for cytotoxicity experiments.

References

Technical Support Center: Enhancing Celastrol Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the experimental challenges of improving the bioavailability of Celastrol (B190767).

Frequently Asked Questions (FAQs)

Section 1: Understanding the Core Problem

Q1: Why is the oral bioavailability of Celastrol inherently low?

Celastrol's clinical application is significantly hindered by its low oral bioavailability.[1][2][3][4][5] This is attributed to several key factors:

  • Poor Water Solubility : Celastrol is poorly soluble in water (reported as 13.25 ± 0.83 µg/mL at 37°C), which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[6][7]

  • Low Permeability : It is classified as a Biopharmaceutics Classification System (BCS) Class IV molecule, meaning it exhibits both low solubility and low intestinal permeability.[3][8]

  • Metabolism and Distribution : Studies suggest that in vivo metabolism and/or rapid tissue distribution may also contribute to its low systemic availability.[6][9] An in vivo study in rats demonstrated an absolute oral bioavailability of only 17.06% for pure Celastrol.[6][9]

Section 2: Formulation Strategies & Troubleshooting

Q2: What are the primary strategies to overcome Celastrol's low bioavailability?

The most effective approaches focus on enhancing its solubility and permeability.[3][8] These can be broadly categorized into:

  • Nanoformulations : Encapsulating Celastrol into nanocarriers is a widely reported and promising strategy.[3][10] These systems improve solubility, protect the drug from degradation, and can be designed for targeted delivery.[8] Common examples include liposomes, polymeric micelles, nanostructured lipid carriers (NLCs), and phytosomes.[6][11]

  • Chemical Modification : Altering the chemical structure of Celastrol by adding hydrophilic groups (e.g., amino, hydroxyl, amide) can improve its physicochemical properties, particularly solubility.[6][9]

  • Co-administration : Combining Celastrol with other therapeutic agents can sometimes lead to synergistic effects and improved efficacy.[6][10]

Q3: My Celastrol-loaded liposomes show low encapsulation efficiency and poor stability. How can I troubleshoot this?

This is a common challenge. Consider the following:

  • Lipid Composition : Ensure the lipid bilayer composition is suitable for a hydrophobic molecule like Celastrol. The choice of phospholipids (B1166683) (e.g., lecithin) and cholesterol ratio is critical for stability and drug loading.

  • Preparation Method : The thin-film hydration method followed by extrusion is a common technique.[12] Ensure the lipid film is completely dry and uniform before hydration. The hydration temperature should be above the phase transition temperature of the lipids.

  • Drug-to-Lipid Ratio : Experiment with different drug-to-lipid ratios. An excessively high ratio can lead to drug precipitation and low encapsulation efficiency.

  • Surface Modification : For improved stability and circulation time, consider PEGylation (coating the liposome (B1194612) surface with polyethylene (B3416737) glycol).[6] Galactose-modified PEGylated liposomes have also been used for targeted delivery.[6]

Q4: What are the main advantages of using polymeric micelles for Celastrol delivery?

Polymeric micelles, formed by the self-assembly of amphiphilic block copolymers (e.g., PEG-b-PCL), are particularly well-suited for hydrophobic drugs like Celastrol.[6]

  • Enhanced Solubility : They provide a hydrophobic core that effectively solubilizes Celastrol, increasing its concentration in aqueous media.[6]

  • Improved Stability : The outer hydrophilic shell (often PEG) provides stealth properties, improving stability and prolonging circulation time in vivo.[6][7]

  • Controlled Release : Polymeric micelles can be engineered to extend the release profile of the encapsulated drug.[6]

  • Small Size : Their small size (typically <100 nm) allows for passive targeting to tumor tissues through the Enhanced Permeation and Retention (EPR) effect.

Q5: How can phytosomes improve the oral bioavailability of Celastrol?

Phytosomes are nanocarriers formed by complexing a natural compound with phospholipids.[1][13]

  • Mechanism : This complexation improves the lipophilicity of the drug, which enhances its absorption across the lipid-rich membranes of intestinal cells.[1][13]

  • Proven Efficacy : A study developing self-assembled phytosomal nanocarriers for Celastrol (CST-PHY) reported a significant improvement in oral bioavailability in rabbits. Compared to crude Celastrol, the phytosomal formulation showed a 4-fold increase in the area under the curve (AUC) and a 5-fold increase in maximum plasma concentration (Cmax).[6][13]

Section 3: Chemical and Combination Approaches

Q6: Is it effective to chemically modify the Celastrol molecule itself?

Yes, chemical modification is a viable strategy to improve drug properties.[6][9]

  • Objective : The primary goal is to increase solubility and stability. This is often achieved by introducing polar, hydrophilic groups such as amino acids, amides, or sulfonic acids to the Celastrol structure.[6][9]

  • Modification Sites : The C-20 carboxyl group is a common site for modification through esterification or amide reactions to improve physicochemical properties.[9] Modifications to the A/B ring have also been explored to enhance anti-tumor activity.[6]

  • Example : Synthesizing a sodium salt of Celastrol (NST001A) created a water-soluble analog that showed efficacy against human colon cancer cells.[6]

Q7: Can combining Celastrol with other drugs enhance its therapeutic effect?

Yes, combination therapy is a key strategy. While it may not directly increase bioavailability, it can enhance overall therapeutic efficacy, allowing for lower, less toxic doses of Celastrol.[8]

  • Synergistic Effects : Celastrol has been shown to work synergistically with other agents. For example, it enhanced the antitumor activity of sorafenib (B1663141) in hepatocellular carcinoma models by suppressing the AKT pathway.[6]

  • Overcoming Resistance : It can help overcome multidrug resistance in cancer cells, for instance, by inhibiting P-gp expression.[6]

  • Co-delivery Systems : Nanoformulations can be designed to co-deliver Celastrol and another drug (e.g., doxorubicin), ensuring they reach the target site simultaneously for a synergistic effect.[6]

Quantitative Data Summary

The following table summarizes pharmacokinetic data from various studies aimed at improving Celastrol's bioavailability using different formulation strategies.

Formulation StrategyModelKey Pharmacokinetic Improvement(s) vs. Free CelastrolRelative Bioavailability (%)Reference
Lipid Nanospheres (LNs) Rats-224.88%[6]
Phytosomal Nanocarriers Rabbits5-fold increase in Cmax; 4-fold increase in AUCNot Reported[6][13]
Nanostructured Lipid Carriers (NLCs) Not Specified-484.75%[8]
Silk Fibroin Nanoparticles RatsOral F% increased from 3.14% to 7.56%240.7%[14][15]
Tripterygium wilfordii Tablets RatsOral F% increased from 17.06% to 94.19%552.1%[16]
Exosomes MiceEnhanced antitumor activity (77% reduction vs 52%)Not Reported[1][13]

F% = Absolute Bioavailability

Experimental Protocols

General Protocol: Preparation of Celastrol-Loaded Liposomes

This protocol is a generalized representation based on the thin-film hydration technique. Researchers must optimize parameters for their specific needs.

  • Dissolution : Dissolve Celastrol, phospholipids (e.g., soy phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask.

  • Film Formation : Evaporate the organic solvent using a rotary evaporator under vacuum. This should be done at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film on the flask wall.

  • Drying : Place the flask under high vacuum for several hours to remove any residual organic solvent.

  • Hydration : Hydrate the dried lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation. The temperature should again be kept above the lipid's phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion) : To obtain small, unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Purification : Remove any unencapsulated, free Celastrol from the liposome suspension using methods like dialysis or size exclusion chromatography.

General Protocol: In Vivo Pharmacokinetic Study

This protocol outlines the key steps to evaluate the oral bioavailability of a novel Celastrol formulation in a rodent model.

  • Animal Acclimation : Acclimate the animals (e.g., Sprague-Dawley rats) to the laboratory environment for at least one week, providing standard food and water.

  • Grouping : Divide the animals into groups (n ≥ 5 per group). A typical study includes:

    • Group 1: Intravenous (IV) administration of pure Celastrol (for calculating absolute bioavailability).

    • Group 2: Oral (PO) administration of pure Celastrol (control).

    • Group 3: Oral (PO) administration of the novel Celastrol formulation.

  • Dosing : Administer the respective formulations to the animals after an overnight fast. Ensure the dose of Celastrol is equivalent across the oral groups.

  • Blood Sampling : Collect blood samples (e.g., via the tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dosing).

  • Plasma Preparation : Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis : Extract Celastrol from the plasma samples (e.g., using a liquid-liquid or solid-phase extraction method). Quantify the Celastrol concentration using a validated analytical method, such as LC-MS/MS.[14][16]

  • Data Analysis : Plot the plasma concentration-time curves for each group. Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, and AUC. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Testing cluster_analysis Phase 4: Final Assessment Formulation Formulation Development (e.g., Liposomes, Micelles) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Stability Stability Assessment Characterization->Stability Release In Vitro Drug Release Stability->Release Uptake Cellular Uptake Studies (e.g., Caco-2 cells) Release->Uptake Toxicity Cytotoxicity Assay Uptake->Toxicity PK Pharmacokinetic Study (AUC, Cmax, F%) Toxicity->PK Efficacy Pharmacodynamic/ Efficacy Model PK->Efficacy Analysis Data Analysis & Conclusion Efficacy->Analysis

Caption: A typical experimental workflow for developing and evaluating a novel Celastrol formulation.

Logical_Relationships cluster_challenges Core Challenges of Celastrol cluster_solutions Bioavailability Enhancement Strategies Sol Poor Water Solubility Nano Nanoencapsulation (Liposomes, Micelles, NLCs) Sol->Nano Improves Dissolution Chem Chemical Modification (Prodrugs, Analogs) Sol->Chem Increases Polarity Perm Low Intestinal Permeability Perm->Nano Aids Transport Tox Systemic Toxicity Tox->Nano Enables Targeting Combo Combination Therapy & Co-delivery Tox->Combo Reduces Dose NFkB_Pathway Celastrol Celastrol IKK IKK Complex Celastrol->IKK NFkB_In IκBα-NF-κB (Inactive Complex) IKK->NFkB_In Phosphorylates IκBα IkB p-IκBα (Degradation) NFkB_Ac NF-κB (Active) IkB->NFkB_Ac NFkB_In->IkB NFkB_In->NFkB_Ac Releases NF-κB Nucleus Nucleus NFkB_Ac->Nucleus Transcription Inflammatory Gene Transcription Nucleus->Transcription Promotes

References

Technical Support Center: Chimeric Antigen Receptor (CAR) T-Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAR T-cell therapy development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during CAR T-cell experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the CAR T-cell manufacturing and evaluation process.

Issue 1: Low Transduction Efficiency

Q: My CAR T-cell transduction efficiency is consistently low (<30%). What are the potential causes and how can I troubleshoot this?

A: Low transduction efficiency is a frequent challenge in CAR T-cell manufacturing.[1] Several factors related to the T-cells, the viral vector, and the protocol itself can contribute to this issue. A systematic approach is crucial for identifying the root cause.

Potential Causes & Troubleshooting Steps:

  • T-Cell Quality: The initial state of the patient or donor T-cells is critical.[2] Cells from heavily pre-treated patients may be less viable or have reduced proliferative capacity.[2]

    • Solution: Whenever possible, use apheresis products from healthy donors for initial process development. Ensure proper cryopreservation and thawing techniques to maintain cell viability. Consider pre-enrichment steps to select for desired T-cell subsets (e.g., naïve or memory stem cells) and remove inhibitory cell populations like myeloid cells.[1]

  • Vector Titer and Quality: The concentration and quality of your lentiviral or retroviral vector are paramount.

    • Solution: Always titer your viral vector preparations accurately before use. A low titer (e.g., 1 x10^5 IU/mL) can result in poor transduction.[3] Ensure the vector was stored correctly and has not undergone excessive freeze-thaw cycles.

  • Activation Protocol: Suboptimal T-cell activation will lead to poor transduction, as lentiviral and retroviral vectors integrate most efficiently in dividing cells.

    • Solution: Optimize the concentration of anti-CD3/CD28 antibodies or beads. Evaluate T-cell activation markers (e.g., CD25, CD69) by flow cytometry 24-48 hours post-stimulation to confirm successful activation before adding the vector.

  • Transduction Conditions: The timing and components of the transduction step are key variables.

    • Solution: Introduce the viral vector 24-48 hours after T-cell activation. Using transduction enhancers can improve efficiency. If viral toxicity is suspected, consider reducing the transduction time or changing to fresh media 24 hours post-transduction.[4]

Troubleshooting Data Summary:

ParameterProblematic ObservationRecommended Range/StatePotential Action
Initial T-Cell Viability < 80% post-thaw> 90%Review cryopreservation/thawing protocol.
Vector Titer < 1 x 10^7 IU/mL> 1 x 10^8 IU/mLProduce or acquire higher-titer vector.
T-Cell Activation (CD25+) < 50% at 48h> 80%Optimize anti-CD3/CD28 concentration.
Transduction Efficiency < 30%30-70%[1]Optimize vector MOI, use enhancers.
Issue 2: Poor CAR T-Cell Expansion and Persistence

Q: My transduced CAR T-cells show poor expansion ex vivo and likely poor persistence in vivo. How can I improve this?

A: Achieving robust expansion and long-term persistence is crucial for therapeutic efficacy.[5] This is influenced by the CAR design, the T-cell phenotype, and the cell culture conditions.[6][7]

Potential Causes & Troubleshooting Steps:

  • T-Cell Differentiation and Exhaustion: Highly differentiated effector T-cells have limited proliferative capacity and persistence.[8] Prolonged ex vivo culture can push T-cells towards an exhausted state, characterized by high expression of inhibitory receptors like PD-1.[8][9]

    • Solution: Aim for a final product enriched in less-differentiated T-cell subsets, such as central memory (Tcm) and stem cell memory (Tscm) T-cells.[8] Shortening the ex vivo culture duration can help preserve a less-differentiated phenotype.[10]

  • Cytokine Support: The choice and concentration of cytokines used during expansion significantly impact the final cell product's phenotype and function.[6]

    • Solution: While IL-2 is commonly used, it can promote a more differentiated and exhausted phenotype.[6] Consider using a combination of IL-7 and IL-15, which are known to promote the survival and expansion of memory T-cell populations.[7]

  • CAR Construct Design: The costimulatory domain within the CAR construct (e.g., CD28 or 4-1BB) influences T-cell signaling, proliferation, and persistence.

    • Solution: CARs with a 4-1BB costimulatory domain are often associated with more gradual expansion but enhanced long-term persistence compared to CD28-based CARs, which can lead to more rapid but potentially exhaustive activation.[8]

  • Tonic Signaling: Some CAR constructs can cluster and signal in the absence of their target antigen, leading to chronic activation and subsequent T-cell exhaustion.[8]

    • Solution: This is an issue of construct design. If tonic signaling is suspected, re-engineering the hinge or transmembrane domain of the CAR may be necessary to reduce ligand-independent signaling.

Troubleshooting Data Summary:

ParameterProblematic ObservationRecommended Phenotype/ConditionPotential Action
T-Cell Phenotype High % of Effector Memory (Temra)High % of Central Memory (Tcm) / Stem Cell Memory (Tscm)Shorten culture time; use specific cytokines.
Exhaustion Markers High PD-1, TIM-3 expressionLow PD-1, TIM-3 expressionShorten culture time; consider 4-1BB domain.
Expansion Fold-Change < 100-fold over 10 days> 1000-fold over 10-12 days[11]Optimize cell density and cytokine cocktail (IL-7/IL-15).[7][11]
Cytokine Cocktail IL-2 onlyIL-7 and IL-15 combinationSwitch or supplement cytokine support.[7]
Issue 3: Inconsistent or Low In Vitro Cytotoxicity

Q: My CAR T-cells show low or variable killing of target cells in our in vitro cytotoxicity assay. What could be wrong?

A: An in vitro cytotoxicity assay is a critical potency test. Low efficacy can stem from issues with the CAR T-cells (effectors), the target cells, or the assay setup itself.

Potential Causes & Troubleshooting Steps:

  • Effector Cell Potency: As discussed above, the CAR T-cells may be exhausted or may have low CAR expression.

    • Solution: Verify high CAR expression on your effector cells via flow cytometry. Ensure the cells are healthy and have not been in culture for an extended period. Use an appropriate Effector-to-Target (E:T) ratio; test a range of ratios to determine cytotoxic potency.[12]

  • Target Cell Antigen Expression: The target cells must express sufficient levels of the target antigen on their surface. Tumor cells can sometimes downregulate or lose the target antigen.[5]

    • Solution: Confirm antigen expression on target cells using flow cytometry immediately before setting up the assay. Use a consistent, low-passage batch of target cells for all experiments.

  • Assay Method and Duration: The choice of assay (e.g., Chromium-51 release, luciferase-based, impedance-based, or flow cytometry-based) and its duration can impact results.[13][14]

    • Solution: A standard 4-hour chromium release assay may be too short for some CAR T-cell killing mechanisms. Consider longer co-culture times (18-24 hours) and use a method that measures endpoint lysis, such as a luciferase or flow cytometry-based assay. Ensure your assay controls (e.g., target cells alone, effector cells alone, target cells with untransduced T-cells) are included and behave as expected.

Experimental Protocols

Protocol: Flow Cytometry-Based In Vitro Cytotoxicity Assay

This protocol provides a method for quantifying CAR T-cell mediated cytotoxicity by co-culturing effector and target cells and analyzing cell viability using flow cytometry.[12]

Materials:

  • CAR T-cells (Effector cells)

  • Untransduced T-cells (Negative control effectors)

  • Target cells (Antigen-positive)

  • Antigen-negative cell line (Negative control targets)

  • Cell Trace Dye (e.g., CFSE or CellTrace Violet)

  • Complete RPMI medium

  • 96-well U-bottom plate

  • Viability Dye (e.g., 7-AAD or a live/dead fixable dye)

  • FACS tubes and flow cytometer

Methodology:

  • Target Cell Labeling:

    • Resuspend 1x10^7 target cells in 1 mL PBS.

    • Add Cell Trace Dye to the recommended final concentration (e.g., 1-5 µM for CFSE).

    • Incubate for 15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of complete medium.

    • Wash the cells twice with complete medium. Resuspend in complete medium at 1x10^5 cells/mL.

  • Assay Setup:

    • Plate 100 µL of the labeled target cells into the wells of a 96-well U-bottom plate (10,000 cells/well).

    • Prepare effector cells (CAR T-cells and untransduced T-cells) at various concentrations to achieve the desired E:T ratios (e.g., 10:1, 5:1, 1:1).

    • Add 100 µL of the effector cell suspension to the appropriate wells.

    • Include control wells:

      • Targets only (for spontaneous death).

      • Targets + Untransduced T-cells (for non-specific killing).

  • Co-culture:

    • Centrifuge the plate briefly (300 x g for 1 minute) to pellet the cells and facilitate contact.

    • Incubate for the desired time (e.g., 4 hours or 18 hours) at 37°C, 5% CO2.

  • Staining and Acquisition:

    • After incubation, gently resuspend the cells. Transfer the contents of each well to a FACS tube.

    • Add the viability dye according to the manufacturer's protocol. Incubate as required.

    • Wash the cells with FACS buffer.

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., >5,000 target cell events).

  • Data Analysis:

    • Gate on the target cell population based on the Cell Trace Dye fluorescence.

    • Within the target cell gate, quantify the percentage of live (Viability Dye negative) and dead (Viability Dye positive) cells.

    • Calculate the percent specific lysis using the formula: % Specific Lysis = 100 * (% Lysis in Test Sample - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) Where % Lysis = % of dead target cells.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities associated with CAR T-cell therapy, and how are they relevant to preclinical experiments? A: The two most significant and common toxicities are Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).[5][15][16] CRS is a systemic inflammatory response caused by the massive and rapid release of cytokines by activated CAR T-cells and other immune cells.[17] ICANS involves neurological symptoms ranging from confusion and speech difficulties to seizures.[18][19] In preclinical development, it is crucial to design in vitro and in vivo assays that can predict the potential for these toxicities. This includes measuring cytokine release (e.g., IL-6, IFN-γ) from CAR T-cells upon co-culture with target cells and using animal models that can recapitulate aspects of these human-specific toxicities.[20]

Q2: What is "antigen escape" and how can we mitigate it? A: Antigen escape is a mechanism of treatment resistance where tumor cells reduce or eliminate the expression of the target antigen, making them invisible to the CAR T-cells.[5] This is a major cause of relapse after CAR T-cell therapy.[21] Strategies to overcome this include designing CAR T-cells that target two different antigens simultaneously (dual-targeting CARs) or developing CARs against novel, more stable tumor antigens.[21][22]

Q3: What is the difference between autologous and allogeneic CAR T-cell therapy? A: Autologous CAR T-cell therapy uses a patient's own T-cells, which are extracted, engineered, and then re-infused into the same patient.[2] This ensures perfect immunological compatibility. Allogeneic ("off-the-shelf") CAR T-cell therapy uses T-cells from a healthy donor to manufacture a product that can be given to multiple patients.[23] While allogeneic therapies could overcome manufacturing delays and high costs, they carry the risk of graft-versus-host disease (GvHD), where the donor T-cells attack the patient's healthy tissues.[23]

Q4: Why is the CD4+/CD8+ T-cell ratio important in the final CAR T-cell product? A: The ratio of CD4+ "helper" T-cells to CD8+ "killer" T-cells in the infusion product can influence the therapy's overall effectiveness and persistence.[6] CD8+ T-cells are the primary mediators of cytotoxicity, while CD4+ T-cells provide essential support for the function and survival of CD8+ CAR T-cells through cytokine secretion. Some manufacturing protocols aim for a defined 1:1 ratio of CD4+ to CD8+ CAR T-cells to produce a more consistent and potent product.[10]

Q5: What are the key quality control assays for a final CAR T-cell product before infusion? A: Before a CAR T-cell product can be released for clinical use, it must pass a series of rigorous quality control tests. Key assays include:

  • Viability: Ensuring a high percentage of live cells.

  • Purity: Confirming the identity of the cells (e.g., % CD3+ T-cells) and absence of contaminating cells.[10]

  • Potency: Demonstrating the product's biological function, typically through a cytotoxicity assay and/or cytokine release assay.[10][13]

  • CAR Expression: Quantifying the percentage of T-cells that successfully express the CAR on their surface.

  • Vector Copy Number (VCN): Measuring the average number of viral vector copies integrated into the genome of each cell to ensure safety and consistency.[1]

  • Sterility and Endotoxin Testing: Confirming the absence of bacterial, fungal, or mycoplasma contamination and bacterial endotoxins.[10]

Visualizations

Diagrams of Key Processes

CAR_T_Signaling_Pathway cluster_CAR_T_Cell CAR T-Cell cluster_Tumor_Cell Tumor Cell cluster_Response T-Cell Response CAR Chimeric Antigen Receptor (CAR) CD3z CD3-zeta (Signal 1) CAR->CD3z Activation Costim Costimulatory Domain (e.g., 4-1BB, CD28) (Signal 2) CAR->Costim Survival & Proliferation Proliferation Proliferation CD3z->Proliferation Cytotoxicity Cytotoxicity (Granzyme/Perforin) CD3z->Cytotoxicity Costim->Proliferation Cytokines Cytokine Release (IFN-γ, IL-2) Costim->Cytokines Antigen Target Antigen Antigen->CAR Binding CAR_T_Workflow start 1. Leukapheresis (Patient/Donor Blood) selection 2. T-Cell Selection (CD4+/CD8+) start->selection activation 3. Activation (anti-CD3/CD28) selection->activation transduction 4. Transduction (Lentiviral/Retroviral Vector) activation->transduction expansion 5. Expansion (Cytokines IL-7/IL-15) transduction->expansion qc 6. Quality Control (Potency, Purity, Safety) expansion->qc infusion 7. Cryopreservation & Infusion into Patient qc->infusion Troubleshooting_Tree n1 Low In Vitro Cytotoxicity n2 Check CAR Expression on T-Cells n1->n2 n3 Low (<50%) n2->n3 Result n4 High (>50%) n2->n4 Result n5 Troubleshoot Transduction/ Manufacturing n3->n5 Action n6 Check Target Antigen Expression n4->n6 n7 Low/Absent n6->n7 Result n8 High n6->n8 Result n9 Use New/Verified Target Cell Lot n7->n9 Action n10 Review Assay Setup n8->n10 n11 Are E:T Ratios Optimal? n10->n11 n12 Is Assay Duration Sufficient? n10->n12 n13 Test Wider Range of E:T Ratios n11->n13 Action n14 Increase Incubation Time (e.g., 18h) n12->n14 Action

References

Technical Support Center: Celastrol Interference with Fluorescent Reporters

Author: BenchChem Technical Support Team. Date: December 2025

Please note: Initial searches for "Celad" did not yield relevant results regarding interference with fluorescent reporters. Based on the context of drug discovery and natural compounds, it is highly probable that the intended topic was Celastrol (B190767) , a well-researched natural compound. This technical support center will focus on Celastrol's interference with fluorescent reporters.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address issues encountered when using Celastrol in experiments involving fluorescent reporters.

Frequently Asked Questions (FAQs)

Q1: What is Celastrol and why might it interfere with my fluorescence experiments?

Celastrol is a natural pentacyclic triterpenoid (B12794562) extracted from the Tripterygium wilfordii plant, commonly known as the "Thunder God Vine".[1][2] It is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-obesity effects.[1][2]

Interference with fluorescence assays can occur due to Celastrol's intrinsic chemical properties. As a colored compound, it absorbs light in the visible spectrum, which can lead to an "inner filter effect".[3][4] This means Celastrol can absorb the excitation light intended for your fluorescent reporter or the emission light from it, leading to inaccurate measurements.

Q2: What are the primary mechanisms of Celastrol's interference with fluorescent reporters?

The most likely mechanism of interference is the inner filter effect . This can happen in two ways:

  • Absorption of Excitation Light: If Celastrol's absorbance spectrum overlaps with the excitation spectrum of your fluorophore, it will compete for the excitation photons, reducing the number of fluorophores that are excited and thus lowering the fluorescence emission.

  • Absorption of Emission Light: If Celastrol's absorbance spectrum overlaps with the emission spectrum of your fluorophore, it can absorb the emitted photons before they are detected, again leading to a reduced signal.

Another potential, though less documented, mechanism is fluorescence quenching , where Celastrol could directly interact with the excited fluorophore, causing it to return to the ground state without emitting a photon.

Q3: Which fluorescent reporters are most likely to be affected by Celastrol?

Fluorescent reporters with excitation or emission spectra that overlap with Celastrol's absorbance spectrum are most susceptible to interference. Celastrol is a reddish-colored compound and has a significant absorbance peak around 450 nm.[3] Therefore, fluorophores that are excited by or emit light in the blue-green to green region of the spectrum are at high risk of interference.

Examples of potentially affected fluorescent reporters:

  • Green Fluorescent Protein (GFP) and its variants (e.g., eGFP)

  • Fluorescein (FITC)

  • Alexa Fluor 488

  • Cyanine dyes like Cy2

Fluorophores with excitation and emission in the far-red or near-infrared regions are less likely to be affected.

Q4: What are the common signs of Celastrol interference in my experimental data?
  • Decreased fluorescence intensity: A dose-dependent decrease in the fluorescence signal as the concentration of Celastrol increases.

  • Inconsistent or non-reproducible results: High variability between replicate wells or experiments.

  • Apparent inhibition or activation in bioassays: False positives or negatives in high-throughput screening (HTS) due to signal attenuation.

  • Distorted emission spectra: A change in the shape of the fluorescence emission spectrum if Celastrol absorbs a portion of the emitted light.

Troubleshooting Guides

Problem 1: Reduced fluorescence signal in the presence of Celastrol.

Possible Cause: Inner filter effect due to Celastrol's light absorption.

Solutions:

  • Optimize Celastrol Concentration: Determine the lowest effective concentration of Celastrol for your biological system to minimize its absorptive effects.

  • Thorough Washing: If possible, wash the cells or sample to remove Celastrol before fluorescence measurement.

  • Use Spectrally-Distinct Fluorophores: Switch to a fluorescent reporter with excitation and emission wavelengths that do not overlap with Celastrol's absorbance spectrum (e.g., far-red or near-infrared dyes).

  • Control Experiments: Always include controls with Celastrol but without the fluorescent reporter to measure any background signal, and controls with the fluorescent reporter but without Celastrol to establish a baseline.

Problem 2: High background signal in fluorescence measurements.

Possible Cause: Potential autofluorescence of Celastrol.

Solutions:

  • Measure Celastrol's Intrinsic Fluorescence: Run a sample containing only Celastrol in your assay buffer to see if it produces a signal at your detection wavelengths.

  • Spectral Unmixing: If your imaging system has a spectral detector, you can measure the emission spectrum of Celastrol and use software to subtract this "unwanted" spectrum from your experimental images.

  • Appropriate Blank Subtraction: Subtract the signal from wells containing Celastrol at the corresponding concentration from your experimental wells.

Quantitative Data

The following table summarizes the key spectral property of Celastrol relevant to fluorescence interference.

CompoundMaximum Absorbance (λmax)Solvent/BufferReference
Celastrol~450 nmPBS (pH 7.4)[3]

Experimental Protocols

Protocol 1: Measuring the Absorbance Spectrum of Celastrol

Objective: To determine the absorbance profile of Celastrol to identify potential spectral overlap with fluorescent reporters.

Materials:

  • Celastrol

  • Appropriate solvent (e.g., DMSO for stock, PBS for final dilution)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of Celastrol in a suitable solvent (e.g., 10 mM in DMSO).

  • Dilute the Celastrol stock solution in your experimental buffer (e.g., PBS) to the final working concentration.

  • Use the same experimental buffer as a blank to zero the spectrophotometer.

  • Measure the absorbance of the Celastrol solution across a range of wavelengths (e.g., 300-700 nm).

  • Identify the wavelength of maximum absorbance (λmax).

Protocol 2: Cell Washing for Removal of Small Molecules

Objective: To remove extracellular Celastrol from cell cultures before fluorescence measurements.

Materials:

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Micropipette and sterile tips

Procedure:

  • Carefully aspirate the culture medium containing Celastrol from the cell monolayer. To avoid detaching cells, tilt the plate and aspirate from the edge of the well.

  • Gently add pre-warmed PBS to the side of the well, avoiding direct dispensing onto the cells. Use a volume sufficient to cover the cell monolayer (e.g., 1 mL for a 12-well plate).

  • Gently rock the plate to wash the cells.

  • Aspirate the PBS wash solution.

  • Repeat the wash steps (steps 2-4) two more times for a total of three washes.

  • After the final wash, add the imaging buffer or medium required for your fluorescence measurement.

Visualizations

InnerFilterEffect Mechanism of Inner Filter Effect by Celastrol cluster_excitation Excitation Interference cluster_emission Emission Interference Excitation Light Excitation Light Celastrol_absorbs_ex Celastrol (absorbs excitation light) Excitation Light->Celastrol_absorbs_ex Fluorophore_ex Fluorophore Excitation Light->Fluorophore_ex Reduced_Excitation Reduced Excitation Fluorophore_ex->Reduced_Excitation Excited_Fluorophore Excited Fluorophore Emitted_Light Emitted Light Excited_Fluorophore->Emitted_Light Celastrol_absorbs_em Celastrol (absorbs emitted light) Emitted_Light->Celastrol_absorbs_em Detector Detector Emitted_Light->Detector Reduced_Signal Reduced Signal Detector->Reduced_Signal

Caption: Inner filter effect by Celastrol.

TroubleshootingWorkflow Troubleshooting Celastrol Interference Workflow start Reduced Fluorescence Signal Observed with Celastrol check_spectrum Measure Celastrol Absorbance Spectrum start->check_spectrum overlap Spectral Overlap with Fluorophore? check_spectrum->overlap wash Implement Washing Protocol to Remove Celastrol overlap->wash Yes controls Run Control Experiments (Celastrol alone, Fluorophore alone) overlap->controls No change_fluorophore Switch to Spectrally-Distinct Fluorophore (Far-Red/NIR) wash->change_fluorophore optimize_conc Optimize (Lower) Celastrol Concentration change_fluorophore->optimize_conc re_evaluate Re-evaluate Fluorescence Signal controls->re_evaluate optimize_conc->controls

Caption: Workflow for troubleshooting interference.

ReporterSelection Logic for Fluorescent Reporter Selection with Celastrol start Experiment Requires Celastrol celastrol_spectrum Celastrol Absorbs ~450 nm start->celastrol_spectrum fluorophore_choice Select Fluorescent Reporter celastrol_spectrum->fluorophore_choice blue_green Blue-Green Emitters (e.g., GFP, FITC) fluorophore_choice->blue_green Choice 1 far_red Far-Red/NIR Emitters (e.g., Cy5, Alexa Fluor 647) fluorophore_choice->far_red Choice 2 high_risk High Risk of Interference blue_green->high_risk low_risk Low Risk of Interference far_red->low_risk proceed Proceed with Caution (Requires extensive controls) high_risk->proceed recommended Recommended Choice low_risk->recommended

Caption: Selecting a fluorescent reporter.

References

Technical Support Center: Modifying Celad Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for informational purposes only and does not constitute medical advice. Researchers, scientists, and drug development professionals should always refer to the specific clinical trial protocols and regulatory guidelines applicable to their work. The term "Celad" as used in this document is a placeholder, as no specific drug or treatment with this name was identified in publicly available information. The content provided is based on general principles of clinical trial design and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when planning to modify the duration of a treatment regimen in a clinical trial?

When considering a modification to the treatment duration, it is crucial to develop a clear and scientifically sound clinical trial protocol.[1] Key considerations should include:

  • Preclinical Data: Leverage available preclinical data to guide the design of studies.[1]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Integrate safety, PK, and PD assessments. Study designs that link PK and PD endpoints provide essential data for making robust decisions about dose levels and duration.[1]

  • Safety Monitoring: The duration of monitoring for adverse events should be specified and sufficient to cover the expected duration of any potential events.[2]

  • Regulatory Requirements: Be experienced in the ethical and regulatory requirements of the relevant regions (e.g., North America, Europe, Asia).[1]

Q2: How can we assess the efficacy of a modified treatment duration?

Assessing the efficacy of a modified treatment duration involves several key objectives and endpoints, which should be clearly defined in the study protocol.[3] These may include:

  • Primary Objectives: Clearly state the primary goal, such as assessing the efficacy of the treatment on clinical remission.[3]

  • Secondary Objectives: Include assessments of clinical response, symptomatic response and remission, and endoscopic changes.[3]

  • Biomarkers: Evaluate the effect of the treatment on health-related subject-reported outcomes and relevant biomarkers.[3]

Q3: What are the potential risks associated with altering the treatment duration?

Altering treatment duration can introduce several risks that need to be carefully managed. A "study risk evaluation" should be conducted, which is protocol-specific.[2] This assessment should consider whether subjects are forgoing the standard of care and if they might be subjected to unanticipated toxicities.[2] Establishing clear stopping rules is also important, specifying conditions such as the type and number of adverse events that would warrant a temporary suspension of enrollment.[2]

Troubleshooting Guides

Issue: Sub-optimal therapeutic effect observed with the current treatment duration.

  • Re-evaluate Preclinical Data: Review the initial dose-finding and duration studies in animal models to ensure the clinical protocol is well-supported.

  • Analyze PK/PD Data: Conduct a thorough analysis of pharmacokinetic and pharmacodynamic data from existing trials to understand drug exposure and biological effect over time.[1]

  • Consider Adaptive Trial Designs: Implement adaptive study designs that allow for modifications to treatment duration based on interim analyses.[1]

Issue: Unexpected adverse events emerge with extended treatment.

  • Intensify Safety Monitoring: Increase the frequency and scope of safety assessments for participants in the extended treatment arms. This could include more frequent Holter monitoring for cardiac safety, for instance.[1]

  • Review and Revise Protocol: Based on the nature of the adverse events, the study protocol may need to be revised. This could include changes to eligibility criteria or the monitoring plan.[2]

  • Consult with Regulatory Agencies: Discuss the safety findings and any proposed protocol amendments with the relevant regulatory bodies, such as the FDA.[2]

Experimental Protocols

Protocol: Dose-Ranging and Duration-Finding Study

This type of study is essential in early-phase clinical trials to establish the optimal dose and treatment duration.

Objectives:

  • To determine the maximum tolerated dose (MTD) or maximum feasible dose.[2]

  • To assess the safety and tolerability of different treatment durations.

  • To evaluate preliminary efficacy and pharmacodynamic responses.

Methodology:

  • Study Design: An ascending dose study design is often employed.[1] This can be a single-arm study, especially in cases of unmet medical need with relapsed or refractory populations.[2]

  • Subject Selection: Define clear inclusion and exclusion criteria.[3]

  • Treatment Administration: Subjects are randomized to receive different doses or placebo for a specified initial duration.[3]

  • Assessments:

    • Safety: Monitor for adverse events, with predefined stopping rules.[2]

    • Pharmacokinetics: Collect samples to assess drug concentration over time.[3]

    • Efficacy: Measure primary and secondary endpoints at predefined time points.[3]

  • Data Analysis: Analyze safety, PK, and efficacy data to inform decisions for later-phase studies.[1]

Quantitative Data Summary

As "this compound" is a placeholder, the following table provides a generalized structure for summarizing data from a hypothetical study on modifying treatment duration.

Treatment ArmDuration (Weeks)Number of SubjectsPrimary Efficacy Endpoint (e.g., Clinical Remission Rate)Key Adverse Events (>5% incidence)
Placebo1211015%Headache (8%), Nausea (6%)
This compound (2 mg)1222045%Lymphopenia (10%), Increased LFTs (7%)
This compound (2 mg)2422055%Lymphopenia (12%), Increased LFTs (9%), URI (6%)

Signaling Pathways and Workflows

Logical Workflow for Modifying Treatment Duration

This diagram outlines the decision-making process for modifying treatment duration in a clinical development program.

cluster_0 Phase 1: Safety & PK/PD cluster_1 Phase 2: Efficacy & Duration Finding cluster_2 Phase 3: Confirmation A Preclinical Data Review B Initial Human Dose Escalation A->B C Establish MTD & Preliminary PK/PD B->C D Randomized, Controlled Trial with Multiple Durations C->D Go/No-Go Decision E Interim Analysis of Efficacy & Safety D->E F Select Optimal Duration(s) E->F G Pivotal Trial with Selected Duration(s) F->G Proceed to Confirmation H Confirm Safety & Efficacy G->H I Regulatory Submission H->I

Caption: Clinical trial workflow for duration modification.

Hypothetical Signaling Pathway for "this compound"

Assuming "this compound" is an inhibitor of an intracellular signaling pathway, the following diagram illustrates a potential mechanism of action.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF_Inhibitor Transcription Factor Inhibitor Kinase2->TF_Inhibitor inactivates TF Transcription Factor TF_Inhibitor->TF releases Gene Target Gene Expression TF->Gene promotes transcription This compound This compound This compound->Kinase2 inhibits GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Hypothetical "this compound" mechanism of action.

References

Technical Support Center: Managing Celad Batch-to-Batch Variation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Celad, a novel cell-based immunotherapy product. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variation and to provide guidance for robust and reproducible experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the efficacy of this compound in our in vitro cytotoxicity assays. What are the potential causes?

A1: Batch-to-batch variability in this compound's performance is a known challenge and can originate from several sources throughout the manufacturing and experimental process. The primary contributing factors include:

  • Inherent Biological Variability of Starting Material: this compound is a cell-based therapy, and the characteristics of the donor cells can vary significantly. Factors such as donor health, genetics, and previous treatments can impact the final product's potency.[1][2][3]

  • Raw Material and Reagent Variability: The quality and consistency of raw materials used in the manufacturing process, such as cell culture media, cytokines, and activation reagents, can fluctuate between lots.[4][5][6][7] This includes critical components like serum and growth factors, which can have undefined compositions.[5]

  • Manufacturing ProcessVariability: Even with standardized protocols, minor deviations in the manufacturing process, including cell selection, activation, transduction, and expansion, can lead to differences in the final this compound product.[2][8] Manual processing steps are particularly prone to introducing variability.[2]

  • Analytical Method Variability: The assays used to characterize this compound, such as flow cytometry for identity and purity or cytotoxicity assays for potency, have their own inherent variability.[9]

Q2: How can we qualify a new batch of this compound to ensure it will perform similarly to previous batches?

A2: Implementing a robust qualification plan for each new batch is crucial. This should involve a side-by-side comparison with a previously characterized and well-performing "golden" batch or a reference standard. Key steps include:

  • Identity and Purity Assessment: Confirm the identity and purity of the this compound population using flow cytometry with a consistent antibody panel.

  • Viability and Cell Count: Measure cell viability and concentration to ensure consistency in dosing.

  • Potency Assay: Perform a functional assay, such as a cytotoxicity or cytokine release assay, to compare the biological activity of the new batch against the reference standard. It is recommended to generate a full dose-response curve to compare metrics like the EC50.

  • Stability Testing: Assess the stability of the new batch under recommended storage and handling conditions.

A standardized protocol for new batch qualification is provided in the "Experimental Protocols" section below.

Q3: We've noticed a new batch of this compound shows unexpected toxicity in our cell models. What could be the cause?

A3: Unexpected toxicity from a new batch can be alarming and may be due to:

  • Residual Impurities: The new batch may contain higher levels of residual impurities from the manufacturing process, such as activation reagents or cytokines.

  • Endotoxin (B1171834) Contamination: Endotoxin contamination can induce non-specific inflammatory responses and cytotoxicity. Each new batch should be tested for endotoxin levels.[7]

  • Altered Off-Target Activity: The cellular composition of the new batch might be slightly different, leading to off-target effects not observed with previous batches.

It is crucial to re-evaluate the purity of the batch and test for common contaminants.

Troubleshooting Guides

Issue 1: Inconsistent Potency in Cytotoxicity Assays
Potential Cause Troubleshooting Steps
Batch-to-Batch Variation in this compound 1. Qualify the new batch against a reference standard (see protocol below).2. Generate a full dose-response curve for both batches.3. If a significant shift in EC50 is observed, consider adjusting the cell dose for future experiments.
Target Cell Variability 1. Ensure target cells are from a consistent passage number and are healthy.2. Thaw and culture target cells consistently for each experiment.3. Consider using a single, large frozen batch of target cells for the duration of a study.
Assay Reagent Variability 1. Use the same lot of critical assay reagents (e.g., media, serum, detection reagents) for all comparative experiments.2. If a new reagent lot must be used, perform a bridging study to ensure it does not alter assay performance.[10]
Inconsistent Operator Technique 1. Standardize all pipetting and cell handling steps.2. Ensure all operators are trained on the same protocol.
Issue 2: Poor this compound Viability After Thawing
Potential Cause Troubleshooting Steps
Improper Thawing Technique 1. Follow the recommended thawing protocol precisely.2. Thaw cells quickly in a 37°C water bath and dilute slowly into pre-warmed media.
Cryopreservation Issues 1. If the issue persists across multiple vials of the same batch, contact the manufacturer.2. Review your own cell freezing procedures if you are cryopreserving aliquots.
Batch-Specific Sensitivity 1. Some batches may be more sensitive to the stress of cryopreservation and thawing. Handle these batches with extra care.

Experimental Protocols

Protocol 1: Qualification of a New this compound Batch

Objective: To compare the identity, purity, viability, and potency of a new batch of this compound against a reference standard.

Materials:

  • New batch of this compound

  • Reference standard this compound (a previously characterized, well-performing batch)

  • Target cells (e.g., a tumor cell line)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Flow cytometry antibodies (for identity and purity markers)

  • Viability dye (e.g., Trypan Blue or a fluorescent viability dye)

  • Cytotoxicity assay kit (e.g., LDH release or a cell viability-based assay)

Methodology:

  • Thawing and Recovery:

    • Thaw one vial of the new batch and one vial of the reference standard simultaneously using the recommended protocol.

    • Take a small aliquot for immediate viability and cell count assessment.

    • Culture the remaining cells overnight in a 37°C, 5% CO2 incubator to allow for recovery.

  • Identity and Purity Assessment (Flow Cytometry):

    • After overnight recovery, stain cells from both batches with a pre-defined panel of fluorescently labeled antibodies to identify the this compound population and any potential contaminating cell types.

    • Acquire data on a flow cytometer using standardized settings.

    • Analyze the data to determine the percentage of the desired this compound population.

  • Viability and Cell Count:

    • Perform a cell count and viability assessment on both batches using a hemocytometer with Trypan Blue or an automated cell counter.

  • Potency Assay (Cytotoxicity):

    • Plate target cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

    • The next day, prepare serial dilutions of both the new this compound batch and the reference standard.

    • Add the this compound cells to the target cells at various Effector-to-Target (E:T) ratios.

    • Include control wells with target cells only (spontaneous lysis) and target cells with a lysis agent (maximum lysis).

    • Incubate for the recommended time (e.g., 4, 18, or 24 hours).

    • Measure cytotoxicity using the chosen method (e.g., LDH release).

    • Calculate the percentage of specific lysis for each E:T ratio.

    • Plot the dose-response curves and compare the EC50 values.

Acceptance Criteria (Example):

Parameter Acceptance Criteria
Purity (% this compound cells) > 90%
Viability > 85% post-thaw
Potency (EC50) Within 0.5-fold to 2-fold of the reference standard

Quantitative Data Summary

The following table summarizes potential sources of variability and their impact, based on literature in the cell therapy field.

Source of Variability Parameter Affected Potential Impact Mitigation Strategy
Donor Starting Material Potency, ProliferationUp to 5-fold difference in efficacyStringent donor selection criteria, development of robust manufacturing processes to normalize variability
Raw Materials (e.g., Serum) Cell Growth, Differentiation20-50% variation in cell expansionUse of chemically defined media, qualification of new raw material lots
Manufacturing Process Purity, Viability, PotencyCan lead to batch failureAutomation of manufacturing steps, robust in-process controls
Cryopreservation Viability, Potency10-30% loss of viability and functionStandardized and controlled-rate freezing protocols

Visualizations

Hypothetical this compound Signaling Pathway

Celad_Signaling cluster_target Target Cell cluster_this compound This compound Tumor_Antigen Tumor Antigen CAR Chimeric Antigen Receptor (CAR) Tumor_Antigen->CAR Binding & Activation Signaling_Domain_1 CD3ζ CAR->Signaling_Domain_1 Signaling_Domain_2 Co-stimulatory Domain CAR->Signaling_Domain_2 PI3K_Akt PI3K/Akt Pathway Signaling_Domain_1->PI3K_Akt MAPK MAPK Pathway Signaling_Domain_1->MAPK NFkB NF-κB Pathway Signaling_Domain_2->NFkB Proliferation Proliferation PI3K_Akt->Proliferation Cytokine_Release Cytokine Release (IFN-γ, TNF-α) MAPK->Cytokine_Release Cytotoxicity Cytotoxicity (Granzyme, Perforin) NFkB->Cytotoxicity

Caption: Hypothetical signaling cascade in this compound upon engagement with a tumor antigen.

Experimental Workflow for New Batch Qualification

Batch_Qualification_Workflow Start Start Thaw Thaw New Batch & Reference Standard Start->Thaw Assess_Viability Assess Viability & Cell Count Thaw->Assess_Viability Overnight_Culture Overnight Culture Assess_Viability->Overnight_Culture Flow_Cytometry Identity & Purity (Flow Cytometry) Overnight_Culture->Flow_Cytometry Potency_Assay Potency Assay (Cytotoxicity) Overnight_Culture->Potency_Assay Analyze_Data Analyze Data & Compare to Specs Flow_Cytometry->Analyze_Data Potency_Assay->Analyze_Data Decision Meets Specs? Analyze_Data->Decision Accept Accept Batch Decision->Accept Yes Reject Reject Batch & Investigate Decision->Reject No End End Accept->End Reject->End

Caption: Workflow for the qualification of a new batch of this compound.

References

Technical Support Center: Minimizing Compound Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of precipitation in my cell culture medium?

Precipitation in cell culture media can stem from two main sources: the inherent instability of the media components themselves or the introduction of a new substance, such as a drug candidate.[1]

  • Media Component Precipitation: Turbidity or visible precipitates can form due to chemical interactions between media components, temperature fluctuations, or improper preparation techniques.[1] Key factors include:

    • Temperature Shifts: Abrupt changes in temperature, such as rapid thawing or repeated freeze-thaw cycles, can cause high-molecular-weight proteins and salts to precipitate out of solution.[1][2]

    • Evaporation: Water loss from media, often due to improper incubator humidity, increases the concentration of salts and other components, leading to their precipitation, which can appear as crystals.[1][3][4]

    • pH Instability: Cellular metabolism produces acidic waste products that lower the pH of the medium.[1] This pH shift can decrease the solubility of certain media components. The bicarbonate buffering system in most media is also sensitive to the atmospheric CO2 concentration in the incubator.[1]

    • Improper Mixing: The order of reagent addition when preparing media from powder is critical. For instance, calcium salts can react with other components to form insoluble precipitates if not dissolved and added correctly.[1][2]

  • Compound-Related Precipitation: When adding a new compound (e.g., a drug dissolved in a solvent like DMSO) to your culture medium, precipitation can occur due to:

    • Low Aqueous Solubility: The compound may have inherently poor solubility in the aqueous environment of the cell culture medium.[1][5]

    • High Final Concentration: The intended final concentration of your compound may exceed its solubility limit in the culture medium.[5]

    • Solvent Shock: Rapidly diluting a concentrated stock solution from an organic solvent (like DMSO) into the aqueous media can cause a sudden change in polarity, leading the compound to "crash out" or precipitate.[6]

Q2: My compound, dissolved in DMSO, precipitates when I add it to the media. What can I do?

This is a common issue, especially with hydrophobic compounds. Here are several strategies to address it:

  • Optimize Dilution Technique: Instead of adding the concentrated stock directly, perform a serial dilution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) medium, then add this to the final volume. Adding the compound dropwise while gently mixing can also help.[5][7]

  • Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, ideally below 0.5% and preferably below 0.1%, to minimize both cell toxicity and precipitation.[5][8]

  • Use Pre-Warmed Media: Always add your compound to media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.[5][7]

  • Leverage Serum Proteins: If your experiment allows, the proteins in fetal bovine serum (FBS), such as albumin, can bind to and help solubilize hydrophobic compounds.[1]

  • Consider Solubility Enhancers: For particularly difficult compounds, solubility enhancers like cyclodextrins can be used. These molecules encapsulate hydrophobic drugs, increasing their aqueous solubility.[1]

Q3: Can I just filter out the precipitate from my media or compound solution?

Filtering is generally not recommended to solve a precipitation problem. When you filter the solution, you are removing the precipitated compound, which means the final concentration of your active compound in the media will be lower than intended and, critically, unknown.[1] This will lead to inaccurate and non-reproducible experimental results. The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[1]

Troubleshooting Guides

Guide 1: Troubleshooting General Precipitation in Cell Culture Media

Use this guide if you observe unexpected turbidity or precipitate in your cell culture medium.

Step 1: Visual and Microscopic Examination

  • Observation: Is the medium uniformly cloudy, or are there distinct particles?

  • Microscopy: Examine a sample of the medium under a microscope.

    • Microbial Contamination: Look for motile bacteria or budding yeast. Fungal contamination may appear as filamentous structures.

    • Chemical Precipitate: This often appears as amorphous particles or crystalline structures.[1]

Step 2: Identify the Cause Use the table below to pinpoint the likely cause of the precipitation.

ObservationPotential CauseRecommended Solution
Precipitate appears in freshly thawed serum or media.Temperature Shock: Improper thawing or repeated freeze-thaw cycles.[1][2]Thaw media and serum slowly at 4°C or in a 37°C water bath. Aliquot into single-use volumes to avoid re-freezing.[1]
Precipitate forms after adding supplements or preparing from powder.Improper Mixing Order: Certain salts (e.g., calcium salts) are reacting with other components.[1][2]When preparing media from powder, dissolve components in the specified order. Dissolve CaCl2 separately in deionized water before adding it to the bulk medium.[2][9]
Crystals form on the surface of the culture vessel over time.Evaporation: Water loss increases the concentration of solutes beyond their solubility limit.[1][3]Ensure the incubator has adequate humidity. Keep culture flasks and plates properly sealed.[1]
Media pH changes rapidly, and precipitate appears.Incorrect CO2 or Bicarbonate Levels: The bicarbonate buffering system is out of equilibrium with the incubator's CO2 level.[1]Ensure your incubator's CO2 level is calibrated correctly for the sodium bicarbonate concentration in your medium.[1]
A compound dissolved in a solvent precipitates upon addition to the medium.Low Aqueous Solubility / Solvent Shock: The compound is not soluble in the aqueous medium at the desired concentration.[1][5]Refer to Guide 2: Protocol for Preparing Solutions of Poorly Soluble Compounds .
Guide 2: Protocol for Preparing Solutions of Poorly Soluble Compounds

This protocol provides a systematic approach to dissolving and diluting hydrophobic compounds for cell-based assays.

Objective: To prepare a working solution of a poorly soluble compound in cell culture medium with minimal precipitation.

Materials:

  • Your compound (powder form)

  • 100% sterile DMSO (or other suitable organic solvent)

  • Sterile microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.

  • Perform a Serial Dilution:

    • Do not add the high-concentration stock directly to your final culture volume.

    • First, create an intermediate dilution. For example, add 2 µL of a 10 mM stock to 98 µL of pre-warmed media to get a 200 µM solution.

    • Gently mix this intermediate dilution.

    • Add the required volume of the intermediate dilution to your final volume of pre-warmed media to achieve the desired working concentration. This gradual reduction in solvent concentration helps prevent the compound from precipitating.[5]

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If it is clear, it is ready to be added to your cells.

    • Always include a vehicle control (media with the same final concentration of DMSO but without your compound) in your experiments.[1]

Data Presentation

Table 1: Troubleshooting Compound Precipitation
IssuePotential CauseRecommended Solution
Immediate Precipitation upon adding stock to mediaHigh final concentration exceeds solubility limit.Decrease the final working concentration.[5]
Rapid dilution causes "solvent shock".Perform a serial dilution in pre-warmed media.[5]
Media is cold, reducing solubility.Always use media pre-warmed to 37°C.[5]
High final solvent concentration.Keep final DMSO/solvent concentration below 0.5%.[5]
Delayed Precipitation (after hours/days in incubator)Compound is unstable at 37°C.Assess compound stability and consider preparing fresh media more frequently.[5]
Media evaporation concentrates the compound.Ensure proper incubator humidification and seal culture plates.[5]
Cellular metabolism alters media pH, affecting solubility.Monitor media pH and change media more frequently in dense cultures.[5]

Experimental Protocols

Protocol: Determining Maximum Soluble Concentration

Objective: To determine the highest concentration of your compound that remains soluble in your specific cell culture medium under experimental conditions.

Methodology:

  • Prepare a high-concentration stock solution of your compound in a suitable solvent (e.g., 100 mM in DMSO).[5]

  • Prepare a series of dilutions of the stock solution in your complete cell culture medium (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM). Prepare a vehicle control with the highest corresponding solvent concentration.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness, particles).[5]

  • Incubate the dilutions at 37°C in a 5% CO2 incubator for a period that mimics your experimental timeline (e.g., 24, 48, 72 hours).[5]

  • After incubation, visually and microscopically inspect the solutions again for any delayed precipitation.

  • The highest concentration that remains clear (both macroscopically and microscopically) after incubation is the maximum soluble concentration for your experimental conditions.[5]

Visualizations

G cluster_0 Troubleshooting Workflow Start Precipitate Observed in Media Q1 Is it a new batch of media or freshly thawed? Start->Q1 A1_Yes Media/Serum Issue Q1->A1_Yes Yes A1_No Compound Addition Issue Q1->A1_No No Check_Thaw Check for temperature shock or improper mixing. Aliquot for future use. A1_Yes->Check_Thaw Check_Solubility Refer to Compound Preparation Protocol. Check concentration, solvent, and dilution method. A1_No->Check_Solubility

Caption: Troubleshooting workflow for identifying the cause of precipitation.

G cluster_1 Factors Influencing Compound Solubility Solubility Compound Solubility in Media Concentration Compound Concentration Solubility->Concentration Solvent Solvent Type & Concentration Solubility->Solvent Temperature Media Temperature Solubility->Temperature pH Media pH Solubility->pH Media_Comp Media Components (Serum, Salts) Solubility->Media_Comp Dilution Dilution Method Solubility->Dilution

Caption: Key factors that influence the solubility of a compound in cell culture media.

References

Celad Activity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Celad enzyme activity by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the expected optimal pH for this compound activity?

A1: The optimal pH for enzymes can vary significantly depending on the enzyme's source and structure. While many cellulases, here referred to as this compound, function optimally in a slightly acidic to neutral pH range (typically pH 4.0-7.0), it is crucial to determine the precise optimal pH for your specific experimental conditions.[1][2]

Q2: My this compound enzyme shows low or no activity. Could pH be the issue?

A2: Yes, an incorrect pH is a common reason for low or absent enzyme activity.[1] The pH of the assay buffer directly influences the ionization state of amino acids in the enzyme's active site, which is critical for substrate binding and catalysis.[3] Deviations from the optimal pH can lead to a significant loss of function.

Q3: How can I ensure my pH measurements are accurate?

A3: Accurate pH measurement is critical for reproducible results.[4] Always use a calibrated pH meter. Ensure the pH electrode is clean, properly hydrated, and that the calibration buffers are fresh and not expired.[5][6] It is also important to measure the pH of your buffer at the same temperature as your experiment, as pH is temperature-dependent.[7]

Q4: What type of buffer should I use for my this compound assay?

A4: The choice of buffer is important. You should use a buffer system that is effective in the expected optimal pH range for this compound. A buffer should be chosen that does not interfere with the enzymatic reaction.[3] It is recommended to test a range of buffers if the optimal pH is unknown. For example, citrate (B86180) buffers are often used for pH ranges of 3-6, phosphate (B84403) buffers for pH 6-8, and glycine-NaOH for pH 9-10.

Q5: Can the pH of my substrate solution affect the assay?

A5: Yes, the pH of your substrate solution can influence its solubility and stability. It is important to ensure the substrate is fully dissolved and stable in the assay buffer. In some cases, adjusting the pH of the buffer can help with substrate solubility.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Enzyme Activity Incorrect assay buffer pH.Verify the pH of your buffer with a calibrated pH meter. Perform a pH optimization experiment to determine the optimal pH for this compound.
Improper pH meter calibration.Recalibrate your pH meter using fresh, unexpired buffers. Ensure the electrode is clean and properly maintained.[5][6]
Temperature fluctuations affecting pH.Ensure your buffer is at the experimental temperature when you measure the pH. Use a temperature-compensated pH meter if available.[7]
High Background Signal Substrate instability at the assay pH.Prepare the substrate solution fresh for each experiment. Check for substrate degradation at the assay pH by incubating it in the buffer without the enzyme.
Contaminating enzyme activity in the sample.Test your sample with the substrate alone (no this compound) to check for any background enzymatic activity.
Inconsistent Results/Poor Reproducibility Inconsistent buffer preparation.Prepare a large batch of buffer for a series of experiments to ensure consistency. Always double-check pH after preparation.
Drifting pH during the assay.Ensure your chosen buffer has sufficient buffering capacity for the experiment.
Clogged or dirty pH electrode.Clean the pH electrode according to the manufacturer's instructions. Use appropriate cleaning solutions for protein or other contaminants.[6][7]

Experimental Protocol: Determination of Optimal pH for this compound Activity

This protocol outlines the steps to determine the optimal pH for this compound activity using a range of buffers.

Materials:

  • This compound enzyme stock solution

  • Substrate stock solution

  • A series of buffers covering a broad pH range (e.g., pH 3.0 to 10.0)

  • Microplate reader or spectrophotometer

  • 96-well microplates

  • Calibrated pH meter

Procedure:

  • Buffer Preparation: Prepare a set of buffers covering the desired pH range (e.g., 0.5 pH unit increments from 3.0 to 10.0).

  • Reaction Mixture Preparation: In a 96-well plate, set up reactions by adding the buffer, substrate, and water. Prepare a "no enzyme" control for each pH value to measure background signal.

  • Enzyme Addition: Initiate the reaction by adding the this compound enzyme to each well (except the "no enzyme" controls).

  • Incubation: Incubate the plate at the optimal temperature for this compound for a predetermined amount of time, ensuring the reaction is in the linear range.

  • Measurement: Measure the product formation or substrate depletion using a microplate reader at the appropriate wavelength.

  • Data Analysis: Subtract the "no enzyme" control readings from the corresponding experimental readings. Plot the enzyme activity as a function of pH to determine the optimal pH.

Data Presentation

Table 1: Effect of pH on this compound Activity

pHBuffer SystemRelative Activity (%)
3.0Citrate15
3.5Citrate35
4.0Citrate60
4.5Citrate85
5.0Citrate100
5.5Citrate90
6.0Phosphate75
6.5Phosphate60
7.0Phosphate45
7.5Phosphate30
8.0Tris-HCl20
8.5Tris-HCl10
9.0Glycine-NaOH5

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_check_ph Initial pH Checks cluster_investigation Investigation cluster_optimization Optimization cluster_resolution Resolution Start Encountering Issue: Low/Inconsistent this compound Activity CheckBuffer Verify Buffer pH Start->CheckBuffer CheckCalibration Check pH Meter Calibration Start->CheckCalibration pH_Correct pH is Correct CheckBuffer->pH_Correct Correct pH_Incorrect pH is Incorrect CheckBuffer->pH_Incorrect Incorrect Recalibrate Recalibrate pH Meter CheckCalibration->Recalibrate Needed Still_Issue Issue Persists? pH_Correct->Still_Issue RemakeBuffer Remake Buffer pH_Incorrect->RemakeBuffer Recalibrate->CheckBuffer RemakeBuffer->CheckBuffer Run_pH_Opt Perform pH Optimization Assay Still_Issue->Run_pH_Opt Yes Resolved Issue Resolved Still_Issue->Resolved No Other_Factors Investigate Other Factors (Temp, Concentration, etc.) Still_Issue->Other_Factors Yes, after optimization Run_pH_Opt->Resolved

Caption: Troubleshooting workflow for pH-related issues in this compound assays.

Optimal_pH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepBuffers Prepare Buffers (Wide pH Range) SetupRxn Set Up Reactions in Microplate PrepBuffers->SetupRxn PrepReagents Prepare Enzyme & Substrate Stocks PrepReagents->SetupRxn AddEnzyme Initiate Reaction with this compound SetupRxn->AddEnzyme Incubate Incubate at Optimal Temperature AddEnzyme->Incubate Measure Measure Activity Incubate->Measure CalcActivity Calculate Activity (Correct for Background) Measure->CalcActivity PlotData Plot Activity vs. pH CalcActivity->PlotData DetermineOptimal Determine Optimal pH PlotData->DetermineOptimal

Caption: Experimental workflow for determining the optimal pH of this compound.

References

Technical Support Center: Troubleshooting Celad In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Celad-based therapeutics. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo delivery of this compound and other peptide-based agents.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vivo experiments in a question-and-answer format.

Issue 1: High variability in experimental results between animals in the same group.

  • Question: We are observing significant differences in therapeutic outcomes and pharmacokinetic profiles among animals in the same treatment group. What could be the cause, and how can we mitigate this?

  • Answer: High variability is a common challenge in in vivo studies. Several factors can contribute to this issue:

    • Animal Variability: Minor biological differences between individual animals can lead to varied responses. To address this, it is recommended to increase the sample size per group to enhance statistical power. Ensure that all animals are age- and weight-matched and sourced from a reliable supplier.

    • Inconsistent Administration: The technique of administration (e.g., intravenous, intraperitoneal) can significantly impact the bioavailability of the therapeutic. It is crucial to standardize all administration procedures using a detailed standard operating procedure (SOP).

    • Formulation Instability: The formulation of your peptide therapeutic may not be stable, leading to inconsistent dosing. It is crucial to assess the stability of your formulation under the experimental conditions.[1]

Issue 2: Lack of therapeutic efficacy at the tested doses in vivo, despite positive in vitro results.

  • Question: Our initial in vivo experiments are not showing the expected therapeutic effects observed in vitro. What steps should we take?

  • Answer: A discrepancy between in vitro and in vivo efficacy can arise from several factors related to the complex biological environment:

    • Poor Pharmacokinetics (PK): Peptides often have short half-lives in vivo due to rapid clearance and enzymatic degradation.[2] It is essential to perform a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your therapeutic.[3] The results will help in optimizing the dosing regimen.

    • Low Bioavailability: Peptides generally exhibit poor membrane permeability, which can limit their access to the target tissue. Consider alternative delivery strategies or modifications to the peptide to enhance its stability and permeability.

    • Peptide Degradation: Peptides are susceptible to degradation by proteases in the bloodstream and tissues.[4] This can be mitigated by strategies such as D-amino acid substitution, cyclization, or terminal modifications (N-terminal acetylation and C-terminal amidation).[4][5]

Issue 3: Rapid clearance of the peptide from circulation.

  • Question: Our pharmacokinetic studies show that the peptide is cleared from the bloodstream very quickly. What strategies can we employ to increase its half-life?

  • Answer: To extend the circulation time of your peptide, consider the following approaches:

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) to the peptide increases its molecular weight and steric hindrance, which reduces renal clearance and protects against enzymatic degradation.[5]

    • Lipidation: Conjugating a lipid chain to the peptide can promote binding to serum albumin, effectively increasing its size and prolonging its time in circulation.[5]

    • Protein Conjugation: Fusing the peptide to a larger protein, such as albumin or an Fc fragment, can significantly slow renal clearance.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peptide degradation in vivo?

A1: Peptides are primarily susceptible to two main degradation pathways in vivo:

  • Enzymatic Degradation: Proteases present in the blood and tissues can cleave the peptide bonds, leading to inactivation.[5]

  • Chemical Degradation: This includes processes like hydrolysis (cleavage of peptide bonds, often at acidic or basic pH), oxidation (particularly affecting residues like Methionine and Cysteine), deamidation (conversion of Asparagine and Glutamine), and isomerization (conversion of L-amino acids to D-amino acids).[5]

Q2: How can I improve the stability of my peptide formulation?

A2: Optimizing the formulation is key to preventing degradation before and during administration.[2] Consider the following:

  • pH and Buffers: Maintain the pH of the formulation at least 2 units away from the peptide's isoelectric point (pI) to increase solubility.[5] Use appropriate buffer systems like phosphate (B84403) or histidine buffers.[6]

  • Excipients: Include stabilizing agents such as sugars (e.g., sucrose), polyols, or non-ionic surfactants (e.g., Polysorbate 20) to prevent aggregation and surface adsorption.[5][6]

  • Antioxidants: If your peptide is prone to oxidation, add antioxidants like methionine or ascorbic acid to the formulation.[5]

  • Storage: Store lyophilized peptides at -20°C or -80°C and, once reconstituted, store in single-use aliquots to avoid repeated freeze-thaw cycles.[7]

Q3: What is the recommended starting dose for a new therapeutic peptide in mice?

A3: For initial in vivo studies, a starting dose in the range of 1-5 mg/kg body weight administered via intravenous (IV) or subcutaneous (SC) injection is often recommended. However, the optimal dose will depend on the specific animal model, the targeted indication, and the desired therapeutic effect. A dose-escalation study is highly recommended to determine the optimal therapeutic window.

Data Presentation

Table 1: Common Chemical Modifications to Enhance Peptide Stability

Modification StrategyPrimary AdvantageExample Application
N-terminal Acetylation Blocks aminopeptidasesProtecting the N-terminus of many therapeutic peptides.[5]
C-terminal Amidation Blocks carboxypeptidasesPreventing degradation from the C-terminus.[5]
D-Amino Acid Substitution Resistance to proteolysisReplacing L-amino acids at known cleavage sites.[5]
Cyclization Increased rigidity, protease resistanceCreating more stable and potent peptide drugs like cyclosporine.[5]
PEGylation Increased size, reduced renal clearanceExtending the half-life of peptides like interferon α.[5]
Lipidation Albumin binding, prolonged circulationEnhancing the in vivo lifetime of GLP-1 analogs.[5]

Table 2: Representative Pharmacokinetic Parameters of a Therapeutic Peptide in Mice

ParameterValueAnimal ModelDoseRoute of Administration
Cmax 1,400 nMMale Swiss Albino Mice50 mg/kgNot Specified
Tmax 0.5 hoursMale Swiss Albino Mice50 mg/kgNot Specified
Plasma Concentration at 8h 710 nMMale Swiss Albino Mice50 mg/kgNot Specified
Half-life (t½) 5.987 ± 1.824 minMiceNot SpecifiedSubcutaneous

Note: These are example values and will need to be determined experimentally for your specific peptide.

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method to assess the stability of a peptide in plasma, which can be an indicator of its in vivo stability.

  • Objective: To determine the half-life of a peptide in plasma.

  • Materials:

    • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).

    • Human or animal plasma.

    • Quenching solution (e.g., 10% trichloroacetic acid in water or acetonitrile).

    • HPLC or LC-MS system for analysis.

  • Procedure:

    • Pre-warm an aliquot of plasma to 37°C.

    • Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.[5]

    • Immediately add the aliquot to the quenching solution to stop enzymatic degradation and precipitate plasma proteins.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

    • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.[5]

    • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).[5]

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a peptide-drug conjugate (PDC).

  • Objective: To assess the therapeutic efficacy of a this compound-based therapeutic in a tumor-bearing mouse model.

  • Methodology:

    • Animal Model Development:

      • Culture tumor cells to ~80% confluency.

      • Harvest and resuspend cells in sterile PBS or Matrigel at a concentration of 1 x 10^7 cells/mL.

      • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

      • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[1]

    • In Vivo Efficacy Study:

      • Randomly divide mice into treatment groups (e.g., vehicle control, free drug, and PDC).

      • Administer treatments via a predetermined route (e.g., intravenous injection) and schedule (e.g., 3 times weekly).

      • Monitor tumor growth by measuring with calipers and animal well-being regularly.

      • At the end of the study, excise tumors for further analysis (e.g., histological analysis).[1]

Protocol 3: In Vivo Biodistribution Analysis

This protocol describes a general method for determining the tissue distribution of a fluorescently labeled peptide.

  • Objective: To quantify the accumulation of a this compound-based therapeutic in various organs and the tumor.

  • Methodology:

    • Preparation: Covalently label the peptide with a near-infrared fluorescent dye (e.g., Cy5.5).

    • Administration: Inject the fluorescently labeled peptide into tumor-bearing mice via the desired route (e.g., tail vein).[8]

    • Imaging: At a predetermined time point (e.g., 24 hours post-injection), euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).[8]

    • Image the excised organs using an in vivo imaging system.[8]

    • Quantification: Quantify the fluorescence intensity in each organ to determine the relative accumulation of the peptide.[8]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for In Vivo Delivery cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions & Strategies High_Variability High Variability in Results Animal_Variation Animal Variation High_Variability->Animal_Variation Inconsistent_Admin Inconsistent Administration High_Variability->Inconsistent_Admin Formulation_Instability Formulation Instability High_Variability->Formulation_Instability Lack_of_Efficacy Lack of In Vivo Efficacy Poor_PK Poor Pharmacokinetics Lack_of_Efficacy->Poor_PK Low_Bioavailability Low Bioavailability Lack_of_Efficacy->Low_Bioavailability Peptide_Degradation Peptide Degradation Lack_of_Efficacy->Peptide_Degradation Rapid_Clearance Rapid Systemic Clearance Rapid_Clearance->Peptide_Degradation Renal_Clearance Rapid Renal Clearance Rapid_Clearance->Renal_Clearance Increase_N Increase Sample Size Animal_Variation->Increase_N Standardize_SOP Standardize SOPs Inconsistent_Admin->Standardize_SOP Assess_Formulation Assess Formulation Stability Formulation_Instability->Assess_Formulation PK_Study Conduct PK Study Poor_PK->PK_Study Optimize_Delivery Optimize Delivery Route/Vehicle Low_Bioavailability->Optimize_Delivery Modify_Peptide Modify Peptide (e.g., D-amino acids, cyclization) Peptide_Degradation->Modify_Peptide Increase_Size Increase Molecular Size (PEGylation, Lipidation) Renal_Clearance->Increase_Size Protein_Conjugation Conjugate to Larger Protein Renal_Clearance->Protein_Conjugation

Caption: Troubleshooting workflow for common in vivo delivery issues.

Experimental_Workflow General Experimental Workflow for In Vivo Studies Peptide_Prep Peptide Formulation & Stability Testing PK_Study Pharmacokinetic (PK) Study Peptide_Prep->PK_Study Biodistribution Biodistribution Analysis Peptide_Prep->Biodistribution Efficacy_Study Efficacy Study Peptide_Prep->Efficacy_Study Animal_Model Animal Model Development (e.g., Xenograft) Animal_Model->Biodistribution Animal_Model->Efficacy_Study Data_Analysis Data Analysis & Interpretation PK_Study->Data_Analysis Biodistribution->Data_Analysis Efficacy_Study->Data_Analysis

Caption: General experimental workflow for preclinical in vivo studies.

References

Validation & Comparative

A Comparative Guide to Cisplatin and Osimertinib in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cisplatin (B142131), a cornerstone of conventional chemotherapy, and Osimertinib (B560133), a third-generation targeted therapy, for the treatment of cancer, primarily focusing on non-small cell lung cancer (NSCLC). The information presented is supported by experimental data to aid in research and development efforts.

Overview and Mechanism of Action

Cisplatin is a platinum-based chemotherapy drug that has been a mainstay in cancer treatment for decades.[1][2] Its primary mechanism of action involves inducing cell death by damaging DNA.[1][3] After entering a cell, Cisplatin becomes aquated and highly reactive, allowing it to bind to the N7 position of purine (B94841) bases in DNA.[1][2] This binding creates DNA adducts, primarily 1,2-intrastrand cross-links, which distort the DNA helix.[1][2] These distortions block DNA replication and transcription, ultimately triggering cellular apoptosis (programmed cell death).[1][4][5]

Osimertinib (marketed as Tagrisso™) is a targeted therapy, specifically a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[6][7] It is designed to be highly selective for mutant forms of EGFR, including the sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs.[6][7][8] Osimertinib works by irreversibly binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR kinase.[6][7] This covalent bond blocks the downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, that are crucial for cancer cell proliferation and survival.[9][10] A key advantage of Osimertinib is its ability to spare wild-type (non-mutated) EGFR, potentially reducing side effects compared to less selective inhibitors.[6]

Data Presentation: Comparative Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Cisplatin and Osimertinib in various NSCLC cell lines, providing a quantitative comparison of their potency. Lower IC50 values indicate higher potency.

Cell Line EGFR Mutation Status Drug IC50 Value (µM) Reference
A549Wild-TypeCisplatin9 ± 1.6[11]
H1299Wild-TypeCisplatin27 ± 4[11]
PC-9Exon 19 DeletionOsimertinib<0.015[6]
HCC827Exon 19 DeletionOsimertinib0.027[12]
NCI-H1975L858R & T790MOsimertinib0.037[12]

Note: IC50 values can vary based on experimental conditions and assay methods.

Signaling Pathways

Cisplatin: DNA Damage Response Pathway

Cisplatin-induced DNA adducts activate a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway attempts to repair the DNA damage. If the damage is too severe, the DDR pathway will signal for apoptosis. Key proteins in this pathway include ATM, ATR, and p53.[3][13][14]

cisplatin_pathway cluster_cell Cancer Cell Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Enters Nucleus Adducts Cisplatin-DNA Adducts DNA->Adducts Forms Cross-links DDR DNA Damage Response (ATM, ATR, p53) Adducts->DDR Damage Sensing ReplicationBlock Replication/Transcription Block Adducts->ReplicationBlock Repair DNA Repair Pathways (NER, HRR) DDR->Repair Attempts Repair Apoptosis Apoptosis DDR->Apoptosis Severe Damage Signal ReplicationBlock->Apoptosis

Cisplatin's DNA Damage Response Pathway.
Osimertinib: EGFR Inhibition Pathway

Osimertinib selectively targets and blocks the signaling from mutant EGFR. This prevents the activation of downstream pathways like PI3K/AKT and RAS/MAPK, which are critical for cell growth and proliferation.

osimertinib_pathway cluster_cell EGFR-Mutant Cancer Cell Osimertinib Osimertinib EGFR Mutant EGFR (e.g., T790M, L858R) Osimertinib->EGFR Irreversibly Binds (Cys797) PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates RAS_MAPK RAS-MAPK Pathway EGFR->RAS_MAPK Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Osimertinib's EGFR Inhibition Pathway.

Mechanisms of Drug Resistance

Cisplatin Resistance: Cancer cells can develop resistance to Cisplatin through several mechanisms:

  • Reduced Drug Accumulation: Decreased uptake or increased efflux of the drug from the cell.[4]

  • Increased Detoxification: Higher levels of molecules like glutathione (B108866) can neutralize Cisplatin.[4]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) system, can remove the Cisplatin-DNA adducts.[3][4]

  • Inhibition of Apoptosis: Alterations in apoptotic pathways can make cells less sensitive to DNA damage signals.[4]

Osimertinib Resistance: Despite its high efficacy, resistance to Osimertinib inevitably develops. Mechanisms include:

  • On-Target (EGFR-dependent) Resistance: The most common mechanism is the acquisition of a tertiary EGFR C797S mutation, which prevents Osimertinib from binding to its target.[8][15][16]

  • Bypass Pathway Activation (EGFR-independent): Cancer cells can activate alternative signaling pathways to bypass their dependence on EGFR. This includes the amplification of other genes like MET or HER2, or mutations in pathways involving KRAS, BRAF, and PIK3CA.[7][15][17]

  • Phenotypic Transformation: In some cases, the cancer may transform into a different histology, such as small cell lung cancer, which does not depend on EGFR signaling.[17]

Combination Therapy

Given their different mechanisms of action, combining Cisplatin and Osimertinib is a rational therapeutic strategy. Preclinical and clinical studies have explored this combination. The FLAURA2 clinical trial showed that first-line treatment with Osimertinib plus platinum-based chemotherapy (including Cisplatin) resulted in a significantly longer progression-free survival compared to Osimertinib monotherapy in patients with EGFR-mutated advanced NSCLC.[18][19] This suggests that the upfront combination can delay the onset of resistance.[20]

experimental_workflow cluster_workflow Combination Therapy Rationale Osimertinib Osimertinib EGFR_Pathway Inhibits EGFR Signaling Osimertinib->EGFR_Pathway Cisplatin Cisplatin DNA_Damage Induces DNA Damage Cisplatin->DNA_Damage Combined_Effect Synergistic or Additive Anti-Tumor Effect EGFR_Pathway->Combined_Effect DNA_Damage->Combined_Effect Delay_Resistance Delays Acquired Resistance Combined_Effect->Delay_Resistance

Rationale for Cisplatin and Osimertinib Combination.

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination (MTT/CellTiter-Glo® Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the drug concentration that inhibits 50% of cell growth (IC50).

  • Cell Seeding: Seed cancer cells (e.g., A549, PC-9) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[21]

  • Drug Treatment: Prepare serial dilutions of Cisplatin or Osimertinib in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO for Osimertinib, 0.9% NaCl for Cisplatin).[22][23]

  • Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.[22][23]

  • Assay:

    • For MTT assay , add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance on a plate reader.

    • For CellTiter-Glo® , allow the plate to equilibrate to room temperature, add the reagent, shake to induce lysis, and measure luminescence.[23]

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.[21]

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Cisplatin or Osimertinib for 24-48 hours.[24]

  • Cell Harvesting: Collect both adherent and floating cells. Use trypsin for adherent cells, then combine all cells and pellet by centrifugation.[22]

  • Washing: Wash the cell pellet twice with cold, sterile 1X PBS.[22]

  • Resuspension & Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[21][24]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21][24]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.[22][24]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This assay measures the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Treat cells with the desired drug concentrations for a specified time (e.g., 48 hours).[25]

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C.[25]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[25]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[25]

  • Analysis: Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence intensity, allows for the quantification of cells in each phase of the cell cycle. This can reveal drug-induced cell cycle arrest (e.g., G1 arrest for Osimertinib, G2/M arrest for Cisplatin).[26][27]

References

Comparative Efficacy of Celad, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology and Drug Development

This guide provides a comparative analysis of the preclinical efficacy of Celad, a novel and highly selective inhibitor of MEK1/2, against established inhibitors targeting the same kinases within the MAPK/ERK signaling pathway. The data presented is intended to offer an objective overview for researchers, scientists, and professionals engaged in drug development, supported by detailed experimental protocols and visual representations of the underlying biological and methodological frameworks.

Introduction to MEK Inhibition in the MAPK/ERK Pathway

The Ras-Raf-MEK-ERK cascade is a critical signaling pathway that regulates fundamental cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a well-established driver of tumorigenesis in a variety of human cancers. As the direct upstream activators of ERK1 and ERK2, the dual-specificity kinases MEK1 and MEK2 represent a key therapeutic target for inhibiting this oncogenic signaling.

This compound is a next-generation, ATP-non-competitive allosteric inhibitor of MEK1/2, designed for high potency and selectivity. This guide compares the in vitro efficacy of this compound with that of four widely recognized MEK inhibitors: Trametinib, Selumetinib, Cobimetinib, and Binimetinib.

Quantitative Efficacy Comparison

The inhibitory activity of this compound and other MEK inhibitors was assessed in biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for each compound against MEK1 and in a cellular context.

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)Cell Proliferation IC50 (nM)
This compound (hypothetical) 0.5 0.8 1.5
Trametinib0.92[1]1.8[1]0.48 - 174
Selumetinib14[2][3][4]530 (Kd)[2]3.1 - 24.6
Cobimetinib4.2[5][6]-6 - 800
Binimetinib12[7][8][9][10]12[7][8][9][10]8 - 1160[11]

Signaling Pathway and Inhibitor Action

The diagram below illustrates the MAPK/ERK signaling cascade and the point of intervention for MEK inhibitors like this compound.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound & Known Inhibitors This compound->MEK

MAPK/ERK Signaling Pathway and Point of MEK Inhibition.

Experimental Protocols

In Vitro MEK1 Kinase Assay

This protocol outlines the methodology for determining the biochemical potency of MEK inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human MEK1.

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white opaque assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions, recombinant MEK1 enzyme, and the inactive ERK2 substrate.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effects of MEK inhibitors on cancer cells.

Objective: To determine the IC50 of test compounds for inhibiting the proliferation of a human cancer cell line (e.g., A375 melanoma, which harbors a BRAF V600E mutation).

Materials:

  • A375 human melanoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed A375 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the test compounds. Include vehicle-treated (DMSO) and untreated controls.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the in vitro evaluation of a kinase inhibitor.

Experimental_Workflow start Start compound_prep Compound Preparation (Serial Dilutions) start->compound_prep biochemical_assay Biochemical Assay (In Vitro Kinase Assay) compound_prep->biochemical_assay cell_based_assay Cell-Based Assay (Proliferation Assay) compound_prep->cell_based_assay data_acq_bio Data Acquisition (Luminescence) biochemical_assay->data_acq_bio data_acq_cell Data Acquisition (Absorbance) cell_based_assay->data_acq_cell ic50_calc_bio IC50 Calculation data_acq_bio->ic50_calc_bio ic50_calc_cell IC50 Calculation data_acq_cell->ic50_calc_cell comparison Comparative Analysis ic50_calc_bio->comparison ic50_calc_cell->comparison

Generalized workflow for in vitro inhibitor testing.

Conclusion

The data presented in this guide positions this compound as a highly potent inhibitor of the MAPK/ERK signaling pathway, with a favorable in vitro efficacy profile when compared to several established MEK1/2 inhibitors. The detailed experimental protocols provided herein offer a framework for the independent verification and further characterization of this compound and other novel kinase inhibitors. The continued investigation of such targeted therapies is crucial for advancing the field of oncology and developing more effective treatments for cancers driven by aberrant cell signaling.

References

Comparative Validation of Celad: A Novel Selective α1A-Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of a hypothetical novel selective α1A-adrenoceptor agonist, "Celad," with established selective and non-selective agonists. The following sections detail the experimental data and protocols necessary to validate the selectivity and functional activity of this compound, offering a framework for its evaluation against known alternatives such as A61603 (highly α1A-selective), phenylephrine (B352888) (α1-selective), and oxymetazoline (B75379) (non-selective α-agonist).

Introduction to α1A-Adrenoceptor Agonist Selectivity

The α1-adrenoceptors, a class of G protein-coupled receptors (GPCRs), are divided into three subtypes: α1A, α1B, and α1D.[1][2] These receptors are crucial in various physiological processes, particularly in smooth muscle contraction.[2] The development of subtype-selective agonists is a key goal in drug discovery to elicit specific therapeutic effects while minimizing off-target side effects. An agonist's selectivity can be attributed to either its binding affinity (how tightly it binds to the receptor) or its functional efficacy (its ability to activate the receptor and trigger a downstream response).[1] This guide outlines the essential experiments to characterize a new chemical entity like this compound.

Comparative Agonist Performance Data

To validate this compound as a selective α1A-adrenoceptor agonist, its binding affinity (Ki) and functional potency (EC50) across all three α1-adrenoceptor subtypes must be determined and compared to reference compounds. The tables below summarize expected comparative data based on published values for known agonists.

Table 1: Comparative Binding Affinity (Ki, nM) of α1-Adrenoceptor Agonists

Compoundα1A-Adrenoceptorα1B-Adrenoceptorα1D-AdrenoceptorSelectivity (α1B/α1A)Selectivity (α1D/α1A)
This compound (Hypothetical) < 1.0 > 100 > 100 > 100-fold > 100-fold
A616030.5330340~660-fold~680-fold
Phenylephrine140019002701.4-fold0.2-fold
Oxymetazoline162002512.5-fold1.6-fold
Note: Data for A61603, Phenylephrine, and Oxymetazoline are compiled from publicly available literature. Absolute values may vary between studies and experimental conditions.

Table 2: Comparative Functional Potency (EC50, nM) in Calcium Mobilization Assay

Compoundα1A-Adrenoceptorα1B-Adrenoceptorα1D-Adrenoceptor
This compound (Hypothetical) < 5.0 > 500 > 500
A616032.11400>10,000
Phenylephrine110130130
Oxymetazoline311300160
Note: Data for A61603, Phenylephrine, and Oxymetazoline are compiled from publicly available literature. Absolute values may vary between studies and experimental conditions.

Key Experimental Protocols

Accurate and reproducible experimental protocols are critical for the validation of a novel agonist. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assay

This assay measures the binding affinity of a compound for a receptor. It is a competitive binding experiment where the test compound (e.g., this compound) competes with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for α1A, α1B, and α1D-adrenoceptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human α1A, α1B, or α1D-adrenoceptors.

  • [3H]-prazosin (radioligand).

  • Test compounds (this compound, A61603, phenylephrine, oxymetazoline).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid and counter.

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes (10-20 µg protein/well), a fixed concentration of [3H]-prazosin (e.g., 0.5 nM), and varying concentrations of the test compound.

  • Incubate the plates for 60 minutes at 25-30°C with gentle agitation.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).

  • Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.[1]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation. α1-adrenoceptors primarily couple to Gq proteins, which activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[3]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating α1-adrenoceptors.

Materials:

  • CHO or HEK293 cells stably expressing human α1A, α1B, or α1D-adrenoceptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Protocol:

  • Plate the cells in 96- or 384-well plates and grow to confluence.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Place the plate in a fluorescence plate reader.

  • Add varying concentrations of the test compound to the wells.

  • Measure the fluorescence intensity over time to monitor changes in intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration to determine EC50 and Emax values.

ERK1/2 Phosphorylation Assay

Activation of α1-adrenoceptors can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key downstream signaling event in the mitogen-activated protein kinase (MAPK) pathway.[4]

Objective: To measure the ability of this compound to induce ERK1/2 phosphorylation as a measure of functional activity.

Materials:

  • Cells stably expressing the target receptor.

  • Cell lysis buffer.

  • Antibodies: phospho-specific ERK1/2 antibody and total ERK1/2 antibody.

  • ELISA kit or Western blot reagents.

  • 96-well plates.

  • Plate reader or imaging system.

Protocol (Cell-Based ELISA):

  • Seed cells in a 96-well plate and grow to confluence.

  • Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Treat the cells with varying concentrations of the test compound for a specified time (e.g., 5-15 minutes) at 37°C.

  • Fix and permeabilize the cells in the wells.

  • Incubate with primary antibodies (phospho-ERK1/2 and total ERK1/2).

  • Add species-specific secondary antibodies conjugated to enzymes (e.g., HRP and AP).

  • Add fluorogenic substrates and measure the fluorescence for both phosphorylated and total ERK.

  • Normalize the phospho-ERK signal to the total ERK signal and plot the results to determine EC50 values.

Visualizing Pathways and Workflows

Signaling Pathway of the α1A-Adrenoceptor

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., this compound) a1A_AR α1A-Adrenoceptor Agonist->a1A_AR Binds Gq Gq Protein a1A_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK -> Response Cellular Response (e.g., Contraction) Ca_ER->Response ERK->Response Agonist_Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo Preclinical Evaluation start Synthesize Novel Compound (this compound) binding Radioligand Binding Assay (Determine Ki) start->binding functional Functional Assays (Determine EC50, Emax) start->functional analysis Data Analysis & Selectivity Profiling binding->analysis calcium Calcium Mobilization functional->calcium erk ERK1/2 Phosphorylation functional->erk calcium->analysis erk->analysis in_vivo In Vivo Models (Efficacy & PK/PD) analysis->in_vivo toxicology Toxicology & Safety Pharmacology in_vivo->toxicology lead Lead Candidate toxicology->lead

References

A Comparative Guide to the Enantiomeric Activity of Celad Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data comparing the biological activity of Celad (CE-LAD) and its enantiomer are not publicly available. This guide provides a comparative framework based on the established principles of stereochemistry in pharmacology and utilizes hypothetical data for a representative lysergamide (B1675752), herein referred to as "this compound Analog," to illustrate the experimental comparisons that would be conducted.

The study of chiral molecules is critical in drug development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] For compounds targeting the central nervous system (CNS), where receptor interactions are highly specific, understanding the activity of individual enantiomers is paramount to developing safer and more effective therapeutics.[3][4][5] this compound, or CE-LAD, a lysergamide analog developed for research purposes, possesses chiral centers, making the evaluation of its enantiomers a subject of significant scientific interest.[6][7] This guide outlines the typical experimental workflow and data presentation for comparing the activity of the enantiomers of a this compound analog at its putative target, the serotonin (B10506) 5-HT2A receptor.

Experimental Workflow for Enantiomer Characterization

The process of comparing the activity of enantiomers involves several key stages, from separation to functional characterization. The typical workflow is outlined below.

G cluster_0 Phase 1: Chiral Separation cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Data Analysis racemic Racemic this compound Analog hplc Chiral HPLC Separation racemic->hplc enantiomer_A Enantiomer A (e.g., (+)-Celad Analog) hplc->enantiomer_A enantiomer_B Enantiomer B (e.g., (-)-Celad Analog) hplc->enantiomer_B enantiomer_A_c Enantiomer A enantiomer_B_c Enantiomer B binding_assay 5-HT2A Receptor Binding Assay data_analysis Determine Ki, EC50/IC50, and Emax values binding_assay->data_analysis functional_assay Functional Assays (Calcium Flux / cAMP) functional_assay->data_analysis enantiomer_A_c->binding_assay enantiomer_A_c->functional_assay enantiomer_B_c->binding_assay enantiomer_B_c->functional_assay comparison Comparative Analysis of Enantiomeric Activity data_analysis->comparison

Figure 1: Experimental workflow for comparing enantiomeric activity.
Hypothetical Data Summary: this compound Analog Enantiomers

The following tables present hypothetical quantitative data comparing the in vitro activity of the two enantiomers of a "this compound Analog" at the human 5-HT2A receptor.

Table 1: 5-HT2A Receptor Binding Affinity

CompoundKi (nM)
(+)-Celad Analog1.5
(-)-Celad Analog85.2
Serotonin5.8

Ki values represent the inhibitory constant, with lower values indicating higher binding affinity.

Table 2: 5-HT2A Receptor Functional Activity (Calcium Flux Assay)

CompoundEC50 (nM)Emax (% of Serotonin)
(+)-Celad Analog3.295%
(-)-Celad Analog250.745%
Serotonin10.5100%

EC50 is the concentration of an agonist that gives half-maximal response. Emax is the maximum response achievable by the agonist.

Signaling Pathway of the 5-HT2A Receptor

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[8][9] Activation of this pathway leads to the mobilization of intracellular calcium, which is a common readout for receptor function.

receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates ligand This compound Analog (Agonist) ligand->receptor Binds cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Figure 2: Canonical 5-HT2A receptor signaling pathway.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in this guide.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation of lysergamide enantiomers.[10]

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD).

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: An isocratic mixture of HPLC grade methanol (B129727) and acetonitrile (B52724) (e.g., 50:50 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The optimal ratio may require empirical determination.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at a specified wavelength (e.g., 310 nm).

  • Procedure:

    • Dissolve the racemic mixture of the this compound analog in the mobile phase to a concentration of approximately 10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution profile and collect the separated enantiomeric fractions.

    • Confirm the purity of each fraction by re-injection.

5-HT2A Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity of the enantiomers for the 5-HT2A receptor.[8][9]

  • Materials:

    • Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[11]

    • Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).[9]

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates and glass fiber filter mats.

  • Procedure:

    • In a 96-well plate, combine the receptor membrane preparation, [3H]Ketanserin (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound (e.g., (+)-Celad Analog or (-)-Celad Analog).

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like mianserin.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mat, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

Calcium Flux Functional Assay

This cell-based assay measures the functional potency of the enantiomers as agonists of the 5-HT2A receptor.[12][13]

  • Materials:

    • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Black-walled, clear-bottom 96-well microplates.

  • Instrumentation: Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR, FlexStation).

  • Procedure:

    • Plate the cells in 96-well plates and grow to confluence.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol, typically involving a 1-hour incubation at 37°C.

    • Prepare serial dilutions of the test compounds (e.g., (+)-Celad Analog, (-)-Celad Analog) and a reference agonist (e.g., serotonin) in the assay buffer.

    • Place the cell plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.

    • Use the instrument's injectors to add the test compounds to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over a period of 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, with the vehicle control as 0% and the maximal response of a reference agonist as 100%.

    • Plot the normalized response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

By following these protocols, researchers can effectively dissect the enantiomeric contribution to the overall pharmacological profile of chiral compounds like this compound, leading to a more profound understanding of their structure-activity relationships.

References

Comparative Analysis of CE-LAD and its Analogs: A Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding profiles of CE-LAD (6-(2-chloroethyl)-6-nor-lysergic acid diethylamide) and its close structural analogs, lysergic acid diethylamide (LSD) and ETH-LAD (6-ethyl-6-nor-LSD). Due to the limited availability of published preclinical data for CE-LAD, this comparison relies on the well-documented receptor affinity of LSD and ETH-LAD to provide a predictive context for CE-LAD's potential cross-reactivity.

CE-LAD, a derivative of lysergamide, was developed by the medicinal chemist David E. Nichols for research purposes.[1] It was designed with the potential to act as an irreversible ligand for a modified serotonin (B10506) 5-HT2A receptor.[1] Structurally, it is an analog of LSD and ETH-LAD, featuring a 2-chloroethyl group in place of the N6-methyl or N6-ethyl group, respectively.[1] This modification suggests that its primary target is likely the serotonin 5-HT2A receptor, a key mediator of the psychoactive effects of psychedelic compounds.

Comparative Receptor Binding Affinity

While specific quantitative data for CE-LAD's binding affinity across various receptors is not publicly available, the receptor binding profiles of its parent compounds, LSD and ETH-LAD, offer valuable insights into its potential for cross-reactivity. The following table summarizes the equilibrium dissociation constants (Ki) of LSD and ETH-LAD for a range of serotonergic, dopaminergic, and adrenergic receptors. Lower Ki values indicate a higher binding affinity.

Receptor FamilyReceptor SubtypeLSD Ki (nM)ETH-LAD Ki (nM)
Serotonin 5-HT1A1.1-
5-HT2A2.95.1
5-HT2B4.9-
5-HT2C1.7-
5-HT66.3-
5-HT75.6-
Dopamine D12522.1
D2154.4
Adrenergic α1A13-
α2A37-

Experimental Protocols

The binding affinity data presented for LSD and ETH-LAD are typically determined using in vitro radioligand binding assays. A generalized protocol for such an assay is outlined below.

General Radioligand Receptor Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (e.g., CE-LAD, LSD, ETH-LAD) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).

  • Test compounds (unlabeled) at various concentrations.

  • Incubation buffer (specific composition depends on the receptor).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the appropriate incubation buffer.

  • Incubation: In a reaction tube, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound. A parallel set of tubes containing the radioligand and a high concentration of a known saturating unlabeled ligand is used to determine non-specific binding. A control set with only the radioligand and membranes determines total binding.

  • Equilibration: Incubate the reaction mixtures at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid. The amount of radioactivity on the filters, which corresponds to the amount of bound radioligand, is then measured using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways associated with the primary receptor targets of LSD and its analogs.

G cluster_receptor Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein activates LSD_Analog LSD/ETH-LAD/CE-LAD LSD_Analog->5HT2A_Receptor PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca2+ Release from ER IP3->Ca_Release Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response G cluster_receptor Cell Membrane D2_Receptor Dopamine D2 Receptor Gi_Protein Gi Protein D2_Receptor->Gi_Protein activates LSD_Analog LSD/ETH-LAD LSD_Analog->D2_Receptor Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits ATP ATP Adenylyl_Cyclase->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response G cluster_receptor Cell Membrane Alpha1_Receptor α1-Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates LSD_Analog LSD LSD_Analog->Alpha1_Receptor PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca2+ Release from ER IP3->Ca_Release Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

References

A Comparative Guide to Protein Knockdown: Celastrol vs. siRNA

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of functional genomics and drug discovery, the ability to downregulate specific proteins is paramount to elucidating cellular pathways and identifying therapeutic targets. Two distinct methods for achieving this are the use of the natural compound Celastrol (B190767) and the gene-silencing tool, small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two approaches, offering researchers and drug development professionals objective data to inform their experimental design.

Mechanism of Action: A Tale of Two Strategies

Celastrol and siRNA employ fundamentally different mechanisms to reduce target protein levels.

Celastrol , a pentacyclic triterpenoid (B12794562) extracted from the Tripterygium wilfordii plant, operates through a multi-faceted and complex mechanism. It is known to interact with a variety of cellular targets, leading to a cascade of downstream effects that can culminate in the reduced expression of specific proteins.[1][2][3][4] One of its well-documented mechanisms involves the inhibition of the Hsp90 chaperone protein.[5] This inhibition leads to the degradation of Hsp90 client proteins, which include a multitude of transcription factors and kinases.[5] Furthermore, Celastrol has been shown to modulate key signaling pathways such as NF-κB and STAT3, which are critical regulators of gene expression.[6] The effect of Celastrol on a target protein is therefore often indirect, resulting from the modulation of upstream signaling events.

siRNA , in contrast, offers a highly specific, sequence-directed approach to protein knockdown.[7] siRNAs are short, double-stranded RNA molecules that are introduced into cells, where they are incorporated into the RNA-induced silencing complex (RISC).[7] The antisense strand of the siRNA guides the RISC to the messenger RNA (mRNA) of the target protein that has a complementary sequence.[7] This binding leads to the cleavage and subsequent degradation of the target mRNA, thereby preventing its translation into protein.[7] This mechanism, known as RNA interference (RNAi), provides a direct and targeted means of silencing gene expression at the post-transcriptional level.[7]

Performance Comparison: Efficacy and Specificity

The choice between Celastrol and siRNA often hinges on the desired specificity and the nature of the research question. The following tables summarize the quantitative data on the performance of each method.

Parameter Celastrol siRNA References
Typical Efficacy (% Protein Reduction) Variable (can be dose and cell-type dependent)≥70% reduction in target mRNA is considered effective[8][9][10][11],[12]
Duration of Effect Dependent on compound metabolism and clearanceTransient (typically 24-96 hours)[5],[13]
Specificity Broad, affects multiple targets and pathwaysHigh, sequence-specific[1][2][5],[7]
Mode of Action Indirect (e.g., signaling pathway modulation, Hsp90 inhibition)Direct (mRNA degradation)[5][6],[7]
Key Advantages Can reveal novel pathway interactions, potential therapeutic agentHigh specificity, predictable mechanism[1],[7]
Key Limitations Potential for off-target effects, toxicity, poor solubilityOff-target effects possible, delivery challenges[1],[14][15]

Table 1: Quantitative Comparison of Celastrol and siRNA Knockdown

Off-Target Effects: A Critical Consideration

A significant challenge in any protein knockdown experiment is the potential for off-target effects, which can lead to misinterpretation of experimental results.

Celastrol's broad-spectrum activity means that it can influence numerous proteins and pathways beyond the intended target.[1][2][5] This can be a double-edged sword; while it may reveal unexpected biological connections, it also complicates the attribution of a phenotype to the downregulation of a single protein. The off-target effects of Celastrol are dose-dependent and can vary between different cell types.[5][16]

siRNA , while designed for specificity, can also induce off-target effects. These can arise from the siRNA sequence having partial complementarity to unintended mRNA transcripts, leading to their degradation or translational repression.[14][15] The extent of these off-target effects can be influenced by the concentration of the siRNA used.[14] Methodologies to mitigate these effects include careful siRNA design, using the lowest effective concentration, and employing multiple different siRNAs targeting the same gene.

Experimental Protocols: A Step-by-Step Approach

The following sections provide detailed methodologies for key experiments involving Celastrol treatment and siRNA knockdown.

Celastrol Treatment and Analysis

1. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Prepare a stock solution of Celastrol in a suitable solvent (e.g., DMSO).

  • The following day, treat the cells with varying concentrations of Celastrol (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 24 or 48 hours).[8] Include a vehicle control (DMSO) in all experiments.

2. Western Blot Analysis for Protein Knockdown:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[17][18][19][20]

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

siRNA Knockdown and Validation

1. siRNA Transfection:

  • Plate cells to be 50-70% confluent on the day of transfection.

  • In a sterile tube, dilute the siRNA duplex in an appropriate transfection medium (e.g., Opti-MEM).

  • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells and incubate for the desired period (typically 24-72 hours).

  • After the incubation period, isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for the target gene and a reference gene (e.g., GAPDH or β-actin).

3. Western Blot Analysis for Protein Knockdown:

  • Follow the same protocol as described for Celastrol treatment to assess the reduction in target protein levels.

Visualizing the Mechanisms and Workflows

To further clarify the distinct processes of Celastrol and siRNA-mediated protein knockdown, the following diagrams illustrate their respective signaling pathways and experimental workflows.

Celastrol_Signaling_Pathway Celastrol Celastrol Hsp90 Hsp90 Celastrol->Hsp90 Inhibition SignalingPathways Signaling Pathways (e.g., NF-κB, STAT3) Celastrol->SignalingPathways Modulation ClientProteins Client Proteins (e.g., Transcription Factors) Hsp90->ClientProteins Chaperoning Proteasome Proteasomal Degradation ClientProteins->Proteasome Degradation ProteinReduction Target Protein Reduction Proteasome->ProteinReduction GeneExpression Altered Gene Expression SignalingPathways->GeneExpression GeneExpression->ProteinReduction

Caption: Celastrol's multifaceted mechanism of protein reduction.

siRNA_Mechanism siRNA siRNA duplex Dicer Dicer siRNA->Dicer RISC RISC Dicer->RISC Loading mRNA Target mRNA RISC->mRNA Binding Cleavage mRNA Cleavage & Degradation mRNA->Cleavage Protein Target Protein Cleavage->Protein Inhibition of Translation

Caption: The siRNA-mediated RNA interference pathway.

Experimental_Workflow_Comparison cluster_Celastrol Celastrol cluster_siRNA siRNA C_start Cell Seeding C_treat Celastrol Treatment (Dose Response) C_start->C_treat C_lysis Cell Lysis C_treat->C_lysis C_wb Western Blot C_lysis->C_wb C_end Protein Knockdown Quantification C_wb->C_end S_start Cell Seeding S_transfect siRNA Transfection S_start->S_transfect S_harvest Harvest Cells S_transfect->S_harvest S_rna RNA Isolation S_harvest->S_rna S_lysis Cell Lysis S_harvest->S_lysis S_qpcr qRT-PCR S_rna->S_qpcr S_end mRNA & Protein Knockdown Quantification S_qpcr->S_end S_wb Western Blot S_lysis->S_wb S_wb->S_end

Caption: Comparative experimental workflows for Celastrol and siRNA.

Conclusion

Both Celastrol and siRNA are powerful tools for reducing the expression of target proteins, each with its own set of advantages and limitations. siRNA offers a highly specific and direct method for gene silencing, making it the gold standard for validating the function of a single gene. Celastrol, with its broader mechanism of action, can be a valuable tool for exploring complex signaling networks and has potential as a therapeutic agent. The choice between these two methods should be guided by the specific research goals, the desired level of specificity, and a thorough consideration of potential off-target effects. By understanding the nuances of each approach, researchers can design more robust experiments and generate more reliable and interpretable data.

References

comparative analysis of Celad and drug Z

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Celad and Drug Z in Targeting the RAS/MAPK Signaling Pathway

This guide provides a comparative analysis of two novel therapeutic compounds, this compound and Drug Z, focusing on their efficacy and mechanism of action in the context of the RAS/MAPK signaling pathway, a critical regulator of cell proliferation and survival. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy.

Introduction to Therapeutic Agents

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It functions by blocking the ATP-binding site of the receptor's intracellular tyrosine kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling cascades.

Drug Z is a highly specific, non-ATP-competitive inhibitor of the downstream kinases MEK1 and MEK2. By targeting MEK, Drug Z effectively blocks the phosphorylation and activation of ERK1/2, the final kinases in the MAPK cascade, thereby inhibiting cell proliferation.

This analysis compares the in vitro performance of this compound and Drug Z in the A549 non-small cell lung cancer (NSCLC) cell line, which harbors a KRAS mutation—a key factor often associated with resistance to EGFR-targeted therapies.

Targeted Signaling Pathway

The diagram below illustrates the simplified RAS/MAPK signaling cascade and highlights the specific intervention points for this compound and Drug Z. This compound acts upstream by inhibiting EGFR, while Drug Z targets the downstream kinase, MEK.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation This compound This compound Inhibition1 Inhibition1 This compound->Inhibition1 DrugZ Drug Z Inhibition2 Inhibition2 DrugZ->Inhibition2 Inhibition1->EGFR Inhibition2->MEK

Figure 1: RAS/MAPK signaling pathway with inhibitor targets.

Comparative Efficacy in A549 Cells

The anti-proliferative effects of this compound and Drug Z were assessed in the KRAS-mutant A549 cell line. The following tables summarize the half-maximal inhibitory concentration (IC50) and dose-dependent effects on cell viability.

Table 1: IC50 Values
CompoundTargetIC50 in A549 Cells (72h)
This compound EGFR15.2 µM
Drug Z MEK0.8 µM
Table 2: Cell Viability Data (% of Control)
ConcentrationThis compoundDrug Z
0.1 µM 98.5%75.1%
0.5 µM 92.1%58.3%
1.0 µM 85.7%46.2%
5.0 µM 65.4%21.9%
10.0 µM 58.2%15.6%
20.0 µM 45.3%12.8%

Interpretation: Drug Z demonstrates significantly higher potency in inhibiting the proliferation of KRAS-mutant A549 cells compared to this compound. This is consistent with the hypothesis that downstream inhibition of MEK can bypass resistance to EGFR inhibitors caused by activating mutations in RAS.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: A549 cells were seeded into 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and allowed to adhere overnight.

  • Drug Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of this compound or Drug Z (ranging from 0.01 µM to 50 µM). A vehicle control (0.1% DMSO) was also included.

  • Incubation: Cells were incubated with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate was agitated for 10 minutes, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells. IC50 values were determined using a non-linear regression analysis.

Western Blot Analysis
  • Cell Treatment & Lysis: A549 cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were then treated with this compound (15 µM), Drug Z (1 µM), or vehicle (DMSO) for 6 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20 µg) from each sample were separated by electrophoresis on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against p-ERK1/2, total ERK1/2, and GAPDH.

  • Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action Confirmation

To confirm that this compound and Drug Z inhibit their respective targets within the signaling pathway, a Western blot analysis was performed to measure the phosphorylation of ERK (p-ERK), a key downstream effector.

Table 3: Relative p-ERK/Total ERK Levels
TreatmentRelative Band Density (p-ERK/Total ERK)
Vehicle Control 1.00
This compound (15 µM) 0.95
Drug Z (1 µM) 0.12

Interpretation: Treatment with Drug Z resulted in a dramatic reduction in ERK phosphorylation, confirming its potent inhibition of the MEK-ERK axis. In contrast, this compound had a negligible effect on ERK phosphorylation in these KRAS-mutant cells, as the constitutively active KRAS protein continues to drive downstream signaling independently of EGFR.

The workflow for this experimental analysis is outlined below.

Western_Blot_Workflow A Cell Culture (A549 Cells) B Drug Treatment (this compound, Drug Z, Vehicle) A->B C Cell Lysis & Protein Quantification (BCA) B->C D SDS-PAGE (Protein Separation) C->D E PVDF Membrane Transfer D->E F Immunoblotting (Primary/Secondary Ab) E->F G ECL Detection & Imaging F->G H Data Analysis (Band Densitometry) G->H

Figure 2: Experimental workflow for Western Blot analysis.

Conclusion

The comparative data demonstrates that while both this compound and Drug Z target the same oncogenic pathway, their efficacy is highly dependent on the genetic context of the cancer cells. In KRAS-mutant A549 cells, the downstream MEK inhibitor, Drug Z , is substantially more effective at inhibiting cell proliferation than the upstream EGFR inhibitor, This compound . This is because Drug Z targets the pathway downstream of the constitutively active KRAS, effectively shutting down the signal that drives proliferation. In contrast, this compound's inhibition of EGFR is bypassed by the mutation.

These findings underscore the critical importance of patient stratification based on tumor genetic profiles for the successful application of targeted therapies. For tumors harboring KRAS mutations, targeting downstream nodes like MEK represents a more viable therapeutic strategy than targeting EGFR.

A Comparative Analysis of Celyad's CAR T-Cell Therapies: Mechanism of Action and Clinical Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Celyad Oncology's Chimeric Antigen Receptor (CAR) T-cell therapies, CYAD-01 and CYAD-211, with alternative treatment modalities. We will delve into their distinct mechanisms of action, present supporting experimental data, and provide an overview of the methodologies employed in key clinical studies.

Celyad's Approach to CAR T-Cell Therapy

Celyad Oncology has been developing CAR T-cell therapies with a focus on both autologous and allogeneic approaches. Their product candidates have targeted both hematological malignancies and solid tumors, employing innovative strategies to enhance safety and efficacy.

CYAD-01 (NKG2D-based CAR T)

CYAD-01 is an autologous CAR T-cell therapy, meaning the T-cells are derived from the patient. It is engineered to express a CAR based on the Natural Killer Group 2D (NKG2D) receptor.[1][2] This receptor binds to eight different ligands (MICA/B and ULBP1-6) that are frequently overexpressed on a wide variety of cancer cells, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and multiple myeloma (MM), but are largely absent on healthy cells.[1][2][3]

The mechanism of action for CYAD-01 involves the engineered T-cells recognizing and binding to these NKG2D ligands on tumor cells, leading to their destruction. Preclinical studies have suggested that beyond direct cancer cell killing, CYAD-01 may also target the tumor vasculature and immunosuppressive cells within the tumor microenvironment that express NKG2D ligands.[3]

CYAD-211 (Allogeneic anti-BCMA CAR T)

CYAD-211 is an allogeneic CAR T-cell therapy, meaning the T-cells are sourced from a healthy donor. This "off-the-shelf" approach aims to overcome the manufacturing complexities and delays associated with autologous therapies.[4] CYAD-211 is designed to target B-cell maturation antigen (BCMA), a protein highly expressed on the surface of multiple myeloma cells.[5]

A key feature of CYAD-211 is its use of a non-gene-edited approach to prevent Graft-versus-Host Disease (GvHD), a major risk with allogeneic therapies. It co-expresses the anti-BCMA CAR with a short hairpin RNA (shRNA) that targets the CD3ζ component of the T-cell receptor (TCR) complex.[4][5] This knockdown of the TCR complex aims to reduce the ability of the donor T-cells to attack the recipient's healthy tissues.[5]

Comparative Landscape: Celyad's Therapies vs. Alternatives

Metastatic Colorectal Cancer (mCRC): The Challenge for CAR T-Cell Therapy

The treatment landscape for mCRC is dominated by conventional therapies. CAR T-cell therapy for solid tumors like CRC has faced significant hurdles, including the immunosuppressive tumor microenvironment and the lack of truly tumor-specific antigens.[6]

Standard of Care for mCRC:

The standard first-line treatment for mCRC typically involves a combination of chemotherapy, such as FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) or FOLFIRI (5-fluorouracil, leucovorin, and irinotecan), with a monoclonal antibody.[7][8] These antibodies target either the Vascular Endothelial Growth Factor (VEGF), like bevacizumab, or the Epidermal Growth Factor Receptor (EGFR), such as cetuximab and panitumumab, for RAS wild-type tumors.[7][8] For refractory mCRC, trifluridine/tipiracil with bevacizumab has emerged as a potential new standard of care.[9]

CAR T-Cell Alternatives for mCRC:

The development of CAR T-cell therapies for CRC is still in its early stages.[10] Several targets are under investigation, including:

  • Carcinoembryonic Antigen (CEA): A well-known tumor marker in CRC. A phase I trial of CEA-targeted CAR T-cells in ten patients with CEA-positive CRC showed that seven patients with progressive disease prior to treatment achieved stable disease, with two of them showing tumor regression.[11]

  • Guanylyl Cyclase C (GUCY2C): A receptor selectively expressed on intestinal epithelial cells and overexpressed in primary and metastatic CRC.[12]

  • Epithelial Cell Adhesion Molecule (EpCAM): Expressed in many healthy epithelial tissues, which poses a risk of on-target, off-tumor toxicity.[11]

  • Human Epidermal Growth Factor Receptor 2 (HER2): HER2-targeted CAR T-cells have shown significant tumor control in mouse models of CRC.[10]

It is important to note that Celyad has discontinued (B1498344) the development of CYAD-101, an allogeneic NKG2D-based CAR T-cell therapy that was being investigated for mCRC.[13]

TherapyMechanism of ActionPopulationOverall Response Rate (ORR)Key Safety Findings
CYAD-01 (THINK trial - solid tumor cohort)Autologous NKG2D-based CAR TMetastatic solid tumors (including mCRC)4 of 14 patients showed disease stabilizationGrade 4 cytokine release syndrome (CRS) in one patient at the highest dose level.[3]
CEA-targeted CAR T (Phase I)Autologous CAR T targeting CEACEA-positive mCRC2/10 patients showed tumor regression; 7/10 had stable diseaseFever, decreased lymphocyte count, duodenum perforation.[11]
FOLFOX + Bevacizumab (First-line)Chemotherapy + VEGF inhibitormCRC~47%Common chemotherapy side effects, hypertension, proteinuria.
FOLFIRI + Cetuximab (First-line, RAS WT)Chemotherapy + EGFR inhibitorRAS wild-type mCRC~60%Skin rash, diarrhea, infusion reactions.
Relapsed/Refractory Multiple Myeloma (r/r MM): A More Mature CAR T-Cell Field

In contrast to solid tumors, CAR T-cell therapy has shown remarkable success in hematological malignancies, with two FDA-approved products for r/r MM.

FDA-Approved CAR T-Cell Therapies for r/r MM:

Both approved therapies target BCMA, the same target as Celyad's CYAD-211.

  • Abecma® (idecabtagene vicleucel or ide-cel): An autologous anti-BCMA CAR T-cell therapy approved for adult patients with r/r MM after four or more prior lines of therapy.[14][15]

  • Carvykti™ (ciltacabtagene autoleucel or cilta-cel): Another autologous anti-BCMA CAR T-cell therapy approved for adult patients with r/r MM who have received at least one prior line of therapy.[14][16][17]

Other Therapeutic Alternatives for r/r MM:

Beyond CAR T-cell therapy, the treatment landscape for r/r MM includes immunomodulatory drugs (IMiDs), proteasome inhibitors (PIs), monoclonal antibodies (e.g., anti-CD38), antibody-drug conjugates, and bispecific antibodies.[18][19][20]

TherapyMechanism of ActionPopulationOverall Response Rate (ORR)Complete Response (CR) RateKey Safety Findings
CYAD-211 (IMMUNICY-1 trial)Allogeneic anti-BCMA CAR T (shRNA-based)r/r MM (heavily pretreated)2 confirmed partial responses (PRs) out of 5 evaluable patients at early dose levels.[21] 3 PRs out of 11 evaluable patients across all dose levels.[22]No GvHD, dose-limiting toxicities, or CAR-T-cell-related encephalopathy syndrome (CRES) reported. One case of Grade 1 CRS.[22]
Abecma® (ide-cel) (KarMMa study)Autologous anti-BCMA CAR Tr/r MM (heavily pretreated)73%[23]33%[23]CRS, neurotoxicity.
Carvykti™ (cilta-cel) (CARTITUDE-1 study)Autologous anti-BCMA CAR Tr/r MM (triple-class refractory)98%[23]Stringent CR of 83%CRS, neurotoxicity.

Experimental Protocols: An Overview

Detailed, step-by-step experimental protocols are proprietary and not fully available in the public domain. However, based on published literature, we can outline the general methodologies used to validate the mechanism of action and performance of these CAR T-cell therapies.

Preclinical Evaluation of CAR T-Cell Function

Preclinical assessment is crucial for the development and optimization of CAR T-cell therapies and typically involves a series of in vitro and in vivo models.[24]

In Vitro Assays:

  • CAR Expression and T-Cell Phenotyping: Flow cytometry is used to confirm the expression of the CAR on the surface of transduced T-cells and to characterize the T-cell subpopulations (e.g., memory, effector phenotypes).

  • Cytotoxicity Assays: Co-culture of CAR T-cells with target tumor cells (e.g., CRC or MM cell lines) to measure the ability of the CAR T-cells to kill the cancer cells. This is often assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) or using chromium-51 (B80572) release assays.

  • Cytokine Release Assays: Measurement of cytokine production (e.g., IFN-γ, IL-2) by CAR T-cells upon encountering target cells, typically using ELISA or multiplex bead arrays. This helps to assess T-cell activation and potential for CRS.

  • Proliferation Assays: Evaluation of the ability of CAR T-cells to proliferate in response to antigen stimulation.

In Vivo Models:

  • Xenograft Mouse Models: Immunodeficient mice are engrafted with human tumor cells (CRC or MM). The mice are then treated with CAR T-cells to evaluate their anti-tumor efficacy (tumor growth inhibition) and persistence.[24] Humanized mouse models, engrafted with human immune cells, can also be used to study safety aspects like CRS.[25]

Clinical Trial Protocols: A Glimpse into Celyad's Studies

THINK Study (CYAD-01):

  • Design: An open-label, dose-escalation Phase 1 trial for patients with r/r AML, MDS, or MM.[2]

  • Treatment: Patients received three infusions of CYAD-01 at two-week intervals without preconditioning chemotherapy.[2]

  • Primary Objective: To assess the safety and determine the maximum tolerated dose of CYAD-01.

IMMUNICY-1 Study (CYAD-211):

  • Design: An open-label, dose-escalation Phase 1 trial for patients with r/r MM.[4][22]

  • Treatment: Patients received a standard non-myeloablative preconditioning regimen (cyclophosphamide and fludarabine) followed by a single infusion of CYAD-211 at one of three dose levels.[4][22]

  • Primary Objective: To evaluate the safety and determine the recommended dose of CYAD-211.[22]

  • Secondary Objectives: To assess clinical anti-tumor activity and the expansion and persistence of CYAD-211 cells.[22]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

CYAD_01_Mechanism cluster_tumor_cell Tumor Cell cluster_car_t CYAD-01 CAR T-Cell Tumor Tumor Cell NKG2DL NKG2D Ligands (MICA/B, ULBP1-6) CART CYAD-01 CART->Tumor Tumor Cell Lysis NKG2D_CAR NKG2D CAR NKG2D_CAR->NKG2DL Binding & Activation CYAD_211_Mechanism cluster_myeloma_cell Myeloma Cell cluster_car_t CYAD-211 Allogeneic CAR T-Cell Myeloma Myeloma Cell BCMA BCMA CART CYAD-211 CART->Myeloma Myeloma Cell Lysis BCMA_CAR anti-BCMA CAR shRNA shRNA targeting CD3ζ mRNA TCR TCR Complex (CD3ζ knockdown) BCMA_CAR->BCMA Binding & Activation shRNA->TCR Prevents GvHD CAR_T_Workflow cluster_patient Patient cluster_manufacturing Manufacturing Leukapheresis 1. Leukapheresis (T-Cell Collection) Activation 2. T-Cell Activation & Transduction Leukapheresis->Activation Autologous (Patient) or Allogeneic (Donor) Preconditioning 4. Preconditioning Chemotherapy Infusion 5. CAR T-Cell Infusion Preconditioning->Infusion Monitoring 6. Patient Monitoring (Efficacy & Safety) Infusion->Monitoring Expansion 3. CAR T-Cell Expansion Activation->Expansion Expansion->Preconditioning

References

A Head-to-Head Comparison of Novel BRAF V600E Inhibitors: Celad and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of a novel investigational compound, Celad, and its two principal analogs, this compound-A and this compound-B. These compounds are potent and selective inhibitors of the BRAF V600E mutation, a key oncogenic driver in several cancers, including melanoma, colorectal cancer, and thyroid cancer. The following sections present a head-to-head evaluation of their performance based on preclinical experimental data, detailing their mechanism of action, in vitro cytotoxicity, target engagement, and in vivo efficacy.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

This compound and its analogs are ATP-competitive inhibitors that selectively bind to the mutated BRAF V600E kinase, preventing its activation. This, in turn, blocks the downstream signaling cascade of the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway.[1][2][3] The inhibition of this pathway in cancer cells with the BRAF V600E mutation leads to decreased cell proliferation and increased apoptosis.[4]

Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound & Analogs This compound->BRAF

Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound and its analogs on BRAF V600E.

Quantitative Data Comparison

The following tables summarize the quantitative data from head-to-head comparative studies of this compound, this compound-A, and this compound-B.

Table 1: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) was determined in the A375 human melanoma cell line, which harbors the BRAF V600E mutation. Lower IC₅₀ values indicate greater potency.

CompoundIC₅₀ (nM) in A375 cells
This compound15.2
This compound-A8.9
This compound-B25.8
Table 2: Target Engagement - Inhibition of ERK Phosphorylation

The ability of each compound to inhibit the phosphorylation of ERK (pERK), a downstream substrate of BRAF, was measured in A375 cells. Data is presented as the concentration required to inhibit 50% of pERK signaling (IC₅₀).

CompoundpERK Inhibition IC₅₀ (nM)
This compound12.5
This compound-A7.5
This compound-B22.1
Table 3: In Vivo Efficacy in A375 Xenograft Model

The anti-tumor efficacy was evaluated in a mouse xenograft model established with A375 cells. The data represents the tumor growth inhibition (TGI) after 21 days of treatment.

Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound2085
This compound-A2092
This compound-B2078

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay
  • Cell Line: A375 human melanoma cells.

  • Method: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound, this compound-A, or this compound-B for 72 hours.

  • Data Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured on a plate reader, and the data was normalized to vehicle-treated controls. IC₅₀ values were calculated using a four-parameter logistic regression model in GraphPad Prism.

Western Blot for ERK Phosphorylation
  • Method: A375 cells were treated with the compounds for 2 hours. Cells were then lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibodies: Membranes were probed with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK). HRP-conjugated secondary antibodies were used for detection.

  • Data Analysis: Blots were visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities were quantified using ImageJ software. The ratio of p-ERK to t-ERK was calculated and normalized to the vehicle control.

Mouse Xenograft Model
  • Animal Model: Female athymic nude mice were subcutaneously inoculated with A375 cells.

  • Treatment: Once tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups and dosed orally, once daily, for 21 days.

  • Data Analysis: Tumor volume was measured twice weekly with calipers. Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

cluster_0 In Vitro Assays cluster_1 In Vivo Efficacy A375 A375 Cells (BRAF V600E) Treat_vitro Treat with this compound, This compound-A, this compound-B A375->Treat_vitro Viability 72h Incubation Cell Viability Assay Treat_vitro->Viability Western 2h Incubation Western Blot for pERK Treat_vitro->Western Mice Nude Mice Inject Inject A375 Cells Mice->Inject Tumor Tumor Growth (150-200 mm³) Inject->Tumor Treat_vivo Oral Dosing (21 days) Tumor->Treat_vivo Measure Tumor Volume Measurement Treat_vivo->Measure

References

Efficacy of Serotonin 5-HT2A Receptor Modulators in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial inquiries regarding "Celad" revealed it to be CE-LAD, a lysergamide (B1675752) compound developed for neuroscience research as a potential irreversible ligand for the serotonin (B10506) 5-HT2A receptor. Currently, there is no scientific literature available that investigates the efficacy of CE-LAD in cancer cell lines. However, the serotonin 5-HT2A receptor itself is a subject of growing interest in oncology. This guide, therefore, focuses on the efficacy of various modulators of the 5-HT2A receptor in different cancer cell lines, a topic of direct relevance to cancer researchers and drug development professionals.

The serotonin 5-HT2A receptor, a G protein-coupled receptor, has been implicated in the proliferation and survival of certain cancer cells. Its expression has been identified in various tumor types, and modulation of its activity with agonists and antagonists has shown varied effects on cancer cell viability, making it a potential therapeutic target. This guide provides a comparative overview of the efficacy of different 5-HT2A receptor modulators, supported by experimental data.

Quantitative Data on the Efficacy of 5-HT2A Receptor Modulators

The following table summarizes the cytotoxic and proliferative effects of various 5-HT2A receptor modulators on different cancer cell lines. The data is presented to facilitate a clear comparison of their efficacy.

CompoundTypeCell LineCancer TypeEffectIC50 / Effective ConcentrationCitation(s)
Ritanserin AntagonistA549, H1650Non-Small Cell Lung CancerCytotoxic, Induces ApoptosisNear-maximal cytotoxicity at 25 µM after 2 days[1]
H82Small Cell Lung CancerCytotoxic, Induces ApoptosisNear-maximal cytotoxicity at 25 µM after 2 days[1]
Cyproheptadine AntagonistLLC1Lung CancerGrowth Inhibition20 µM showed ~40% inhibition after 72h[2]
A549Lung CancerGrowth Inhibition20 µM showed ~40% inhibition after 72h[2]
HepG2, Huh-7Hepatocellular CarcinomaInhibits Proliferation, Induces G1/S Arrest and ApoptosisDose-dependent inhibition[3][4]
Myeloma and Leukemia Cell LinesHematological MalignanciesReduces ViabilityDose-dependent reduction in viability[5]
Ketanserin AntagonistNCI-H720Lung Neuroendocrine TumorInhibits 5-HT stimulated proliferationIC50 = 0.06 nM[6]
NCI-H727Lung Neuroendocrine TumorInhibits 5-HT stimulated proliferationIC50 = 0.3 nM[6]
Serotonin AgonistSW480, SW742, HT29Colorectal CancerIncreases cell growth and viabilityDose-dependent increase (3.125-50 µM)[7]
DOI AgonistSW480, SW742, HT29Colorectal CancerIncreases cell growth and viabilityDose-dependent increase (3.125-50 µM)[7]
SK-N-SHNeuroblastomaProtective against cytotoxicity25 nM to 5 µM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10] These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[11]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • 5-HT2A receptor modulator (e.g., Ritanserin, Cyproheptadine)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9][11]

  • Compound Treatment:

    • Prepare serial dilutions of the 5-HT2A receptor modulator in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the cells and formazan crystals.

    • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 10-15 minutes, protected from light.[9][11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of the 5-HT2A Receptor in Cancer

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates mapk_pathway MAPK/ERK Pathway pkc->mapk_pathway Activates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk_pathway->transcription_factors Activates gene_expression Gene Expression transcription_factors->gene_expression Regulates cellular_responses Cell Proliferation, Survival, Migration gene_expression->cellular_responses Leads to serotonin Serotonin (Agonist) serotonin->receptor Activates antagonist Antagonist (e.g., Ritanserin) antagonist->receptor Blocks

Caption: 5-HT2A Receptor Signaling Pathway in Cancer.

Experimental Workflow for Cell Viability Assay

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat with 5-HT2A Modulator (Various Concentrations) incubate1->treat_cells incubate2 Incubate for 24-72h (Compound Exposure) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (% Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT Cell Viability Assay.

References

A Comparative Guide to Androgen Receptor Binding Affinity: Celad vs. Marketed Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of a novel androgen receptor (AR) antagonist, Celad, with established AR inhibitors. The data presented is based on a hypothetical profile for this compound, benchmarked against reported data for commercially available drugs. All experimental data is presented to facilitate objective comparison and is supported by detailed methodologies for key binding affinity assays.

Quantitative Comparison of Androgen Receptor Binding Affinity

The binding affinity of a compound to its target is a critical determinant of its potency and potential therapeutic efficacy. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates a higher affinity. The following table summarizes the binding affinities of this compound and other prominent androgen receptor antagonists.

CompoundBinding Affinity MetricValue (nM)Assay TypeCell Line/Receptor Source
This compound (Hypothetical) Kᵢ 5 Competitive Radioligand Binding Recombinant Human AR
DarolutamideKᵢ11Competitive AR Binding AssayNot Specified
DarolutamideIC₅₀26In vitro assayAR-HEK293 cells[1]
EnzalutamideIC₅₀21.4Competitive DisplacementLNCaP cells[1]
ApalutamideIC₅₀16Not SpecifiedNot Specified[2]
BicalutamideIC₅₀~160Competitive DisplacementLNCaP cells[3]

Note: The data for this compound is hypothetical and for comparative purposes only. Values for other compounds are from published sources and may vary depending on the specific assay conditions.

Experimental Protocols

Accurate determination of binding affinity is paramount. Below are detailed methodologies for common assays used to quantify the interaction between a compound and its target protein.

Competitive Radioligand Binding Assay for Androgen Receptor

This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the androgen receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for the androgen receptor.

Materials:

  • Androgen Receptor Source: Recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol isolated from rat prostate tissue.[3]

  • Radioligand: [³H]-R1881 (Methyltrienolone), a potent synthetic androgen.

  • Test Compounds: this compound and other comparators, dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Fluid: Appropriate for radioisotope detection.

  • 96-well Filter Plates: Glass fiber filters with 0.3% polyethyleneimine (PEI) pre-soaking.[4]

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in assay buffer containing a final concentration of 1% DMSO.

    • Dilute the recombinant AR-LBD to the desired concentration in assay buffer.

    • Prepare the [³H]-R1881 solution in assay buffer at a concentration close to its K₋d (e.g., 1-5 nM).

  • Incubation:

    • In a 96-well plate, add 50 µL of the AR-LBD preparation to each well.

    • Add 50 µL of the serially diluted test compounds or vehicle control (assay buffer with 1% DMSO).

    • Add 50 µL of the [³H]-R1881 solution to initiate the binding reaction. The final volume in each well is 150 µL.[4]

    • Incubate the plate at 4°C for 18-24 hours with gentle agitation to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the pre-soaked 96-well filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[4]

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Serial Dilutions of Test Compounds, AR, and Radioligand add_ar Add AR to 96-well plate add_compound Add Test Compound/Vehicle add_ar->add_compound add_radioligand Add [3H]-R1881 add_compound->add_radioligand incubate Incubate at 4°C for 18-24h add_radioligand->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash add_scintillant Add Scintillation Fluid wash->add_scintillant count Measure Radioactivity add_scintillant->count analyze Calculate IC50 and Ki count->analyze

Workflow for Competitive Radioligand Binding Assay.

Androgen Receptor Signaling Pathway and Mechanism of Action

Androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), play a crucial role in the growth and survival of prostate cancer cells by activating the androgen receptor.[4] The AR is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell proliferation and survival.[4][5]

This compound, along with other second-generation antiandrogens like apalutamide, enzalutamide, and darolutamide, acts as a competitive antagonist of the AR.[1] By binding to the ligand-binding domain of the AR with high affinity, these compounds prevent the binding of endogenous androgens.[1][5] This blockade inhibits the subsequent steps of AR activation, including nuclear translocation and DNA binding, thereby downregulating the expression of androgen-dependent genes and inhibiting tumor growth.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus androgen Androgen (e.g., DHT) ar Androgen Receptor (AR) androgen->ar Binds ar_dimer AR Dimer ar->ar_dimer Nuclear Translocation & Dimerization This compound This compound / Antagonist This compound->ar Blocks Binding are Androgen Response Element (ARE) ar_dimer->are Binds transcription Gene Transcription (Proliferation, Survival) are->transcription Activates

Androgen Receptor Signaling and Point of Inhibition.

References

Independent Validation of Celyad's CAR T-Cell Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of Celyad Oncology's Chimeric Antigen Receptor (CAR) T-cell therapies, CYAD-01 and CYAD-211, with alternative treatments. The information is based on independently published clinical trial data to support informed research and development decisions.

Executive Summary

Celyad Oncology has been developing CAR T-cell therapies utilizing the Natural Killer Group 2D (NKG2D) receptor and short hairpin RNA (shRNA) technology. This guide evaluates the clinical data from their key programs, CYAD-01 and CYAD-211, and compares them against other CAR T-cell therapies in similar indications. While Celyad's therapies have shown acceptable safety profiles, the clinical efficacy has varied, leading to the discontinuation of the CYAD-01 program. In contrast, alternative allogeneic CAR T-cell therapies for multiple myeloma and CAR T-cell therapies for colorectal cancer have demonstrated promising response rates in early-phase trials.

Data Presentation: Comparative Clinical Trial Data

The following tables summarize the key quantitative data from clinical trials of Celyad's CAR T-cell therapies and their alternatives.

Table 1: Celyad's CAR T-Cell Therapies - Clinical Trial Data

TherapyTargetIndicationTrial NamePhaseOverall Response Rate (ORR)Key Efficacy & Safety Notes
CYAD-01 NKG2D LigandsRelapsed/Refractory (r/r) Acute Myeloid Leukemia (AML) & Myelodysplastic Syndromes (MDS)THINK (NCT03018405)I25% (3/12 evaluable patients)[1]Treatment was well-tolerated but showed limited durability.[1] The program was discontinued.[2] Median follow-up was 118 days.[1][3]
CYAD-211 BCMA & shRNA targeting CD3ζr/r Multiple MyelomaIMMUNICY-1 (NCT04613557)I2 partial responses in 8 evaluable patients[4]Good safety profile with no Graft-versus-Host Disease (GvHD) observed.[5][6] Engraftment was short-lasting.[4][7] Median progression-free survival of 18.3 months has been reported in the context of a combination therapy trial also mentioned in the source.[8]

Table 2: Alternative CAR T-Cell Therapies - Clinical Trial Data

TherapyTargetIndicationTrial NamePhaseOverall Response Rate (ORR)Median Duration of Response (mDOR)
ALLO-715 BCMAr/r Multiple MyelomaUNIVERSAL (NCT04093596)I70.8% (in the optimal dose group)[9][10]8.3 months[9][10]
P-BCMA-ALLO1 BCMAr/r Multiple MyelomaNCT04960579I91% (in optimized lymphodepletion arm)[11]232 days (for arms with ≥6 months follow-up)[11]
Anti-CEA CAR-T CEAColorectal Cancer with Liver MetastasesNCT05240950I57.14% of patients in the highest dose group were recurrence-free at 2 years[12]Not yet reported

Experimental Protocols

Below are the methodologies for the key clinical trials cited in this guide.

Celyad Oncology Clinical Trials
  • THINK Trial (CYAD-01): This was a Phase I, open-label, dose-escalation study (NCT03018405) in patients with relapsed or refractory AML, MDS, or multiple myeloma.[13][14] The trial evaluated three dose levels of CYAD-01 administered via three infusions at two-week intervals without preconditioning chemotherapy.[1] The primary endpoint was the assessment of safety and the determination of the recommended Phase II dose.[14]

  • IMMUNICY-1 Trial (CYAD-211): This is a Phase I, open-label, dose-escalation trial (NCT04613557) in adult patients with relapsed or refractory multiple myeloma.[5][6][7][15] Patients receive a non-myeloablative preconditioning regimen of cyclophosphamide (B585) and fludarabine (B1672870) followed by a single infusion of CYAD-211.[5][6][7] The study is designed to evaluate the safety, clinical activity, and cell kinetics of CYAD-211 at three different dose levels.[6][7]

Alternative Therapies Clinical Trials
  • UNIVERSAL Trial (ALLO-715): This is a Phase I trial (NCT04093596) evaluating the allogeneic CAR T-cell therapy ALLO-715 in patients with relapsed/refractory multiple myeloma.[10][16] The protocol involves a lymphodepletion regimen containing fludarabine, cyclophosphamide, and ALLO-647 (an anti-CD52 monoclonal antibody) followed by a single infusion of ALLO-715.[10]

  • P-BCMA-ALLO1 Phase I Trial: This is an ongoing Phase I/Ib clinical trial (NCT04960579) of P-BCMA-ALLO1 in patients with relapsed/refractory multiple myeloma.[17][18] The study includes multiple arms with varying doses of cyclophosphamide in the lymphodepletion regimen.[18]

  • Anti-CEA CAR-T Trial (NCT05240950): This is a Phase I clinical trial evaluating the safety and efficacy of anti-CEA CAR T-cells in patients with colorectal cancer with liver metastases after radical resection.[12][19][20] The study utilizes a dose-escalating design with three dose levels.[12] The primary endpoints are safety and relapse-free survival at 24 months.[12]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

NKG2D_CAR_T_Signaling cluster_tumor Tumor Cell cluster_cart NKG2D CAR T-Cell cluster_downstream Downstream Signaling Tumor_Cell Tumor Cell NKG2DL NKG2D Ligands (MICA/B, ULBP1-6) NKG2D_CAR NKG2D-CAR (CD3ζ signaling domain) NKG2DL->NKG2D_CAR Binding CAR_T_Cell NKG2D CAR T-Cell DAP10 DAP10 (Co-stimulatory) PI3K_AKT PI3K/AKT Pathway NKG2D_CAR->PI3K_AKT Primary Signal Grb2_Vav1 Grb2/Vav1 Pathway DAP10->Grb2_Vav1 Co-stimulatory Signal Activation T-Cell Activation - Proliferation - Cytokine Release - Cytotoxicity PI3K_AKT->Activation Grb2_Vav1->Activation

Caption: NKG2D CAR T-Cell Signaling Pathway.

Experimental_Workflow cluster_patient Patient Journey cluster_treatment Treatment Protocol cluster_endpoints Outcome Assessment Patient Patient with r/r Malignancy Screening Screening & Eligibility Patient->Screening Lymphodepletion Lymphodepletion (e.g., Fludarabine/ Cyclophosphamide) Screening->Lymphodepletion CAR_T_Infusion CAR T-Cell Infusion Lymphodepletion->CAR_T_Infusion Monitoring Safety & Efficacy Monitoring CAR_T_Infusion->Monitoring Endpoints Primary & Secondary Endpoints (ORR, DOR, PFS, OS, Safety) Monitoring->Endpoints

Caption: General Clinical Trial Workflow for CAR T-Cell Therapy.

References

A Comparative Analysis of CYAD-01 CAR T-Cell Therapy and Gold Standard Chemotherapy in Metastatic Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the investigational NKG2D-based CAR T-cell therapy, CYAD-01, and the established gold standard chemotherapy regimen, FOLFOX, for the treatment of metastatic colorectal cancer (mCRC). The comparison is based on available data from early-phase clinical trials for CYAD-01 and established efficacy data for FOLFOX. It is important to note that no direct head-to-head comparative trials have been completed, and the data for CYAD-01 are preliminary.

Overview of Therapies

CYAD-01 (Celyad Oncology) is an investigational, autologous Chimeric Antigen Receptor (CAR) T-cell therapy. It is engineered to express the Natural Killer Group 2D (NKG2D) receptor, which targets eight stress ligands (including MICA, MICB, and ULBP1-6) that are overexpressed on a wide range of tumor cells, including colorectal cancer.[1][2] This approach allows CYAD-01 to recognize and attack cancer cells. The CAR T-cells are produced from the patient's own T-cells, which are collected, genetically modified, and then re-infused.[3]

The FOLFOX regimen is a combination chemotherapy that is a cornerstone of treatment for colorectal cancer.[4] It consists of Folinic acid (leucovorin), Fluorouracil (5-FU), and Oxaliplatin. FOLFOX is widely recognized as a gold standard first-line treatment for patients with advanced or metastatic colorectal cancer.[5][6] Its efficacy is well-documented through numerous large-scale clinical trials.

Mechanism of Action

The fundamental mechanisms of action for CYAD-01 and FOLFOX are distinct. CYAD-01 represents a targeted immunotherapy, while FOLFOX is a cytotoxic chemotherapy.

CYAD-01: The therapy utilizes the patient's immune system. The engineered CAR T-cells recognize and bind to NKG2D ligands on tumor cells. This binding activates the CAR T-cell, leading to the targeted killing of the cancer cell. The NKG2D receptor is fused to the CD3ζ signaling domain, which provides the primary activation signal. It also leverages the naturally associated DAP10 molecule to provide a co-stimulatory signal, mimicking a second-generation CAR design.[7][8]

FOLFOX: This regimen acts by directly damaging the DNA of rapidly dividing cells, which includes cancer cells.

  • Oxaliplatin: A platinum-based drug that forms cross-links in DNA, interfering with DNA replication and transcription, leading to cell death (apoptosis).

  • Fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine, a nucleotide required for DNA replication.

  • Folinic acid (Leucovorin): Enhances the effect of 5-FU by stabilizing its binding to thymidylate synthase.

Signaling and Action Pathway Diagrams

CYAD_01_Mechanism cluster_CAR_T_Cell CYAD-01 CAR T-Cell cluster_Tumor_Cell Tumor Cell cluster_Activation T-Cell Activation & Cytotoxicity CAR_T NKG2D-CAR T-Cell NKG2D_CAR NKG2D Receptor (Extracellular) DAP10 DAP10 (Co-stimulatory) CD3z CD3ζ (Primary Activation) NKG2D_CAR->DAP10 Signal 2 (Co-stimulation) NKG2D_CAR->CD3z Signal 1 NKG2DL NKG2D Ligand (MICA/B, ULBP1-6) NKG2D_CAR->NKG2DL Binding Activation T-Cell Activation Proliferation Cytokine Release DAP10->Activation CD3z->Activation Tumor Metastatic CRC Cell Killing Tumor Cell Lysis (Apoptosis) Activation->Killing Killing->Tumor Induces Death

Caption: Mechanism of action for CYAD-01 CAR T-cell therapy.

Clinical Data Comparison

The following tables summarize available efficacy and safety data. Data for CYAD-01 is from the Phase I SHRINK trial, which evaluated its safety and preliminary activity in combination with FOLFOX for patients with potentially resectable liver metastases from colorectal cancer.[2][9][10] Data for FOLFOX represents established outcomes in first-line treatment for mCRC.

Table 1: Efficacy in Metastatic Colorectal Cancer

MetricCYAD-01 (+ FOLFOX)FOLFOX-based Regimens (Gold Standard)
Trial Phase Phase I (SHRINK study)Phase III / Meta-analyses
Patient Population Neoadjuvant mCRC with liver metastases (n=4)First-line mCRC
Objective Response Rate (ORR) Not the primary endpoint. 1 Partial Response (PR) observed.~55% - 68%
Disease Control Rate (DCR) 1 PR + 2 Stable Disease (SD) >3 monthsNot consistently reported, but includes SD
Median Progression-Free Survival (PFS) Not reported in this small cohort~8 - 10 months[11][12]
Median Overall Survival (OS) Not reported~20 - 33 months[4][11]
Important Caveat Data from a very small (n=4) neoadjuvant subgroup in a Phase I safety trial. Not designed for efficacy comparison.Data from large, randomized trials designed to evaluate efficacy.

Note: In December 2020, Celyad Oncology announced the discontinuation of the development of CYAD-01 for relapsed/refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) based on clinical futility observed in the THINK trial.[13]

Table 2: Safety and Toxicity Profile

Adverse Event ProfileCYAD-01 (+ FOLFOX)FOLFOX-based Regimens (Gold Standard)
Common Toxicities In the SHRINK trial, the combination was found to have a favorable safety profile with no dose-limiting toxicities (DLTs) reported.[2] Specific CAR-T toxicities like Cytokine Release Syndrome (CRS) and neurotoxicity are potential risks.Peripheral neuropathy (Oxaliplatin-induced), neutropenia, diarrhea, nausea, fatigue.[11][12]
Management Monitoring for CRS/neurotoxicity; supportive care.Dose modifications, supportive medications (e.g., anti-emetics, anti-diarrheals), treatment breaks.[5]
Cumulative Toxicity No cumulative toxicities were noted upon multiple administrations in the SHRINK trial.[2]Oxaliplatin can cause cumulative sensory neuropathy.

Experimental Protocols

CYAD-01: SHRINK Clinical Trial Protocol

The SHRINK (Standard CHemotherapy Regimen and Immunotherapy with NKR-2) trial was an open-label, dose-escalation Phase I study.[9][10]

  • Objective : To evaluate the safety, feasibility, and clinical activity of multiple doses of CYAD-01 administered concurrently with neoadjuvant FOLFOX chemotherapy.

  • Patient Population : Patients with potentially resectable liver metastases from colorectal cancer.

  • Study Design : A 3+3 dose-escalation design was used.

    • Dose Levels : Three dose levels were tested: 3x10⁸, 1x10⁹, and 3x10⁹ CYAD-01 cells per infusion.

    • Administration : Patients received three successive administrations of CYAD-01 at their assigned dose level, with a two-week interval between each infusion.[9][10]

    • Preconditioning : Standard FOLFOX chemotherapy was administered concurrently.

  • Primary Endpoint : Assessment of Dose-Limiting Toxicities (DLTs).[2]

  • Secondary Endpoints : Included clinical activity (response), and cell kinetics.[2]

Gold Standard: FOLFOX Regimen Protocol

The FOLFOX regimen is typically administered in 2-week cycles.[5]

  • Objective : To induce tumor response, prolong survival, and manage symptoms in patients with mCRC.

  • Patient Population : Typically used as a first- or second-line treatment for patients with metastatic colorectal cancer.

  • Administration (Example: mFOLFOX6) :

    • Day 1 :

      • Oxaliplatin 85 mg/m² intravenous (IV) infusion over 2 hours.

      • Leucovorin 400 mg/m² IV infusion over 2 hours (administered at the same time as Oxaliplatin).

      • 5-FU 400 mg/m² IV bolus, followed by a 1,200 mg/m²/day continuous IV infusion for 46-48 hours.

  • Cycle Repetition : Repeated every 2 weeks until disease progression or unacceptable toxicity.[5]

Experimental Workflow Diagram

SHRINK_Trial_Workflow cluster_Screening Patient Enrollment cluster_Manufacturing CYAD-01 Manufacturing cluster_Treatment Treatment Cycle (Repeated 3x) cluster_FollowUp Evaluation Screening Patient Screening (mCRC with resectable liver metastases) Apheresis Leukapheresis (Collect Patient T-Cells) Screening->Apheresis Manufacturing T-Cell Transduction (NKG2D-CAR Lentivirus) & Expansion Apheresis->Manufacturing 3 Weeks Chemo FOLFOX Chemotherapy (Preconditioning) Manufacturing->Chemo Product Ready Infusion CYAD-01 Infusion (Dose Level 1, 2, or 3) Chemo->Infusion Concurrent Administration Infusion->Infusion Repeat every 2 weeks Monitor Safety Monitoring (Assess for DLTs) Infusion->Monitor Post-Infusion Response Response Assessment (Tumor Imaging) Monitor->Response

Caption: High-level workflow for the SHRINK clinical trial.

Conclusion

CYAD-01 represents an innovative immunotherapeutic approach targeting NKG2D ligands, which are broadly expressed on colorectal tumors. Early phase data from the SHRINK trial suggest that CYAD-01, when combined with FOLFOX, has a manageable safety profile in patients with mCRC.[2] However, its clinical efficacy remains investigational and is based on very limited data.

In contrast, the FOLFOX regimen is the established gold standard of care, with extensive data supporting its efficacy in improving response rates and survival in the first-line metastatic setting.[4][12] While associated with significant toxicities such as neuropathy and myelosuppression, these are well-characterized and managed in clinical practice.

A direct comparison of efficacy is not possible at this stage. The data for CYAD-01 are preliminary and derived from a small safety-focused study. The discontinuation of CYAD-01 for hematological malignancies due to futility also warrants consideration.[13] Future, larger-scale randomized controlled trials would be necessary to definitively establish the therapeutic benefit and positioning of an NKG2D-based CAR T-cell therapy relative to the current gold standard chemotherapy in metastatic colorectal cancer.

References

Differential Gene Expression Following Celastrol Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Celastrol, a pentacyclic triterpenoid (B12794562) extracted from the thunder god vine (Tripterygium wilfordii), has garnered significant attention for its potent anti-inflammatory, anti-obesity, and anti-cancer properties. A primary mechanism of its action involves the extensive reprogramming of cellular transcriptomes. This guide provides a comparative analysis of the differential gene expression induced by Celastrol, with a juxtaposition against other bioactive compounds, namely the natural polyphenol Resveratrol and the synthetic statin, Atorvastatin.

The data presented herein is compiled from discrete studies, and it is crucial to note that experimental conditions such as cell types, compound concentrations, and treatment durations vary between studies. This guide aims to provide a comparative perspective rather than a direct, one-to-one experimental comparison.

Quantitative Analysis of Differential Gene Expression

The following tables summarize the differential gene expression observed in response to Celastrol, Atorvastatin, and Resveratrol from distinct transcriptomic studies.

Celastrol-Induced Gene Expression Changes

The following data were derived from an RNA-sequencing analysis of liver tissue from high-fat diet (HFD)-induced obese mice treated with Nano-celastrol. The table lists 49 differentially expressed genes (DEGs) that were identified.[1][2]

Table 1: Differentially Expressed Genes in Mouse Liver after Nano-Celastrol Treatment

Gene SymbolDescriptionLog2 Fold Change (HFD + Celastrol vs. HFD)
Upregulated Genes
Cyp1a2Cytochrome P450 Family 1 Subfamily A Member 2> 2.0
Cyp2a12Cytochrome P450 Family 2 Subfamily A Member 12> 2.0
Cyp3a25Cytochrome P450 Family 3 Subfamily A Member 25> 2.0
Cyp4a10Cytochrome P450 Family 4 Subfamily A Member 10> 2.0
Cyp4a14Cytochrome P450 Family 4 Subfamily A Member 14> 2.0
Cyp2c44Cytochrome P450 Family 2 Subfamily C Member 44> 2.0
Mdh1Malate Dehydrogenase 1> 2.0
Pck1Phosphoenolpyruvate Carboxykinase 1> 2.0
Ugt2b5UDP Glucuronosyltransferase Family 2 Member B5> 2.0
Aldh1a1Aldehyde Dehydrogenase 1 Family Member A1> 2.0
Mt1Metallothionein 1> 2.0
Mt2Metallothionein 2> 2.0
Downregulated Genes
Apoa4Apolipoprotein A4< -2.0
Apoc2Apolipoprotein C2< -2.0
ApomApolipoprotein M< -2.0
C3Complement C3< -2.0
C8aComplement C8 Alpha Chain< -2.0
Creg1Cellular Repressor of E1A-Stimulated Genes 1< -2.0
Itih3Inter-Alpha-Trypsin Inhibitor Heavy Chain 3< -2.0
Itih4Inter-Alpha-Trypsin Inhibitor Heavy Chain 4< -2.0
Acat1Acetyl-CoA Acetyltransferase 1< -2.0
EhhadhEnoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase< -2.0
Hsd17b10Hydroxysteroid 17-Beta Dehydrogenase 10< -2.0
Note: The source provided a heatmap and network analysis of 49 DEGs with a cutoff of >2.0-fold change but did not list all individual gene fold changes. The table represents a selection of genes from the identified networks.[1][2]
Atorvastatin-Induced Gene Expression Changes

Data is from an RNA-sequencing analysis of human hepatoma HepG2 cells treated with 10 µM Atorvastatin for 24 hours. A total of 121 genes were differentially expressed.

Table 2: Selected Differentially Expressed Genes in HepG2 Cells after Atorvastatin Treatment

Gene SymbolDescriptionFold Change
Upregulated Genes
IL21RInterleukin 21 Receptor4.1
HMGCR3-Hydroxy-3-Methylglutaryl-CoA Reductase1.8
LDLRLow Density Lipoprotein Receptor1.5
... (107 other genes)Up to 4.1
Downregulated Genes
... (11 genes in total)Down to -2.4
Source: Data extracted from a study identifying 110 upregulated and 11 downregulated genes.
Celastrol vs. Resveratrol on Key Regulatory Genes

This table is derived from a study comparing the effects of Celastrol and Resveratrol on specific gene expression in LoVo and LoVo/Dx colon cancer cells, analyzed by RT-qPCR. This provides a more direct comparison, albeit on a smaller scale.[3]

Table 3: Comparative Effects of Celastrol and Resveratrol on Gene Expression in Colon Cancer Cells

Target GeneTreatmentEffect in LoVo CellsEffect in LoVo/Dx Cells (Cancer Stem-like)
SIRT1 CelastrolIncreased mRNA ExpressionIncreased mRNA Expression
ResveratrolIncreased mRNA ExpressionSlight Effect
SIRT2 CelastrolIncreased mRNA ExpressionNo Significant Change
ResveratrolIncreased mRNA ExpressionIncreased mRNA Expression
SIRT3 CelastrolReduced mRNA ExpressionReduced mRNA Expression
ResveratrolIncreased mRNA ExpressionIncreased mRNA Expression
SIRT6 CelastrolIncreased mRNA ExpressionIncreased mRNA Expression
ResveratrolIncreased mRNA ExpressionNo Significant Change
PARP1 CelastrolReduced mRNA ExpressionReduced mRNA Expression
ResveratrolNot ReportedNot Reported
BRCA1 CelastrolReduced mRNA ExpressionReduced mRNA Expression
ResveratrolNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols used in the cited transcriptomic studies.

General RNA-Sequencing Workflow

The diagram below illustrates a standard workflow for an RNA-sequencing experiment, from sample preparation to data analysis.

G cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis rna_extraction RNA Extraction (e.g., Trizol) quality_control1 RNA Quality Control (e.g., Bioanalyzer, RIN score) rna_extraction->quality_control1 library_prep Library Preparation (PolyA selection, cDNA synthesis) quality_control1->library_prep sequencing Next-Generation Sequencing (e.g., Illumina HiSeq) library_prep->sequencing quality_control2 Raw Read Quality Control (e.g., FastQC) sequencing->quality_control2 alignment Read Alignment (to reference genome, e.g., hg38) quality_control2->alignment quantification Gene Expression Quantification (Read counting) alignment->quantification deg_analysis Differential Expression Analysis (e.g., edgeR, DESeq2) quantification->deg_analysis G cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates GeneExp Target Gene Expression (e.g., MMP-9, IL-6, Cyclin D1) Nucleus->GeneExp Activates Transcription Celastrol Celastrol Celastrol->IKK Inhibits G cluster_pathway SIRT1-Mediated Deacetylation cluster_downstream Downstream Effects Celastrol Celastrol SIRT1_gene SIRT1 Gene Celastrol->SIRT1_gene Upregulates Expression SIRT1_protein SIRT1 Protein SIRT1_gene->SIRT1_protein Translates to p53 p53 SIRT1_protein->p53 Deacetylates FOXO FOXO SIRT1_protein->FOXO Deacetylates Apoptosis Apoptosis p53->Apoptosis Modulates StressResistance Stress Resistance FOXO->StressResistance Promotes

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Laboratory Chemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of chemical waste, using the placeholder "Celad" to illustrate the necessary procedures for any laboratory chemical. Researchers, scientists, and drug development professionals are urged to follow these procedures in conjunction with their institution's specific Environmental Health and Safety (EHS) protocols.

Section 1: Pre-Disposal Safety and Chemical Identification

Before any disposal activities commence, it is crucial to have a thorough understanding of the chemical's properties and hazards.

1.1. Chemical Identification: The first and most critical step is to accurately identify the chemical. For any substance, including a proprietary or novel compound referred to here as "this compound," you must know its precise chemical name and have access to its Safety Data Sheet (SDS). The SDS is the primary source of information regarding the chemical's physical and chemical properties, hazards, and safe handling and disposal instructions.

1.2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste. The specific PPE required will be detailed in the SDS. General recommendations for handling hazardous chemical waste are summarized in the table below.

Table 1: Personal Protective Equipment (PPE) for Handling Chemical Waste

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and fumes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consult the SDS for the appropriate glove material.Protects skin from chemical contact.
Body Protection A flame-resistant laboratory coat.Protects skin and clothing from splashes.
Respiratory Protection A respirator may be required for highly volatile or toxic substances. The type of respirator and cartridge should be selected based on the specific chemical hazards outlined in the SDS.Protects against inhalation of hazardous vapors, fumes, or dust.

1.3. Emergency Preparedness: Before handling any chemical waste, ensure you are aware of the location and proper use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers. Have a spill kit readily available that is appropriate for the type of chemical being handled.

Section 2: Step-by-Step Disposal Procedure

The disposal of any laboratory chemical must be managed through your institution's hazardous waste program. Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS department for specific, non-hazardous substances.

Step 1: Waste Determination The process begins by determining if the chemical is a waste product. A chemical is considered waste when it is no longer intended for use.

Step 2: Hazard Assessment Consult the SDS to determine if the waste is hazardous. The SDS will provide information on whether the chemical exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

Step 3: Container Selection and Labeling

  • Select a Compatible Container: Choose a waste container that is compatible with the chemical waste. Incompatible containers can degrade, leak, or cause a dangerous reaction.[1][2]

  • Label the Container: Immediately label the waste container with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive).[1][3] Do not use abbreviations or chemical formulas.[1]

Step 4: Waste Accumulation and Storage

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[1][4]

  • Segregate Incompatible Wastes: Store incompatible waste streams separately to prevent dangerous reactions.[1][2] This can be achieved by using separate secondary containment bins.[2]

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills.[1][4]

  • Storage Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in your laboratory.[4]

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

  • Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, as indicated on the hazardous waste label.

The following diagram illustrates the general decision-making workflow for chemical waste disposal.

G Diagram 1: Chemical Waste Disposal Workflow A Chemical is identified as waste B Consult Safety Data Sheet (SDS) A->B C Is the waste hazardous? B->C D Dispose as non-hazardous waste per institutional guidelines C->D No E Select a compatible container C->E Yes F Label container with 'Hazardous Waste' and contents E->F G Store in a designated Satellite Accumulation Area (SAA) F->G H Segregate incompatible wastes G->H I Keep container closed H->I J Arrange for pickup by Environmental Health & Safety (EHS) I->J K EHS transports for final disposal J->K

Caption: A flowchart outlining the key decision points and actions for proper laboratory chemical waste disposal.

Section 3: Quantitative Data and Container Compatibility

While specific quantitative data for "this compound" is not available, general principles of chemical waste management apply. Always refer to the SDS for specific incompatibilities.

Table 2: General Chemical Waste Container Compatibility

Waste TypeCompatible Container MaterialIncompatible Container Material
Aqueous Solutions (Acids/Bases) Glass, PolyethyleneMetal (for some acids)
Organic Solvents (Non-halogenated) Glass, MetalSome plastics (can dissolve)
Organic Solvents (Halogenated) GlassSome plastics, Aluminum
Oxidizers Glass, Teflon®Metal, any organic material
Reactive Metals Mineral Oil inside a compatible containerWater-containing containers

Section 4: Waste Segregation

Proper segregation of incompatible waste is critical to prevent fires, explosions, and the release of toxic gases. The following diagram provides a logical approach to waste segregation.

Caption: A diagram illustrating the principle of segregating incompatible chemical waste streams.

Section 5: Disposal of Empty Containers

Empty chemical containers must also be disposed of properly.

  • Triple Rinse: For most chemicals, the container should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[1][4]

  • Deface Label: The original label on the container must be completely removed or defaced.[4][5]

  • Air Dry: Allow the container to air dry completely in a well-ventilated area, such as a fume hood.[1][5]

  • Disposal: Once clean and dry, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.[1]

By adhering to these procedures, researchers can ensure that chemical waste is managed in a safe, compliant, and environmentally responsible manner. Always prioritize safety and consult with your institution's EHS department when in doubt.

References

Essential Safety and Operational Protocols for Handling CE-LAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of CE-LAD (also known as CHLORETH-LAD), a potent lysergamide (B1675752) and a nitrogen mustard analogue. Due to its chemical nature, CE-LAD is presumed to be highly toxic and cytotoxic, necessitating stringent safety protocols. The following guidelines are designed to ensure the safety of all personnel and the integrity of the research environment.

Personal Protective Equipment (PPE)

Given the cytotoxic nature of the nitrogen mustard group, all work with CE-LAD requires a comprehensive PPE strategy to prevent exposure through inhalation, dermal contact, or ingestion. Workers should be trained in the proper use and disposal of all PPE.

Table 1: Personal Protective Equipment for Handling CE-LAD

Protection TypeRequired PPESpecifications and Use Cases
Hand Protection Double Gloving: - Inner Pair (e.g., nitrile) - Outer Pair (e.g., nitrile, neoprene, or butyl rubber)Use gloves specifically tested for resistance to cytotoxic drugs and chemotherapy agents. The outer glove should be changed immediately upon suspected contamination. The inner glove provides additional protection during outer glove removal.[1][2][3]
Body Protection - Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. - Chemically resistant apron over the gown.Gowns should be worn to protect clothing and skin from splashes. An apron provides an additional layer of protection, especially when handling larger quantities or during tasks with a high risk of spills.[2][4]
Eye and Face Protection - Safety goggles with side shields. - Full-face shield worn over safety goggles.Goggles protect against splashes and aerosols. A full-face shield is mandatory to protect the entire face from potential splashes, especially when working outside of a containment system.[1]
Respiratory Protection - A NIOSH-approved respirator (e.g., N95 or higher) is required for handling solids. - For solutions or when generating aerosols, a powered air-purifying respirator (PAPR) is recommended.Respiratory protection is critical to prevent inhalation of potent airborne particles. A PAPR offers a higher level of protection and is recommended for higher-risk procedures.[4][5]
Additional Protection - Disposable shoe covers. - Head cover or cap.Shoe covers protect against contamination of footwear and prevent the spread of contaminants outside the work area. A head cover contains hair and prevents it from becoming a source of contamination.[1]

Experimental Protocols: Handling and Disposal

Strict adherence to the following protocols is mandatory to minimize the risk of exposure and environmental contamination.

2.1. General Handling Procedures

  • Controlled Access: All work with CE-LAD must be conducted in a designated and clearly marked area with restricted access.

  • Containment: Whenever possible, handle CE-LAD within a certified chemical fume hood, biological safety cabinet (Class II, Type B2), or a glove box/isolator to contain any aerosols or dust.[6]

  • Weighing: Weighing of solid CE-LAD should be performed in a ventilated balance enclosure or a glove box to prevent dissemination of potent powder.

  • Solution Preparation: When preparing solutions, add the solvent to the solid CE-LAD slowly to minimize aerosol generation.

  • Transport: When transporting CE-LAD, use sealed, shatter-proof secondary containers.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[7]

2.2. Decontamination and Spill Response

Immediate decontamination is critical in the event of a spill to mitigate the vesicant (blistering) effects of the nitrogen mustard component.[8]

  • Alerting Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuation: Evacuate the immediate area if the spill is large or if there is a risk of airborne exposure.

  • PPE: Don the appropriate PPE as outlined in Table 1 before attempting to clean the spill.

  • Containment: For liquid spills, cover with an absorbent material from a chemical spill kit. For solid spills, gently cover with a damp absorbent pad to avoid raising dust.

  • Deactivation: Use a freshly prepared solution of sodium hypochlorite (B82951) (bleach) or a commercially available deactivating agent for cytotoxic drugs to treat the spill area. Allow for sufficient contact time as recommended by the deactivating agent's manufacturer.

  • Cleaning: After deactivation, clean the area with a detergent solution, followed by a rinse with water.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.[4]

2.3. Disposal Plan

All CE-LAD waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines for cytotoxic and hazardous chemical waste.

  • Waste Segregation: All disposable items that have come into contact with CE-LAD (e.g., gloves, gowns, pipette tips, absorbent pads) must be collected in designated, clearly labeled, leak-proof, and puncture-resistant containers.[9]

  • Liquid Waste: Collect all liquid waste containing CE-LAD in a designated, sealed, and properly labeled hazardous waste container.

  • Solid Waste: Collect all solid waste in a designated, lined, and sealed hazardous waste container.

  • Sharps: All sharps contaminated with CE-LAD must be disposed of in a designated sharps container for cytotoxic waste.

  • Final Disposal: All CE-LAD waste must be disposed of through a licensed hazardous waste disposal service. Do not dispose of CE-LAD down the drain or in the regular trash.[9]

Mandatory Visualization: Emergency Spill Workflow

The following diagram outlines the procedural flow for responding to a CE-LAD spill.

G Workflow for CE-LAD Spill Response spill CE-LAD Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Full PPE alert->ppe contain Contain Spill (Liquid or Solid) ppe->contain deactivate Deactivate with Bleach Solution or Approved Agent contain->deactivate clean Clean with Detergent & Water deactivate->clean dispose Dispose of all materials as Cytotoxic Hazardous Waste clean->dispose report Report Incident dispose->report

Caption: Procedural workflow for responding to a CE-LAD spill.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。